molecular formula C8H7ClN2O B1346440 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 66367-05-3

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1346440
CAS No.: 66367-05-3
M. Wt: 182.61 g/mol
InChI Key: FYSLFQDLMDRXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one (CAS 66367-05-3) is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This quinoxalinone derivative is supplied as a solid and should be stored sealed in dry conditions at 2-8°C . Safety information indicates that it may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . As a member of the quinoxalinone family, this scaffold is recognized in scientific literature for its relevance in medicinal chemistry research. Quinoxalinone and related dihydroquinoxalinone derivatives are frequently investigated as key synthetic intermediates for developing new pharmacologically active compounds . Recent research highlights the potential of such structures as core components in developing novel molecules with antibacterial properties and inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are important targets in areas such as colorectal cancer studies . These derivatives have also been explored for their potential anti-inflammatory and antithrombotic activities . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSLFQDLMDRXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301277
Record name 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66367-05-3
Record name 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66367-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 142167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66367-05-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66367-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: Properties and Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of numerous heterocyclic scaffolds from niche laboratory curiosities to pivotal components in modern drug discovery. The quinoxalinone core, in particular, stands out for its versatile biological activity and synthetic tractability. This guide focuses on a specific, yet promising derivative: 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one . While the broader quinoxaline family is well-documented for its impressive range of pharmacological effects—spanning antiviral, antibacterial, and anticancer properties—this guide aims to provide a focused, in-depth technical overview of the 7-chloro substituted dihydroquinoxalinone.[1][2][3] The strategic placement of a chloro group at the 7-position can significantly influence the molecule's electronic properties and its interactions with biological targets, making it a compound of considerable interest for medicinal chemists.

This document is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's fundamental characteristics, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

The foundational step in evaluating any compound for drug development is a thorough understanding of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrazinone ring. The "dihydro" designation indicates the presence of two additional hydrogen atoms, resulting in a partially saturated pyrazinone ring. The chloro substituent at the 7-position is a key feature, influencing the molecule's lipophilicity and electronic nature.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OChemicalBook
Molecular Weight 182.61 g/mol BLDpharm[4]
CAS Number CB81787168ChemicalBook
Spectroscopic Profile

While specific spectra for this compound are not widely published, we can infer the expected spectral characteristics based on related compounds and general principles of spectroscopy.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and amino-amide substituents. Additionally, distinct signals for the methylene (-CH₂-) and amine (-NH-) protons of the dihydro-pyrazinone ring would be present. For comparison, in related quinoxalinone derivatives, aromatic protons typically appear in the δ 7.00–8.40 ppm range.[1]

  • ¹³C NMR: The spectrum would reveal the number of non-equivalent carbon atoms. The carbonyl carbon of the amide would be expected to resonate downfield (typically δ 150-170 ppm). Aromatic carbons would appear in the δ 110-150 ppm region, and the methylene carbon would be found in the aliphatic region. For example, in 3-phenylquinoxalin-2(1H)-one, the carbonyl carbon appears at δ 155.1 ppm.

  • Infrared (IR) Spectroscopy: Key absorption bands would include those for the N-H stretching of the secondary amine and amide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹). In similar quinoxalinone derivatives, the C=O stretch is observed around 1671-1677 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of the 3,4-dihydroquinoxalin-2-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with an α-keto acid or its equivalent.

General Synthesis Pathway

The most common route to quinoxalin-2-ones is the Hinsberg reaction. For this compound, this would involve the cyclocondensation of 4-chloro-1,2-phenylenediamine with an α-keto acid like pyruvic acid or its ester.

Diagram: General Synthesis of this compound

G reactant1 4-Chloro-1,2-phenylenediamine intermediate Intermediate (Schiff base/enol) reactant1->intermediate Condensation reactant2 Pyruvic Acid (or ester equivalent) reactant2->intermediate product 7-Chloro-3,4-dihydro-1H- quinoxalin-2-one intermediate->product Cyclization (Hinsberg Reaction)

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for the 7-chloro isomer is not detailed in the surveyed literature, a representative procedure can be constructed based on established methods for similar quinoxalinones. This protocol is provided for illustrative purposes and would require optimization.

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and glacial acetic acid.

  • Addition of Reagent: To this solution, add a solution of sodium pyruvate (1.1 equivalents) in water dropwise at room temperature with stirring.

  • Reaction: The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Acetic Acid: Acts as a catalyst for the initial condensation reaction.

  • Reflux: Provides the necessary energy to overcome the activation barrier for the cyclization step.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and would need to be determined empirically.

Biological Activity and Therapeutic Potential

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a chlorine atom at the 7-position can modulate this activity.

Known and Potential Biological Activities

While specific biological data for this compound is sparse in the public domain, the broader class of quinoxalinone derivatives has demonstrated a wide array of biological activities, including:

  • Anticancer: Many quinoxaline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases.[2]

  • Antiviral: The quinoxaline nucleus is a core component of several compounds with activity against a range of viruses.[1]

  • Antibacterial and Antifungal: Quinoxalinones have been shown to inhibit the growth of various pathogenic bacteria and fungi.[3]

  • Antithrombotic and Antianxiolytic: Some derivatives have also been explored for their effects on the central nervous system and coagulation pathways.[3]

The 7-chloro substitution is a common strategy in drug design to enhance binding affinity to target proteins and improve pharmacokinetic properties. It is plausible that this compound could serve as a valuable intermediate or a pharmacophore in the development of new therapeutic agents in these areas.

Diagram: Potential Therapeutic Applications of the Quinoxalinone Scaffold

G core Quinoxalinone Scaffold anticancer Anticancer core->anticancer antiviral Antiviral core->antiviral antibacterial Antibacterial core->antibacterial cns CNS Activity core->cns other Other Therapeutic Areas core->other

Sources

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities. This document details the chemical identity, structural features, synthesis, and potential applications of this specific chloro-substituted quinoxalinone derivative. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a bioisostere of quinoline and naphthalene and serves as a crucial building block for a multitude of compounds with diverse pharmacological properties.[1] Derivatives of quinoxaline have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[2][3][4]

The quinoxalinone skeleton, in particular, is a key intermediate in the design of novel therapeutic agents.[5][6] The introduction of a chlorine atom at the 7-position of the 3,4-dihydro-1H-quinoxalin-2-one core can significantly modulate the compound's physicochemical properties and biological activity. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. This guide focuses specifically on the 7-chloro derivative, providing a detailed examination of its chemical nature and scientific relevance.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research application.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 66367-05-3[7][8]
Molecular Formula C₈H₇ClN₂O[7][9]
Molecular Weight 182.61 g/mol [7]
Appearance Typically a solid powder[10]
Chemical Structure:

The core of the molecule consists of a bicyclic system where a benzene ring is fused to a dihydropyrazin-2-one ring. The chlorine atom is substituted at position 7 of the benzene ring.

Caption: Chemical Structure of this compound

Synthesis and Purification

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with a 2-ketoacid or its ester, or a related two-carbon electrophile. For the target compound, a common and effective strategy is the reductive cyclization of a precursor like 1-(2-amino-4-chlorophenyl)-2-chloroacetamide.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

  • To a stirred solution of 4-chloro-2-nitroaniline (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group and Cyclization

  • Dissolve the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1 eq.) in a solvent mixture, such as ethanol and water.

  • Add a reducing agent, such as iron powder (3-5 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. The iron reduces the nitro group to an amine.

  • The newly formed amine undergoes an intramolecular nucleophilic substitution, displacing the chloro group of the chloroacetamide moiety to form the heterocyclic ring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Caption: Synthetic Workflow for this compound

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.4-4.5 ppm, corresponding to the protons at the C3 position. - Amine Protons (-NH-): Two broad singlets, one for the amide NH (δ 10-11 ppm) and one for the aniline NH (δ 5-6 ppm).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm. - Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbon attached to the chlorine will be influenced by its electronegativity. - Methylene Carbon (-CH₂-): A signal in the aliphatic region, around δ 30-50 ppm.
IR (Infrared) - N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ for the two N-H groups. - C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ characteristic of the amide carbonyl group.[11] - C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec (MS) - Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (182.61). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Applications in Research and Drug Development

The quinoxalinone scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[12] The introduction of a chloro-substituent can fine-tune these activities, making this compound a valuable intermediate and a potential pharmacophore in its own right.

  • Anticancer Research: Quinoxaline and quinoxalinone derivatives are extensively studied for their potential as anticancer agents.[13] They have been shown to act through various mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are often overexpressed in tumors.[13] This compound can serve as a starting material for the synthesis of more complex molecules targeting cancer-related pathways.

  • Antimicrobial Agents: The quinoxaline core is found in several natural antibiotics.[6] Synthetic derivatives are continuously being explored for their efficacy against a range of bacterial and fungal pathogens.[5][14] The 7-chloro substitution may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Central Nervous System (CNS) Activity: Quinoxalinediones are known to act as antagonists at ionotropic glutamate receptors (AMPA, kainate, NMDA).[15] While this specific dihydro-quinoxalinone is structurally different, it belongs to a class of compounds with known neurological activity, suggesting potential applications in neuroscience research.

  • Chemical Probe and Library Synthesis: Due to its functional groups (two NH groups, a carbonyl, and an aromatic chloride), this molecule is an excellent scaffold for combinatorial chemistry. The NH groups can be alkylated or acylated, and the chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

G cluster_apps Potential Therapeutic Areas cluster_chem Synthetic Utility Core 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one Oncology Anticancer Agents (e.g., COX-2, LDHA Inhibition) Core->Oncology Antimicrobial Antibacterial & Antifungal Agents Core->Antimicrobial CNS CNS Research (e.g., Receptor Modulation) Core->CNS Scaffold Scaffold for Combinatorial Libraries Core->Scaffold Intermediate Key Synthetic Intermediate Core->Intermediate

Sources

An In-Depth Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoxaline ring system and its derivatives have long been a subject of intense interest within the medicinal chemistry community. These nitrogen-containing heterocyclic compounds form the core structure of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Among these, 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one has emerged as a particularly valuable building block. Its strategic substitution with a chlorine atom and the presence of a lactam moiety provide synthetic handles for the elaboration of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of this important intermediate, from its fundamental properties to its synthesis and potential applications.

Section 1: Core Molecular Attributes

This compound is a solid, stable organic compound that serves as a crucial starting material in multi-step organic syntheses. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
CAS Number 66367-05-3[1]
Molecular Formula C₈H₇ClN₂O[1]
Molecular Weight 182.61 g/mol [1]
Melting Point 214-215 °C (with decomposition)[1]
Boiling Point (Predicted) 386.8 ± 42.0 °C[1]
Density (Predicted) 1.335 ± 0.06 g/cm³[1]

Section 2: Synthesis and Mechanistic Considerations

The most common and direct route to this compound is through the condensation of a substituted o-phenylenediamine with an appropriate C2 synthon. The Hinsberg reaction, a classic method for quinoxaline synthesis, provides the foundational logic for this transformation.

Recommended Synthetic Protocol: Condensation of 4-Chloro-1,2-phenylenediamine with Chloroacetic Acid

This protocol is adapted from established methods for the synthesis of similar quinoxalin-2-one derivatives. The underlying principle involves the nucleophilic attack of the amino groups of the phenylenediamine on the electrophilic carbonyl and alkyl halide centers of chloroacetic acid, followed by intramolecular cyclization and dehydration.

Synthesis_Workflow Reactant1 4-Chloro-1,2-phenylenediamine Reaction Condensation & Intramolecular Cyclization Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction Solvent Aqueous Media (e.g., Water with Ammonia) Solvent->Reaction Reflux Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent).

  • Solvent and Base: Add water and a catalytic amount of a suitable base (e.g., aqueous ammonia) to the flask. The base serves to neutralize the hydrochloric acid formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining starting materials and salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

  • Choice of Reactants: 4-Chloro-1,2-phenylenediamine provides the necessary aromatic backbone and the two amino groups for the cyclization. Chloroacetic acid is an ideal C2 synthon as it contains both a carboxylic acid for amide bond formation and an alpha-chloro group for the second cyclization step.

  • Aqueous Media: Water is an economical and environmentally benign solvent. The use of aqueous ammonia as a base is advantageous as it is volatile and easily removed during workup.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Section 3: Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic features based on the analysis of similar quinoxalinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydropyrazine ring, and the two N-H protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methylene protons (at C3) should present as a singlet at approximately δ 4.0 ppm. The two N-H protons are expected to give rise to broad singlets, one for the amide and one for the aniline-type amine.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 110-150 ppm, and the methylene carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.

  • C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the amide carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 182.61, consistent with the molecular formula C₈H₇ClN₂O. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with a characteristic [M+2]⁺ peak.

Section 4: Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the ability to functionalize the N1 and N4 positions, as well as the aromatic ring.

Applications cluster_applications Therapeutic Targets Core This compound Neuro Neurological & Psychiatric Disorders (e.g., Anxiety, Depression) Core->Neuro Derivative Synthesis Antimicrobial Antimicrobial & Antifungal Agents Core->Antimicrobial Derivative Synthesis Enzyme Enzyme Inhibitors (e.g., for Cancer, Metabolic Disorders) Core->Enzyme Derivative Synthesis

Caption: Key application areas in drug development.

  • Neurological and Psychiatric Disorders: The quinoxalinone scaffold can be elaborated to create compounds that interact with neurotransmitter systems, making it a valuable starting point for the development of novel treatments for anxiety and depression.[1]

  • Antimicrobial and Antifungal Agents: Derivatives of this compound have been investigated for their potential as new antimicrobial and antifungal drugs, addressing the growing concern of drug-resistant pathogens.[1]

  • Enzyme Inhibitors: This intermediate serves as a building block for the design of specific enzyme inhibitors, which could lead to new therapies for a range of diseases, including cancer and metabolic disorders.[1]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the following hazard statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. Its straightforward synthesis, coupled with its potential for diverse chemical modifications, ensures its continued relevance as a key intermediate in the quest for novel therapeutics. This guide has provided a foundational understanding of this compound, equipping researchers and developers with the necessary technical knowledge to harness its potential in their scientific endeavors.

References

  • 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one - MySkinRecipes. Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate. Available at: [Link]

Sources

Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with diverse and potent pharmacological activities.[1] Their applications span a wide range of therapeutic areas, including roles as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][2] The quinoxalin-2-one moiety, in particular, is a privileged scaffold in drug discovery. The specific target of this guide, this compound, serves as a crucial building block for more complex, biologically active molecules, where the chloro-substituent provides a handle for further synthetic diversification.[3]

Retrosynthetic Analysis and Strategic Approach

The synthesis of the quinoxalinone ring system is most classically and efficiently achieved through the condensation of an o-phenylenediamine with a two-carbon electrophilic synthon.[4][5] For our target molecule, the logical disconnection points to 4-chloro-o-phenylenediamine as the aromatic precursor and a chloroacetyl equivalent, such as chloroacetic acid, as the C2-unit provider.

This approach involves a cyclocondensation reaction, a robust and widely utilized method for constructing such heterocyclic systems.[6] The reaction proceeds via initial N-acylation followed by an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring.

Caption: General synthetic scheme for the target molecule.

Mechanistic Insights: The Cyclocondensation Cascade

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential side reactions. The formation of this compound from 4-chloro-o-phenylenediamine and chloroacetic acid is a two-stage process.

  • Initial N-Acylation: The reaction commences with the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of chloroacetic acid. Given the two non-equivalent amino groups in the starting diamine, this acylation can occur at either nitrogen. However, the subsequent cyclization step leads to the same product. This step forms an N-(2-amino-4-chlorophenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction displaces the chloride ion and forms the six-membered dihydropyrazinone ring. This cyclization is often facilitated by heating and the presence of a base to neutralize the HCl generated.[7][8]

Caption: Key stages of the reaction mechanism.

Materials and Reagents: A Scientific Rationale

The selection of appropriate starting materials and reagents is critical for reaction success, yield, and purity.

Compound Structure Molecular Formula MW ( g/mol ) Role & Rationale
4-Chloro-o-phenylenediamineCl-C₆H₃(NH₂)₂C₆H₇ClN₂142.59Aromatic Backbone: Provides the substituted benzene ring and the two nucleophilic nitrogen atoms required for ring formation. The chlorine at the 4-position dictates the final product's substitution pattern.
Chloroacetic AcidClCH₂COOHC₂H₃ClO₂94.50C2 Synthon: Acts as the electrophilic partner, providing the carbonyl group and the α-carbon that form the lactam portion of the quinoxalinone ring.
Aqueous AmmoniaNH₃(aq)NH₃17.03Base/Solvent: Acts as a base to neutralize the HCl byproduct generated during the cyclization, driving the reaction to completion. Water serves as an effective and green solvent for this condensation.[2]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of quinoxalin-2-one derivatives.[2]

Materials:

  • 4-Chloro-o-phenylenediamine (10.0 g, 70.1 mmol)

  • Chloroacetic Acid (6.62 g, 70.1 mmol)

  • Aqueous Ammonia (33%, ~15 mL)

  • Deionized Water (~120 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-o-phenylenediamine (10.0 g), chloroacetic acid (6.62 g), aqueous ammonia (15 mL), and deionized water (120 mL).

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately one hour. The solution will typically darken as the reaction progresses.

  • Precipitation and Cooling: After one hour, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a solid. To maximize precipitation, the flask can be further cooled in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying: Transfer the solid product to a watch glass or crystallization dish and dry it in an oven at 100-110 °C to a constant weight. The final product, this compound, should be obtained as an off-white or light brown solid.

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property Expected Value Source
Appearance Off-white to light brown solid[2]
Molecular Formula C₈H₇ClN₂O[3][9]
Molecular Weight 182.61 g/mol [3][9]
Melting Point 214-215 °C (with decomposition)[3]
¹H NMR Expected peaks for aromatic protons, methylene protons (CH₂), and two N-H protons.-
Mass Spectrometry Expected [M+H]⁺ at m/z 183.03, with characteristic M+2 isotope pattern for chlorine.-

Troubleshooting and Purification Strategies

While this synthesis is generally robust, certain issues may arise.

  • Problem: The product is highly colored or appears impure.

    • Solution: Recrystallization is an effective method for purification. Experiment with various solvent systems such as ethanol, methanol, or ethyl acetate/hexane to find optimal conditions where the product has high solubility at high temperatures and low solubility at room temperature.[10] For persistent impurities, column chromatography on silica gel may be necessary.[10]

  • Problem: The reaction yield is low.

    • Solution: Ensure the reflux time is adequate for the reaction to go to completion. Check the quality of the starting materials, as impurities can interfere with the reaction. Ensure the pH of the reaction mixture is basic enough to neutralize the generated HCl, as an acidic environment can inhibit the cyclization.

  • Problem: The product appears unstable or decomposes.

    • Solution: Quinoxalinone derivatives are generally stable, but decomposition during solvent removal under high heat could indicate sensitivity. Use rotary evaporation at moderate temperatures. Store the final product in a dry, airtight container, potentially at a reduced temperature (2-8°C).[3]

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 4-Chloro-o-phenylenediamine: Suspected of causing cancer and genetic defects.[11][12] It is an irritant to the skin, eyes, and respiratory system.[12] Avoid all contact and inhalation. Use personal protective equipment, including gloves, lab coat, and safety goggles.[11] In case of a spill, dampen the solid material with ethanol before carefully collecting it for disposal.[13]

  • Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and eye protection.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[11][14][15]

Conclusion

The synthesis of this compound via the cyclocondensation of 4-chloro-o-phenylenediamine and chloroacetic acid is an efficient and reliable method. This guide has detailed the strategic and mechanistic foundations of the synthesis, provided a robust experimental protocol, and offered insights into characterization, troubleshooting, and safety. By understanding the causality behind each experimental choice, researchers can confidently execute this synthesis and adapt it for the creation of novel quinoxalinone-based molecules for drug discovery and development.

References

  • Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 8(7), 245-267.
  • LookChem. (n.d.). What is Reaction of o-phenylenediamine with chloroacetic acid. LookChem. Retrieved from [Link]

  • Nayak, Y. N., & Gaonkar, S. L. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(35), 21528-21552. Available from: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • Singh, R., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SN Applied Sciences, 5(8), 223. Available from: [Link]

  • MySkinRecipes. (n.d.). 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521963, 7-Chloroquinoline. Retrieved from [Link]

  • Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Retrieved from [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15, 12345-12350. Available from: [Link]

  • Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available from: [Link]

  • Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Semantic Scholar. Available from: [Link]

  • Tauscher, B., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 425(1), 55-64. Available from: [Link]

  • Li, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7411. Available from: [Link]

  • Kumar, S., et al. (2016). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 40(12), 9934-9938. Available from: [Link]

  • Pfizer Inc. (2006). Preparation of high purity substituted quinoxaline. Google Patents.
  • Elguero, J., et al. (2006). The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. Available from: [Link]

  • Wang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(45), 33261-33265. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13047366, 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Gazvoda, M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Tetrahedron, 73(33), 5037-5047. Available from: [Link]

  • Hammad, M., & Emran, A. (1977). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Zeitschrift für Naturforschung B, 32(3), 304-306. Available from: [Link]

  • Li, Y., Tan, R., & Zhu, H. (2007). Preparation technique of 2-chloromethylbenzimidazole. Google Patents.
  • Boruah, M., & Prajapati, D. (2007). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Indian Journal of Chemistry - Section B, 46(8), 1331-1333. Available from: [Link]

  • Taher, A. T., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of the Chemical Society of Pakistan, 37(4), 759-770. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 283527, 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The content herein is structured to deliver not just data, but also actionable insights grounded in established scientific principles, empowering researchers to leverage this molecule's full potential in drug discovery and development.

Strategic Importance in Medicinal Chemistry

This compound is a member of the quinoxalinone family, a class of compounds recognized for their broad spectrum of biological activities.[1][2] The quinoxalinone scaffold is a key intermediate in the synthesis of novel derivatives with potential applications as anticancer, antimicrobial, and antifungal agents.[1] The presence of a chlorine atom at the 7-position significantly influences the molecule's physicochemical properties, which in turn can modulate its pharmacokinetic profile and target engagement. This strategic halogenation can enhance membrane permeability, improve metabolic stability, and provide a vector for further chemical modification, making it a valuable building block in the design of new therapeutic entities. Quinoxaline derivatives have been explored for their efficacy against a range of diseases including cancer, bacterial infections, and parasitic illnesses.[3][4]

Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research and development. These parameters dictate its behavior in various experimental settings and are predictive of its in vivo performance.

Fundamental Molecular and Physical Data

The essential molecular and physical data for this compound are summarized below. This information is crucial for accurate experimental design, from solution preparation to analytical characterization.

PropertyValue
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol [5]
CAS Number 66367-05-3[5]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Information not available

Diagram 1: Annotated Chemical Structure

Caption: Structure of this compound with key atoms highlighted.

Synthesis and Reactivity Landscape

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile scaffold.

Synthetic Pathways

The synthesis of quinoxalinone derivatives can be achieved through various methods. A common approach involves the cyclization of substituted o-phenylenediamines with α-keto acids or their esters. For this compound, a plausible synthetic route would start from a chlorinated o-phenylenediamine precursor. The chloroacetyl chloride method is one established route for synthesizing quinoxalinone derivatives, which involves the treatment of a substituted nitrophenylamine with chloroacetyl chloride followed by reduction and cyclization.[6]

Diagram 2: Generalized Synthetic Workflow

G Start Substituted o-Phenylenediamine Step1 Reaction with α-Halo Acyl Halide Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 7-Chloro-3,4-dihydro-1H- quinoxalin-2-one Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is characterized by several key features:

  • N-H Acidity and Nucleophilicity: The protons on the nitrogen atoms can be removed by a suitable base, allowing for N-alkylation or N-arylation, providing a straightforward method for introducing substituents to modulate solubility and biological activity.

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the chloro and amide groups directing incoming electrophiles.

  • Cross-Coupling Reactions: The chlorine atom serves as a valuable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, incorporating principles of self-validation to ensure data integrity.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A gradient elution method is employed to ensure the separation of the target compound from potential impurities with a wide range of polarities. UV detection at multiple wavelengths can help to identify impurities that may have different chromophores.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Trustworthiness: The use of a gradient and re-equilibration step ensures reproducible retention times. The inclusion of an acid modifier like formic acid improves peak shape for amine-containing compounds.

Protocol for Structural Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ESI is generally preferred for compounds with basic nitrogen atoms.

    • Analysis Mode: Full scan mode to detect the molecular ion.

  • Expected Result:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 183.0. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with institutional and local regulations.[9]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2011). European Journal of Chemistry.
  • 3,4-dihydroquinoxalin-2(1H)-one. (2024). ChemBK.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.
  • Safety D
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • This compound. (n.d.). LabSolu.
  • Recent advances in the research of quinoxalinone deriv
  • MSDS of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one. (2026).
  • SAFETY D
  • SAFETY D

Sources

An In-depth Technical Guide on the Solubility and Stability of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which successful drug formulation, bioavailability, efficacy, and shelf-life are built.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and evaluating the solubility and stability of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest. The quinoxalinone scaffold is a privileged platform in drug development, frequently found in a variety of pharmacologically active compounds.[3][4] A thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for its successful development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.

PropertyValueSource
Chemical Formula C₈H₇ClN₂O[2][5]
Molecular Weight 182.61 g/mol [2][5]
CAS Number 66367-05-3[2][5]
Melting Point 214-215 °C (decomposed)[2][6]
Predicted Boiling Point 386.8 ± 42.0 °C[2][6]
Predicted Density 1.335 ± 0.06 g/cm³[2][6]
Predicted pKa 13.06 ± 0.20[6]

The presence of a chloro-substituent, a lactam ring, and aromatic functionalities suggests a molecule with moderate polarity. The potential for hydrogen bonding via the N-H and C=O groups will significantly influence its interaction with protic solvents.

Solubility Profile: A Multifaceted Investigation

The solubility of an API is a critical determinant of its bioavailability.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section outlines a systematic approach to characterizing the solubility of this compound.

Guiding Principles for Solubility Assessment

The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent, as well as their capacity for hydrogen bonding, are key determinants. For ionizable compounds, the pH of the aqueous medium and the pKa of the compound are crucial factors.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the determination of the thermodynamic solubility of a compound.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol, DMSO, acetonitrile, polyethylene glycol 400). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile

While specific experimental data is not yet available, a qualitative prediction of the solubility of this compound can be made based on its structure.

Solvent SystemPredicted SolubilityRationale
Water (pH 7.0) LowThe molecule possesses both polar (lactam) and nonpolar (chlorophenyl) moieties. The overall hydrophobicity is likely to limit aqueous solubility.
Acidic Buffer (pH 1.2) Low to ModerateThe quinoxalinone ring system is weakly basic. Protonation at low pH could slightly enhance solubility.
Basic Buffer (pH 9.0) Moderate to HighThe N-H proton of the lactam is acidic and can be deprotonated at higher pH, forming a more soluble salt.
Ethanol/Methanol ModerateThese polar protic solvents can engage in hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO) HighDMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of organic molecules.
Acetonitrile ModerateA polar aprotic solvent that should be a reasonable solvent for this compound.

Stability Assessment: Ensuring Integrity and Shelf-Life

The chemical stability of an API is of paramount importance for patient safety and product efficacy.[1] Forced degradation studies are a regulatory requirement and a crucial tool for understanding the degradation pathways and developing stability-indicating analytical methods.[4][7][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[4][9]

G cluster_conditions Stress Conditions Compound This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Compound->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Compound->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Workflow.

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for the solution-state studies.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M or 1 M HCl).

    • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a corresponding base (e.g., 0.1 M or 1 M NaOH), and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M or 1 M NaOH).

    • Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with an acid.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Keep the mixture at room temperature and protected from light for a defined period.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at a high temperature (e.g., 80 °C) for an extended period.

    • Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C). At the end of the study, dissolve the solid for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate the identification of degradation products and the elucidation of degradation pathways.

Stress ConditionIncubation Time (hours)% Assay of Parent Compound% DegradationNumber of Degradants
Control 0100.00.00
0.1 M HCl at 60 °C 2
8
24
0.1 M NaOH at 60 °C 2
8
24
3% H₂O₂ at RT 8
24
Thermal (80 °C, solid) 48
Photolytic (ICH Q1B) -

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of the described protocols will yield critical data to guide formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of any potential drug product. It is imperative that all analytical methods used for quantification are properly validated according to ICH guidelines to ensure the integrity of the generated data. The insights gained from these studies will be instrumental in advancing the development of this promising quinoxalinone derivative.

References

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • MySkinRecipes. 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one.
  • PubMed. (2018, February 14). Quinoxalinone as a Privileged Platform in Drug Development.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Wisdom Lib. (2025, July 31). Solubility and stability: Significance and symbolism.
  • Ingenta Connect. (2018, March 1). Quinoxalinone as a Privileged Platform in Drug Development.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. Technical Support Center: Stability Testing of 4H-Benzo[a]quinolizin-4-one Derivatives.
  • RJPT. Stability Indicating Forced Degradation Studies.
  • Labsolu. This compound.
  • ChemicalBook. This compound | 66367-05-3.

Sources

A Technical Guide to the Biological Significance of the Quinoxalinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxalinone scaffold, a nitrogen-containing heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and versatile synthetic accessibility allow for the creation of a vast chemical space, leading to derivatives with a broad spectrum of pharmacological activities.[1][2][4] This technical guide provides an in-depth analysis of the quinoxalinone core, elucidating its chemical synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships (SAR) that govern its therapeutic potential. We will explore its role as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent, among others, and provide detailed protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.[1][5]

The Quinoxalinone Core: A Foundation for Pharmacological Diversity

The quinoxalinone core is characterized by a benzene ring fused to a pyrazin-2(1H)-one ring.[4] This arrangement of atoms imparts a unique combination of electron-donating and electron-withdrawing properties, which is fundamental to its ability to interact with a wide array of biological targets.[2] The versatility of this scaffold has attracted significant attention, leading to the development of numerous synthetic strategies to functionalize the core structure.[1][2] These modifications have yielded compounds with a remarkable range of biological activities, including:

  • Anticancer: Targeting various mechanisms crucial for tumor growth and survival.[5][6][7][8]

  • Antimicrobial: Exhibiting activity against bacteria, fungi, and mycobacteria.[9][10][11][12]

  • Antiviral: Including activity against HIV.[1][5]

  • Anti-inflammatory: Showing potential as non-steroidal anti-inflammatory agents.[1][5]

  • Neuroprotective: Demonstrating potential in treating central nervous system disorders.[1][2]

  • Antidiabetic: Acting as inhibitors of enzymes like aldose reductase.[13]

This wide range of activities underscores the importance of the quinoxalinone scaffold as a foundational element in the design of novel therapeutics.[1][2]

Synthetic Strategies: Building the Core

The construction of the quinoxalinone scaffold is a well-established area of organic synthesis, with the most common and versatile method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-ketoacid.[9][14] This straightforward approach allows for significant diversity in the final product by varying the substituents on both starting materials.

General Synthetic Workflow

The classical synthesis involves a cyclocondensation reaction, often catalyzed by an acid, to form the heterocyclic core. Modern methodologies have introduced milder and more efficient conditions, including the use of various catalysts and solvent systems to improve yields and reduce reaction times.[15][16]

Below is a generalized workflow for the synthesis of quinoxalinone derivatives.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A o-Phenylenediamine (Substituted) C Cyclocondensation A->C B α-Ketoacid / 1,2-Dicarbonyl (Substituted) B->C D Quinoxalinone Core C->D Formation of heterocyclic ring

Caption: Generalized workflow for quinoxalinone synthesis.

Key Experimental Protocol: Synthesis of a 3-Aryl-Quinoxalin-2(1H)-one

This protocol describes a catalyst-free synthesis, highlighting the intrinsic reactivity of the starting materials.

Objective: To synthesize a 3-aryl-quinoxalin-2(1H)-one derivative.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (10 mL)

  • Reflux apparatus

Procedure:

  • To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add the substituted phenacyl bromide (1.0 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 3-aryl-quinoxalin-2(1H)-one.

Rationale: This method leverages the high nucleophilicity of the diamine and the electrophilicity of the phenacyl bromide in a green solvent like ethanol, avoiding the need for a metal or acid catalyst.[16]

Deep Dive into Anticancer Mechanisms

The anticancer activity of quinoxalinone derivatives is one of the most extensively studied areas.[6][8] These compounds exert their effects through multiple mechanisms, often targeting key signaling pathways involved in cancer progression.

Kinase Inhibition

Many protein kinases are crucial for cell cycle progression, proliferation, and survival, making them prime targets for cancer therapy.[7] Quinoxalinone derivatives have been identified as potent ATP-competitive inhibitors of several kinases, including:[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • Proto-oncogene non-receptor tyrosine-protein kinase (Src)

By blocking the ATP-binding site of these kinases, quinoxalinone compounds inhibit downstream signaling pathways that promote tumor growth and angiogenesis.[7]

G cluster_pathway Kinase Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR, EGFR) GF->Receptor Proliferation Cell Proliferation Receptor->Proliferation Activates Survival Cell Survival Receptor->Survival Activates Angiogenesis Angiogenesis Receptor->Angiogenesis Activates ATP ATP ATP->Receptor Binds to active site Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->Receptor Blocks ATP binding

Caption: Quinoxalinone as a kinase inhibitor.

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen (hypoxia). Quinoxaline 1,4-di-N-oxide (QdNO) derivatives can act as hypoxia-activated prodrugs.[17] In the low-oxygen environment of a tumor, these compounds are reduced to form cytotoxic radicals that damage DNA and other cellular components, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core structure.[3][13] Understanding these SARs is critical for the rational design of more potent and selective drug candidates.

  • Position C3: Modifications at the C3 position are common. The introduction of aryl or phenoxy groups can significantly influence kinase inhibitory activity.[13] An aliphatic linker at this position has also been shown to be crucial for certain activities.[3]

  • Benzene Ring Substituents: The addition of electron-withdrawing groups, such as chloro or fluoro, to the benzene portion of the core can enhance anticancer activity.[7][13]

  • Position N1: Substitution at the N1 position, for instance with an acetic acid group, has been shown to be important for aldose reductase inhibition.[13]

Derivative TypeSubstitution PatternTarget/ActivityKey FindingReference
AnticancerChloro group on the quinoxaline ringTumor cell linesSlightly improved activity[3][7]
Aldose Reductase InhibitorN1-acetic acid head group and C3-phenoxy side chainAldose ReductasePotent and selective inhibition[13]
VEGFR-2 InhibitorPhenylsulfonamide at N4 of quinoxalineVEGFR-2Potent inhibition[7]

Key Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a quinoxalinone derivative on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)[6]

  • Quinoxalinone compound dissolved in DMSO

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the quinoxalinone compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for a quantitative determination of a compound's cytotoxicity.

Future Directions and Conclusion

The quinoxalinone core continues to be a fertile ground for drug discovery. Its proven track record and synthetic tractability ensure its place in the development of future therapeutics.[1][2] Future research will likely focus on:

  • The development of highly selective inhibitors for specific biological targets.

  • The synthesis of quinoxalinone hybrids, combining the core with other pharmacologically active moieties to create drugs with dual mechanisms of action.[8]

  • Further exploration of their potential in treating a wider range of diseases, including parasitic and neurodegenerative disorders.[1]

References

  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase.
  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed.
  • Unveiling the Action of Quinoxalinone Compounds: A Comparative Guide to Their Anticancer Mechanisms - Benchchem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF - ResearchGate.
  • Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development.
  • Synthesis of quinoxalinones - Organic Chemistry Portal.
  • Quinoxaline: An insight into the recent pharmacological advances - PubMed.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF - ResearchGate.
  • Quinoxalinone Synthesis: A Technical Troubleshooting Guide - Benchchem.
  • The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery - Benchchem.
  • New Quinoxalines with Biological Applications - Longdom Publishing.
  • Biological activity of quinoxaline derivatives - ResearchGate.
  • [PDF] Biological Activity of Quinoxaline Derivatives - Semantic Scholar.
  • Quinoxalinone as a Privileged Platform in Drug Development - PubMed.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • (PDF) Review Article Pharmacological Profile of Quinoxalinone - ResearchGate.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central.

Sources

The Strategic Intermediate: A Technical Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Abstract

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest, has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its strategic importance lies in its versatile chemical scaffold, which serves as a foundational component in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this crucial building block. Furthermore, it delves into its applications in the development of novel therapeutics, particularly in the realms of oncology and neurology, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoxalinone Core and Its Significance

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of quinoxalinone, a class of compounds featuring this core structure, have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents.[2][3] The dihydro-quinoxalinone moiety, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets.

This compound, with its chloro-substitution on the benzene ring, provides an additional vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will illuminate the journey of this compound from its initial synthesis to its current role as a cornerstone in the development of cutting-edge pharmaceuticals.

Historical Perspective and Discovery

While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of quinoxaline chemistry. The foundational synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one is a classical organic transformation involving the condensation of an o-phenylenediamine with a two-carbon electrophile.

A common and established method for the synthesis of the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with chloroacetic acid in an aqueous medium.[4] This straightforward approach laid the groundwork for the synthesis of substituted analogs, including the 7-chloro derivative. The introduction of the chloro-substituent on the diamine precursor allows for the regioselective synthesis of this compound, a process that has been refined over time to improve yields and purity.

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the cyclocondensation of 4-chloro-1,2-phenylenediamine with an appropriate C2-electrophile, typically chloroacetic acid or its derivatives. The reaction proceeds via a nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the chloroacetyl group, followed by an intramolecular cyclization and subsequent dehydration to form the dihydroquinoxalinone ring.

General Synthetic Workflow

The logical flow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials: 4-Chloro-1,2-phenylenediamine Chloroacetic Acid Reaction Cyclocondensation Reaction Start->Reaction  Base (e.g., NaHCO3) Solvent (e.g., Ethanol/Water) Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water.

  • Add sodium bicarbonate (2 equivalents) to the solution and stir.

  • Slowly add a solution of chloroacetic acid (1.1 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Physicochemical Properties and Characterization

This compound is typically isolated as a solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 66367-05-3[5]
Molecular Formula C₈H₇ClN₂O[5]
Molecular Weight 182.61 g/mol [5]
Melting Point 214-215 °C (decomposes)[5]
Appearance Off-white to light brown solid
Solubility Soluble in DMSO and hot ethanol
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chloro-substituted benzene ring, as well as signals for the methylene protons and the two N-H protons of the dihydroquinoxalinone ring. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly informative for confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, will confirm the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its scaffold is a key component in the design of inhibitors for various protein kinases and enzymes implicated in disease.

Inhibition of c-Jun N-terminal Kinase 3 (JNK3)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress. JNK3 is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases.[6] The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key pharmacophore for the development of potent and selective JNK3 inhibitors.[6]

The synthesis of these inhibitors often involves the derivatization of the this compound core, for example, by introducing substituents at the N1 or C3 position to enhance binding affinity and selectivity for the JNK3 active site.

JNK3_Inhibitor_Synthesis Start 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one Reaction Chemical Modification (e.g., N-alkylation, C3-functionalization) Start->Reaction Product JNK3 Inhibitor Reaction->Product

Caption: Synthetic strategy for JNK3 inhibitors from this compound.

Development of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair.[7] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for the treatment of certain types of cancer, particularly those with deficiencies in other DNA repair pathways.[7] The quinoxalinone scaffold has been utilized as a bioisostere for other known PARP-1 inhibitor cores, leading to the development of novel and potent inhibitors.[7][8]

This compound can serve as a starting material for the synthesis of these inhibitors, where the quinoxalinone core mimics the nicotinamide binding site of the PARP-1 enzyme. The chloro-substituent can be used as a handle for further chemical modifications to optimize the inhibitor's properties.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its straightforward synthesis, coupled with its versatile chemical nature, has cemented its role as a key building block for the creation of novel therapeutic agents. As our understanding of disease pathways continues to evolve, the demand for such strategic intermediates will undoubtedly grow, ensuring that this compound remains a compound of significant interest to the scientific community for years to come.

References

  • U.S. Patent 5,126,456A, "7-chloroquinaldine synthesis," issued June 30, 1992.
  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Messery, S. M., Al-Warhi, T., Al-Qahtani, A. A., & El-Shafae, A. M. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
  • European Patent EP0537847A1, "Improved 7-chloroquinaldine synthesis," published April 21, 1993.
  • Chinese Patent CN101638382B, "Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction," granted August 24, 2011.
  • MySkinRecipes. (n.d.). 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-142.
  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
  • Penning, T. D., et al. (2008). Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 18(15), 4414-4418.
  • ResearchGate. (n.d.). Structures of PARP-1 inhibitors approved by FDA and others under clinical studies. Retrieved from [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 466-477.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 6(2), 263-274.
  • Chen, Z. Z., et al. (2022). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 12(48), 31235-31239.
  • Metwally, A. A., & Metwally, M. A. (2013). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
  • Al-Marhabi, A. R., Abbas, H. S., & Ammar, Y. A. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(16), 4949.
  • Molecules. (2000). 5(6), 865-871.
  • TUScholarShare. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Farghaly, T. A., & Abdallah, M. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-25.
  • ResearchGate. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Retrieved from [Link]

  • Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents. Arabian Journal of Chemistry, 15(1), 103497.
  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(19), 5948.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Svik, V., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 26(11), 3169.
  • Al-Ostoot, F. H., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(19), 6599.
  • ResearchGate. (2019). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. Retrieved from [Link]

  • PubChem. (n.d.). 7-chloro-1,4-dihydroxy-3-methylquinoxalin-2-yl phenyl ketone. Retrieved from [Link]

  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Lee, J. H., et al. (1995). Hypoxia-Selective Agents Derived from 2-Quinoxalinecarbonitrile 1,4-Di-N-oxides. 2. Journal of Medicinal Chemistry, 38(19), 3581-3586.
  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Retrieved from [Link]

  • Jones, S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(24), 10796-10807.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769.
  • National Institute of Standards and Technology. (n.d.). Quinoxaline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Equilin. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a core structural motif in a variety of biologically active molecules, exhibiting potential as anticancer, antimicrobial, and antianxiolytic agents.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of cyclocondensation reactions. The methodology is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical logic and safety considerations.

The synthesis is achieved through a robust and efficient one-pot reaction involving the condensation of 4-chloro-1,2-phenylenediamine with a suitable two-carbon acylating agent, typically chloroacetic acid or its more reactive derivative, chloroacetyl chloride.[2] This protocol will focus on the use of chloroacetyl chloride, which facilitates a two-step sequence within a single procedure: an initial N-acylation followed by an intramolecular nucleophilic substitution to yield the target cyclic amide (lactam).

Principle of the Reaction

The synthesis of this compound from 4-chloro-1,2-phenylenediamine and chloroacetyl chloride is a classic example of heterocycle formation. The reaction proceeds via two key mechanistic steps:

  • N-Acylation: The more nucleophilic amino group of the 4-chloro-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This step is rapid and highly exothermic, forming an N-(2-amino-4-chlorophenyl)-2-chloroacetamide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during this acylation.[3]

  • Intramolecular Cyclization (Lactamization): The remaining free amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This nucleophilic substitution displaces the chloride ion, leading to the formation of the stable six-membered dihydropyrazinone ring characteristic of the quinoxalinone core.[2]

This one-pot approach is efficient as it avoids the isolation of the potentially unstable chloroacetamide intermediate.

Reaction Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 4-chloro-1,2- phenylenediamine C N-(2-amino-4-chlorophenyl) -2-chloroacetamide (Intermediate) A->C + Base (e.g., Triethylamine) B Chloroacetyl Chloride B->C C_ref Intermediate D 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one (Final Product) C_ref->D Heat / Base (Displaces Cl⁻)

Caption: Workflow of the two-stage synthesis process.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/VolumePurity
4-chloro-1,2-phenylenediamine142.581.0202.85 g≥98%
Chloroacetyl chloride112.941.1221.75 mL≥98%
Triethylamine (TEA)101.192.2446.13 mL≥99%
1,4-Dioxane (anhydrous)---100 mL≥99.8%
Deionized Water---~500 mL-
Ethanol---As neededReagent Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (50 mL)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Detailed Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen outlet), and a dropping funnel. Ensure all glassware is dry.

    • Place the entire setup under an inert atmosphere (nitrogen or argon).

    • In the flask, dissolve 4-chloro-1,2-phenylenediamine (2.85 g, 20 mmol) in 100 mL of anhydrous 1,4-dioxane. Stir until a clear solution is formed.

    • Add triethylamine (6.13 mL, 44 mmol) to the solution.

  • N-Acylation (Addition of Chloroacetyl Chloride):

    • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • Add chloroacetyl chloride (1.75 mL, 22 mmol) to the dropping funnel.

    • Add the chloroacetyl chloride dropwise to the stirred solution over a period of 30 minutes. Causality: A slow, cooled addition is critical to control the exothermic acylation reaction and prevent the formation of undesired side products, such as bis-acylation. The triethylamine acts as a base to neutralize the HCl formed in situ.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Intramolecular Cyclization:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 100-102 °C for dioxane) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic substitution, where the second amine attacks the chloroacetyl group to form the stable six-membered ring.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the reaction mixture into 400 mL of cold deionized water while stirring. A precipitate should form.

    • Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization from ethanol. Heat the ethanol to boiling and add it to the solid until it just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • The expected product is an off-white or light brown solid.[1]

Safety and Handling Precautions
  • Chloroacetyl chloride is highly corrosive, a potent lachrymator, and reacts violently with water.[4] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 4-chloro-1,2-phenylenediamine is toxic and a potential skin sensitizer. Avoid inhalation and skin contact.

  • Triethylamine is flammable and has a strong odor. Ensure adequate ventilation.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a well-ventilated area.

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 66367-05-3[5][6]) should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the proton signals and their integrations. The spectrum should show characteristic peaks for the aromatic protons and the two methylene (-CH₂-) groups.

  • Mass Spectrometry: Verify the molecular weight (182.61 g/mol [5]) and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1670-1690 cm⁻¹).

References

  • Vertex AI Search. This compound Properties.
  • BLDpharm. 66367-05-3 | 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one.
  • ChemicalBook. This compound | 66367-05-3.
  • Bonuga, Y. R., et al. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 2013, 5(5):296-300. Available from: [Link]

  • Khlebnikov, V. Response to "When orthophenylene diamine interacts with chloroacetyl chloride...". ResearchGate, 2021. Available from: [Link]

  • Patil, S. B., et al. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 2008. Available from: [Link]

  • Gomha, S. M., et al. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate, 2015. Available from: [Link]

Sources

Step-by-step experimental procedure for N-alkylation of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Experimental Guide to the N-Alkylation of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Introduction: The Significance of N-Alkylated Quinoxalinones

Quinoxalin-2-one derivatives are a privileged class of nitrogen-containing heterocycles, forming the structural core of numerous compounds with significant biological and pharmaceutical activities.[1] Functionalization of the quinoxalinone scaffold is a key strategy in medicinal chemistry for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While much research has focused on C-3 functionalization[2][3], N-alkylation at the N-1 position offers a critical vector for structural diversification, profoundly influencing molecular conformation and interaction with biological targets. This guide provides a detailed, field-proven protocol for the N-alkylation of this compound, a common intermediate in drug discovery programs.

Reaction Principle: The Chemistry of Lactam N-Alkylation

The N-alkylation of a lactam, such as this compound, is a classic nucleophilic substitution reaction (SN2). The core challenge is the relatively low acidity of the N-H proton within the amide bond. Direct reaction with an alkyl halide is typically inefficient. Therefore, the protocol relies on a two-step sequence within a single pot:

  • Deprotonation: A strong, non-nucleophilic base is required to abstract the amide proton, generating a highly nucleophilic amidate anion. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the lactam, producing hydrogen gas as the only byproduct.[4]

  • Nucleophilic Attack: The resulting amidate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

The choice of an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the amidate anion, thereby accelerating the SN2 reaction.

Detailed Experimental Protocol

This protocol describes the N-methylation of this compound using methyl iodide as a representative example. The methodology can be adapted for other primary and secondary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStarting Material
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong base. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent. Must be dry.
Methyl Iodide (CH₃I)≥99%Sigma-AldrichAlkylating agent. Store protected from light.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor work-up and washing.
Saturated aq. NH₄ClACS GradeFisher ScientificFor quenching the reaction.
Saturated aq. NaCl (Brine)ACS GradeFisher ScientificFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask (two-necked) with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Step-by-Step Procedure

PART A: Reaction Setup and Deprotonation

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon. This is crucial as NaH reacts violently with water.

  • Reagent Addition: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 5.48 mmol, 1.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is to control the exothermic reaction between NaH and any trace impurities, as well as the subsequent alkylation.

  • Base Addition: Carefully add sodium hydride (60% dispersion in oil, 0.26 g, 6.57 mmol, 1.2 equiv.) portion-wise over 5-10 minutes.

    • Causality Insight: Adding NaH in portions prevents a sudden, uncontrolled evolution of hydrogen gas and a rapid temperature increase. The 1.2 equivalents ensure complete deprotonation of the starting material.

  • Deprotonation Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. Vigorous bubbling (H₂ evolution) should be observed initially, which will subside as the reaction completes. The formation of the sodium amidate salt may result in a thicker suspension.

PART B: Alkylation and Work-up

  • Alkylating Agent Addition: Re-cool the reaction mixture to 0 °C in the ice-water bath. Add methyl iodide (0.41 mL, 6.57 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. A new, less polar spot corresponding to the N-alkylated product should appear, and the starting material spot should diminish.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Trustworthiness Check: This step is critical for safety. Adding the quenching agent slowly at 0 °C manages the exothermic decomposition of residual NaH.

  • Extraction: Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

  • Characterization: The structure of the purified product, 7-Chloro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one, should be confirmed by analytical techniques.

    • LC-MS: Confirm the molecular weight of the product. Expected [M+H]⁺ = 197.05.

    • ¹H NMR (in CDCl₃): Expect the disappearance of the broad N-H singlet (typically > 8 ppm) from the starting material. A new singlet corresponding to the N-CH₃ protons should appear around 3.3-3.5 ppm. Other aromatic and aliphatic protons should show appropriate shifts.

    • ¹³C NMR: Expect a new carbon signal for the N-CH₃ group around 30-35 ppm.

Experimental Workflow Diagram

G cluster_setup PART A: Setup & Deprotonation cluster_reaction PART B: Alkylation & Work-up cluster_purification PART C: Purification & Analysis A1 1. Add Quinoxalinone to dry flask under N₂ A2 2. Add Anhydrous DMF A1->A2 A3 3. Cool to 0 °C A2->A3 A4 4. Add NaH (1.2 eq) in portions A3->A4 A5 5. Stir at RT for 45 min (H₂ evolution) A4->A5 B1 6. Cool to 0 °C A5->B1 Proceed to Alkylation B2 7. Add Alkyl Halide (1.2 eq) dropwise B1->B2 B3 8. Stir at RT (2-4 h) Monitor by TLC B2->B3 B4 9. Quench with sat. aq. NH₄Cl at 0 °C B3->B4 B5 10. Extract with Ethyl Acetate B4->B5 B6 11. Wash with H₂O and Brine B5->B6 B7 12. Dry (MgSO₄) & Concentrate B6->B7 C1 13. Column Chromatography (Silica Gel) B7->C1 Purify Crude Product C2 14. Characterize Product (NMR, LC-MS) C1->C2

Sources

Application Notes and Protocols for the Purification of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is paramount for the successful synthesis of biologically active molecules and for obtaining accurate pharmacological data. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are grounded in established chemical principles and draw from methodologies applied to structurally analogous compounds.

Understanding Potential Impurities: A Synthesis-Based Approach

A critical first step in developing an effective purification strategy is to understand the potential impurities that may be present in the crude product. While specific synthetic routes for this compound can vary, a common approach involves the condensation of a substituted o-phenylenediamine with a two-carbon synthon.

A plausible synthetic pathway involves the reaction of 4-chloro-1,2-phenylenediamine with a derivative of glyoxylic acid or a similar reagent. Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 4-chloro-1,2-phenylenediamine and the condensing partner.

  • Isomeric Byproducts: The formation of the 5-chloro isomer is a common challenge in reactions involving meta-substituted anilines. The presence of 5-Chloro-3,4-dihydro-1H-quinoxalin-2-one can be a significant impurity.

  • Over-oxidation Products: Depending on the reaction conditions, the dihydroquinoxalinone ring may be susceptible to oxidation, leading to the formation of 7-chloro-1H-quinoxalin-2-one.

  • Polymeric Materials: Non-specific side reactions can lead to the formation of polymeric byproducts.

The physicochemical properties of this compound are presented in the table below.

PropertyValue
CAS Number 66367-05-3
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Melting Point 214-215 °C (with decomposition)
Appearance Off-white to light tan solid

Purification Strategies: From Macroscopic to High-Resolution Techniques

A multi-tiered approach to purification is often the most effective strategy, beginning with a bulk purification method like recrystallization, followed by a higher-resolution technique such as column chromatography if necessary. For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Workflow for Purification

Purification_Workflow Crude_Product Crude 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product If sufficiently pure Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For highest purity Column_Chromatography->Pure_Product If sufficiently pure Prep_HPLC->Pure_Product

Caption: A general workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Screening:

Based on data for structurally similar quinoxalinone and quinoline derivatives, the following solvents are recommended for initial screening.[1]

Solvent/Solvent SystemRationale
Ethanol Often a good choice for moderately polar compounds.
Methanol More polar than ethanol, may lead to higher solubility at room temperature.
Acetone A polar aprotic solvent.
Ethanol/Water The addition of water as an anti-solvent can significantly decrease solubility at lower temperatures, improving yield.[1]
Methanol/Acetone Can provide a good balance of solubility for effective purification.[1]
n-Hexane/Ethanol A non-polar/polar mixture that can be effective for recrystallization.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally results in larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Protocol 2: Flash Column Chromatography

For mixtures with significant amounts of impurities or for separating isomers, flash column chromatography is a more powerful purification technique.

Selection of Conditions:

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Ethyl AcetateThe polarity of the eluent should be adjusted based on TLC analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

Step-by-Step Protocol:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate or dichloromethane/ethyl acetate to determine the optimal eluent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to maintain a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Eluent Column_Packing Pack Column with Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Solvent and Collect Fractions Sample_Loading->Elution Fraction_Analysis Analyze Fractions by TLC Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: A step-by-step workflow for purification by flash column chromatography.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest level of purity, especially for analytical standards or final drug compounds, preparative HPLC is the method of choice. Reverse-phase HPLC is a commonly used technique for the purification of quinoxaline derivatives.[2][3]

Recommended HPLC Conditions:

ParameterRecommended Conditions
Column Reverse-phase C18 or a specialized column like Newcrom R1.[3]
Mobile Phase A gradient of acetonitrile and water, often with an additive like formic acid or phosphoric acid for improved peak shape.[2][3]
Detection UV detector set at a wavelength where the compound has maximum absorbance.
Flow Rate Optimized for the specific column dimensions.
Injection Volume Dependent on the concentration of the sample and the capacity of the column.

Step-by-Step Protocol:

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of this compound.

  • Product Isolation: Remove the solvents from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly pure product.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its use as a research chemical and pharmaceutical intermediate. The choice of purification technique depends on the nature and quantity of impurities present in the crude material and the desired final purity. By systematically applying the protocols outlined in this guide, researchers can confidently obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • SIELC Technologies. (n.d.). Separation of 2(1H)-Quinoxalinone on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxalinone motif stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target. This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a particularly valuable starting point for the synthesis of novel drug candidates. The presence of a chlorine atom at the 7-position provides a handle for further chemical modification, while the lactam functionality and the aromatic ring offer multiple sites for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the application of this compound in drug discovery, from its synthesis to the biological evaluation of its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own research endeavors.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically achieved through a cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable two-carbon building block, such as chloroacetic acid.[4][5][6] This reaction forms the foundational six-membered heterocyclic ring of the quinoxalinone system.

Protocol 1: Synthesis of this compound

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid (HCl)

  • Dilute ammonium hydroxide solution

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).

  • Acid Catalysis: Add 4M HCl solution to the flask to serve as both a catalyst and a solvent. The mixture is stirred at room temperature for 3-6 hours.[6]

  • Reflux: Following the initial stirring, heat the reaction mixture to reflux (100-120°C) for an additional 3-6 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a dilute ammonium hydroxide solution until a pH of 8-9 is reached. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[7][8]

Part 2: Chemical Derivatization of the Scaffold

The this compound scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR). The most common derivatization strategies include N-arylation/alkylation at the N1 and N4 positions and C-H functionalization of the aromatic ring or the C3 position of the pyrazinone ring.

N-Arylation/Alkylation

The nitrogen atoms of the quinoxalinone core are nucleophilic and can be readily functionalized using various electrophiles. N-arylation is a powerful tool for introducing diverse aromatic and heteroaromatic substituents, often leading to significant improvements in biological activity.

Protocol 2: General Procedure for N-Arylation (Ullmann Condensation)

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or 1,10-phenanthroline)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add this compound (1 equivalent), the aryl halide (1.1-1.5 equivalents), CuI (0.1-0.2 equivalents), the ligand (0.2-0.4 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoxalinone scaffold, avoiding the need for pre-functionalized starting materials. The C3 position of the quinoxalin-2(1H)-one ring is particularly amenable to such transformations.

Protocol 3: General Procedure for C3-Arylation (Photoredox Catalysis)

Materials:

  • N-substituted this compound

  • Diaryliodonium salt

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)

  • Solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LEDs)

  • Inert atmosphere

  • Standard laboratory glassware for photochemical reactions

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemistry, combine the N-substituted this compound (1 equivalent), the diaryliodonium salt (1.5-2 equivalents), and the photocatalyst (1-5 mol%).

  • Solvent and Degassing: Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with visible light at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the C3-arylated product.[9]

Part 3: Biological Evaluation of Derivatives

A critical aspect of drug discovery is the comprehensive biological evaluation of newly synthesized compounds. For derivatives of this compound, this typically involves a battery of in vitro assays to assess their therapeutic potential and drug-like properties.

Kinase Inhibition Assays

Quinoxalinone derivatives have shown significant promise as kinase inhibitors, particularly targeting c-Jun N-terminal kinases (JNKs), which are implicated in various diseases, including neurodegenerative disorders and cancer.[5][10]

Diagram 1: Simplified JNK3 Signaling Pathway

G Stress Stress Stimuli (e.g., Oxidative Stress, Neurotoxins) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun_ATF2 c-Jun / ATF2 JNK3->cJun_ATF2 Apoptosis Neuronal Apoptosis & Gene Expression cJun_ATF2->Apoptosis Inhibitor JNK3 Inhibitor (Quinoxalinone Derivative) Inhibitor->JNK3

Caption: The JNK3 signaling cascade and the point of intervention for quinoxalinone-based inhibitors.

Protocol 4: JNK3 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is adapted from commercially available kinase assay kits.[11][12][13]

Materials:

  • Recombinant JNK3 enzyme

  • Substrate (e.g., ATF2 peptide)

  • ATP

  • JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well assay plates (white, low volume)

  • Plate-reading luminometer

Procedure:

  • Assay Plate Preparation:

    • Add 1 µL of serially diluted test compound or control (DMSO for no inhibition, staurosporine for positive inhibition) to the wells of a 384-well plate.

    • Add 2 µL of JNK3 enzyme solution (e.g., 4ng per well) to each well.

    • Prepare a substrate/ATP mixture and add 2 µL to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK3 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assays

Quinoxaline derivatives have also been investigated for their antiviral properties, including activity against SARS-CoV-2.[14][15][16][17][18]

Protocol 5: General Cell-Based Antiviral Assay (e.g., against SARS-CoV-2)

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds (dissolved in DMSO)

  • Remdesivir (positive control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Viral Cytopathic Effect (CPE):

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®) to quantify the level of CPE protection conferred by the compounds.

    • Alternatively, quantify viral replication by RT-qPCR of viral RNA from the cell supernatant.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) for each compound. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Part 4: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate. Key in vitro assays include the Caco-2 permeability assay for predicting intestinal absorption and the liver microsomal stability assay for assessing metabolic clearance.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with characteristics similar to the intestinal epithelium, providing a model to predict the oral absorption of drugs.[2][19][20][][22]

Protocol 6: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment. This is done to assess active efflux.

  • Sampling: At specified time points (e.g., 2 hours), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[1][23][24][25][26]

Diagram 2: Workflow for Liver Microsomal Stability Assay

G cluster_0 Incubation cluster_1 Analysis cluster_2 Data Processing Incubate Incubate at 37°C (Test Compound + Microsomes + NADPH) Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calculate

Caption: A schematic representation of the experimental workflow for determining the metabolic stability of a compound using liver microsomes.

Protocol 7: Liver Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds

  • Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation

Quantitative data from the synthesis and biological evaluation of a series of this compound derivatives should be summarized in a clear and concise table to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Example of Data Summary for a Series of Quinoxalinone Derivatives

Compound IDR1R2Yield (%)JNK3 IC50 (nM)Antiviral EC50 (µM)Papp (A→B) (10⁻⁶ cm/s)CLint (µL/min/mg)
Scaffold HH->10000>500.5150
Derivative 1 PhenylH7550122.185
Derivative 2 4-F-PhenylH822582.570
Derivative 3 PhenylMethyl68150251.895

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the generation of diverse compound libraries with a wide range of biological activities. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this privileged scaffold and identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for various disease indications. The continued investigation of quinoxalinone derivatives is poised to yield new and effective treatments for some of the most challenging diseases facing society today.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • EURL ECVAM - TSAR. In vitro Caco-2 permeability. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Semantic Scholar. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Available from: [Link]

  • Google Patents. CN108822033B - Synthesis method of 7-chloroquinaldine.
  • RSC Publishing. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Available from: [Link]

  • PrepChem.com. Synthesis of 7-chloroquinaldine. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Reaction of 4-Substituted 1,2-Phenylenediamine with Chloroacetic Acid and α,β-Unsaturated Carboxylic Acids: Determination of the Structure of the Isomers Formed Using Long Range Carbon-Proton Coupling. Available from: [Link]

  • NIH. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]

  • NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Available from: [Link]

  • PubMed. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available from: [Link]

  • ResearchGate. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available from: [Link]

  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

  • ResearchGate. (PDF) Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. Available from: [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

  • PubMed. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Available from: [Link]

  • IOSR Journal. Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Available from: [Link]

  • MySkinRecipes. 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. Available from: [Link]

  • Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxalin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoxalinone core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for the development of novel therapeutic agents.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of novel derivatives starting from the readily accessible building block, 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. We will explore key derivatization strategies at both the nitrogen (N1) and carbon (C7) positions, offering researchers a practical roadmap for generating diverse compound libraries. The protocols described herein are grounded in established synthetic methodologies and are designed to be both reproducible and scalable.

Strategic Overview of Derivatization

The this compound scaffold offers two primary sites for synthetic elaboration: the secondary amine at the N1 position and the chloro-substituent at the C7 position. Our synthetic strategy will prioritize the initial functionalization of the N1 position, as N-protection or N-derivatization is often a prerequisite for subsequent palladium-catalyzed cross-coupling reactions at the C7-chloro position. This approach prevents potential complications arising from the acidic N-H proton, which can interfere with the catalytic cycle of many cross-coupling reactions.

The following diagram illustrates the overall synthetic workflow:

Synthetic_Workflow Synthetic Workflow for Derivatization Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation Step 1: N-Functionalization N_Protected N-Substituted-7-chloro-3,4-dihydro-1H-quinoxalin-2-one N_Alkylation->N_Protected Suzuki Suzuki Coupling N_Protected->Suzuki Step 2: C-C Coupling Buchwald Buchwald-Hartwig Amination N_Protected->Buchwald Step 2: C-N Coupling Sonogashira Sonogashira Coupling N_Protected->Sonogashira Step 2: C-C Coupling C7_Aryl 7-Aryl Derivatives Suzuki->C7_Aryl C7_Amino 7-Amino Derivatives Buchwald->C7_Amino C7_Alkynyl 7-Alkynyl Derivatives Sonogashira->C7_Alkynyl

Caption: A general workflow for the derivatization of this compound.

Part 1: N-Functionalization of the Quinoxalinone Core

The presence of a secondary amine in the quinoxalinone ring allows for straightforward N-alkylation and N-arylation reactions. These modifications are crucial not only for exploring the structure-activity relationship (SAR) at this position but also for preparing the substrate for subsequent C7-functionalization.

N-Alkylation via Williamson Ether Synthesis-like Reaction

Scientific Rationale: The N-H proton of the quinoxalinone is weakly acidic and can be deprotonated by a suitable base to generate a nucleophilic amide anion. This anion can then undergo a nucleophilic substitution reaction with an alkyl halide to form a new N-C bond. The choice of base and solvent is critical to ensure efficient deprotonation and to avoid side reactions.

Detailed Protocol: General Procedure for N-Alkylation

N_Alkylation_Workflow N-Alkylation Protocol cluster_reagents Reagents & Solvents cluster_procedure Procedure Start_Mat This compound Step1 1. Dissolve quinoxalinone in solvent. Start_Mat->Step1 Alkyl_Halide Alkyl Halide (R-X) Step3 3. Add alkyl halide and heat. Alkyl_Halide->Step3 Base Base (e.g., K2CO3, NaH) Step2 2. Add base and stir. Base->Step2 Solvent Solvent (e.g., DMF, Acetone) Solvent->Step1 Step1->Step2 Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Work-up and purification. Step4->Step5 Product 1-Alkyl-7-chloro-3,4-dihydro-1H-quinoxalin-2-one Step5->Product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.2-2.0 eq.). For a milder base, potassium carbonate (K₂CO₃) is recommended. For a stronger base, sodium hydride (NaH) can be used, in which case anhydrous DMF is essential.

  • Addition of Alkylating Agent: To the stirred suspension, add the corresponding alkyl halide (e.g., benzyl chloride, methyl iodide) (1.1 eq.). A catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added to facilitate the reaction, especially when using K₂CO₃ in acetone.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the desired 1-alkyl-7-chloro-3,4-dihydro-1H-quinoxalin-2-one.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl Halide (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl ChlorideK₂CO₃DMF252485[3]
2Methyl IodideK₂CO₃Acetone5012~80 (estimated)
3Ethyl BromideNaHDMF256~88 (estimated)
N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] In this context, it can be employed for the N-arylation of the quinoxalinone core. The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the deprotonated quinoxalinone, and subsequent reductive elimination to furnish the N-arylated product.[4] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Detailed Protocol: General Procedure for N-Arylation

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 1-aryl-7-chloro-3,4-dihydro-1H-quinoxalin-2-one.

Part 2: C7-Functionalization via Palladium-Catalyzed Cross-Coupling

With the N1-position of the quinoxalinone core functionalized, the C7-chloro group becomes the primary site for further derivatization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2] This reaction is widely used in medicinal chemistry due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Protocol cluster_reagents Reagents & Solvents cluster_procedure Procedure Start_Mat N-Substituted-7-chloro-quinoxalinone Step1 1. Combine reactants, catalyst, and base in solvent. Start_Mat->Step1 Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Step1 Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Step1 Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Step1 Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Step1 Step2 2. Degas the reaction mixture. Step1->Step2 Step3 3. Heat under inert atmosphere. Step2->Step3 Step4 4. Monitor reaction by TLC/LC-MS. Step3->Step4 Step5 5. Work-up and purification. Step4->Step5 Product N-Substituted-7-aryl/vinyl-quinoxalinone Step5->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling at the C7 position.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the N-substituted-7-chloro-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-120 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the 7-aryl or 7-vinyl derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryN-SubstituentBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
1BenzylPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85 (estimated)
2Methyl4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O90~90 (estimated)
3BenzylVinylboronic acid pinacol esterPd₂(dba)₃/SPhosK₃PO₄Dioxane110~75 (estimated)
Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination can also be applied to the C7-chloro position to introduce a variety of primary and secondary amines, leading to the synthesis of 7-amino-quinoxalinone derivatives.[4][5] The reaction mechanism is analogous to the N-arylation described earlier.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination at C7

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the N-substituted-7-chloro-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Addition of Amine and Solvent: Add the amine (1.2 eq.) and anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the 7-amino derivative.

Sonogashira Coupling for C-C Alkyne Formation

Scientific Rationale: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is an efficient method for introducing an alkynyl moiety at the C7 position, providing a valuable handle for further transformations such as click chemistry or cyclization reactions.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the N-substituted-7-chloro-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq.) and a terminal alkyne (1.5 eq.) in a solvent mixture such as triethylamine and DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 7-alkynyl derivative.

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the synthesis of a diverse library of novel derivatives based on the this compound scaffold. By strategically functionalizing the N1 and C7 positions, researchers can systematically explore the structure-activity relationships of this important class of heterocyclic compounds, paving the way for the discovery of new therapeutic agents. The provided step-by-step methodologies, coupled with an understanding of the underlying chemical principles, will empower researchers in their drug development endeavors.

References

  • Irfan, A., Sabeeh, I., Umer, M., Naqvi, A.Z., Fatima, H., Yousaf, S., & Fatima, Z. (2017). A review on the therapeutic potential of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(13), 47-68.
  • Cheeseman, G.W.H., & Cookson, R.F. (1979). The Chemistry of Heterocyclic Compounds, Quinoxalines. John Wiley & Sons.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Benzeid, H., Saffon, N., Garrigues, B., Essassi, E. M., & Ng, S. W. (2009). 1-Benzyl-3-phenylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2685.

Sources

Application Notes & Protocols: A Guide to the Antimicrobial Activity Screening of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial properties of novel 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one derivatives. The protocols and insights herein are grounded in established microbiological standards to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold

The quinoxalinone scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A growing body of evidence highlights its potential as a source of novel antimicrobial agents, a critical area of research in an era of increasing antimicrobial resistance. The core structure of quinoxalinone mimics the DNA base pair, suggesting that its derivatives may act by intercalating with microbial DNA or inhibiting key enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

The specific focus of this guide, the this compound backbone, offers a versatile platform for synthetic modification. The chloro-substituent at the 7-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. By systematically synthesizing and screening derivatives of this core structure, researchers can explore structure-activity relationships (SAR) to identify lead compounds with potent and selective antimicrobial activity.

This guide outlines a robust, multi-step screening cascade, beginning with a qualitative assessment of antimicrobial potential and progressing to quantitative measures of potency.

Part 1: The Strategic Workflow for Antimicrobial Screening

A systematic approach is crucial for the efficient and accurate evaluation of novel chemical entities. The workflow presented here is designed to move from a broad initial screen to a more detailed characterization of the most promising compounds. This ensures that resources are focused on derivatives with genuine therapeutic potential.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening (Qualitative) cluster_2 Phase 3: Potency Determination (Quantitative) cluster_3 Phase 4: Cidal vs. Static Activity A Synthesis & Purification of 7-Chloro-3,4-dihydro-1H- quinoxalin-2-one Derivatives B Stock Solution Preparation (e.g., in DMSO) A->B D Agar Disk Diffusion Assay B->D C QC of Microbial Strains (ATCC Standards) C->D E Measure Zone of Inhibition (ZOI) D->E Incubate F Broth Microdilution Assay E->F Select Active Compounds (ZOI > Threshold) G Determine Minimum Inhibitory Concentration (MIC) F->G Incubate & Read H Subculture from MIC wells G->H I Determine Minimum Bactericidal Concentration (MBC) H->I Incubate & Count CFU J J I->J Analyze Data & Determine SAR

Figure 1: A comprehensive workflow for screening novel quinoxalinone derivatives, from compound preparation to data analysis.

Part 2: Core Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing. Adherence to these standards is critical for generating data that is comparable and credible.

Protocol 2.1: Preparation of Test Compounds and Microbial Cultures

Rationale: Proper preparation of test articles and microbial inocula is the foundation of any successful screening assay. The use of a solvent like Dimethyl Sulfoxide (DMSO) is common for dissolving organic compounds, but its final concentration in the assay must be controlled to avoid solvent-induced toxicity to the microbes. Standardization of the microbial inoculum to a specific turbidity ensures that a consistent number of cells are used in each experiment, which is crucial for reproducibility.

Materials:

  • This compound derivatives

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Compound Stock Preparation:

    • Accurately weigh 1-5 mg of each derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution; sonication may be used if necessary.

    • Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Microbial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or MHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to read the absorbance at 625 nm (should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension must be used within 15 minutes of preparation.

Protocol 2.2: Agar Disk Diffusion Assay (Qualitative Screening)

Rationale: The disk diffusion method is a rapid and cost-effective way to perform a primary screen of multiple compounds. It provides a qualitative assessment of antimicrobial activity. The principle is based on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the disk. The size of the zone is influenced by the compound's potency, diffusion rate, and the susceptibility of the organism.

Procedure:

  • Plate Preparation:

    • Dip a sterile cotton swab into the standardized microbial inoculum (from Protocol 2.1).

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Inoculate a Mueller-Hinton Agar (MHA) plate by swabbing the entire surface in three different directions to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated MHA plate.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound stock solution onto a separate disk.

    • Controls:

      • Positive Control: Apply a disk with a known antibiotic (e.g., ciprofloxacin).

      • Negative Control: Apply a disk with the solvent (DMSO) to ensure it does not inhibit growth.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Data Interpretation:

Zone of Inhibition (mm)Interpretation
≤ 6No activity
7 - 10Low activity
11 - 15Moderate activity
> 15High activity

Note: This table provides a general guideline. Compounds showing any zone greater than the solvent control should be advanced to quantitative testing.

Protocol 2.3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of a compound's potency and is essential for structure-activity relationship (SAR) studies.

Procedure:

  • Assay Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of MHB containing the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum from Protocol 2.1 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Controls:

      • Well 11 (Growth Control): Contains MHB and inoculum, but no compound.

      • Well 12 (Sterility Control): Contains 100 µL of MHB only, no inoculum.

  • Incubation and Reading:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The use of a growth indicator dye, such as resazurin, can aid in the objective determination of the endpoint.

Protocol 2.4: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates the concentration that inhibits growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) reveals the concentration required to kill the bacteria. This distinction is crucial for drug development. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

G MIC MIC Well (Lowest concentration with no visible growth) subculture Subculture 10µL from each clear well onto MHA plates MIC->subculture MIC_plus_1 MIC x 2 Well MIC_plus_1->subculture MIC_plus_2 MIC x 4 Well MIC_plus_2->subculture plate_MIC Plate from MIC well subculture->plate_MIC plate_plus_1 Plate from MIC x 2 well subculture->plate_plus_1 plate_plus_2 Plate from MIC x 4 well subculture->plate_plus_2 result result plate_plus_2->result If this is the first plate with ≥99.9% reduction in CFU, then MBC = [Compound] in this well.

Figure 2: Logical workflow for determining the MBC from the results of an MIC assay.

Procedure:

  • Subculturing:

    • Following the determination of the MIC (Protocol 2.3), take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on each spot.

  • MBC Determination:

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Part 3: Data Analysis and Structure-Activity Relationships (SAR)

The ultimate goal of screening is to identify trends that can guide further drug design. By compiling the MIC values for all tested derivatives against a panel of microorganisms, a clear picture of the structure-activity relationship can emerge.

Example Data Table:

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC Ratio (S. aureus)
QN-Cl-001HH64>1284
QN-Cl-002MeH32>1282
QN-Cl-003HPhenyl8642
QN-Cl-004H4-F-Phenyl4321

From this hypothetical data, one could infer that substitution at the R2 position, particularly with an electron-withdrawing phenyl group, enhances activity against Gram-positive bacteria (S. aureus). The addition of a fluorine atom further potentiates this activity. The low MBC/MIC ratios suggest a bactericidal mechanism of action for the most active compounds.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Asati, V., Kaur, A., & Sharma, S. K. (2021). Quinoxaline and its derivatives: a review on its biological potential. Archiv der Pharmazie, 354(1), 2000213. [Link]

Application Notes & Protocols for Anticancer Cell Line Studies with 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential, particularly in oncology.[1][2] Derivatives of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one represent a promising subclass, demonstrating significant efficacy against a range of cancer cell lines through multifaceted mechanisms of action.[3][4] This guide provides a comprehensive overview of the primary anticancer mechanisms associated with these compounds and offers detailed, field-proven protocols for their evaluation in a research setting. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compounds' cellular effects, from initial cytotoxicity screening to in-depth mechanistic analysis.

Introduction to the Quinoxalinone Scaffold in Oncology

Quinoxaline derivatives have emerged as a focal point in the development of novel anticancer agents due to their ability to interact with various critical cellular targets.[5] These heterocyclic compounds often function as competitive inhibitors at the ATP-binding sites of key enzymes, disrupting signaling pathways essential for tumor growth, proliferation, and survival.[6] The 7-chloro substitution on the quinoxalinone core, in particular, has been a key feature in several potent experimental compounds, influencing their biological activity and target engagement.[3]

This document serves as a technical guide for researchers, outlining the core principles and practical steps for investigating the anticancer properties of novel derivatives based on the this compound framework.

Core Mechanisms of Action

The anticancer effects of quinoxalinone derivatives are not monolithic; they typically arise from the modulation of several interconnected cellular pathways. Understanding these mechanisms is crucial for rational drug design and for designing informative biological assays. The primary modes of action include kinase inhibition, topoisomerase poisoning, and the subsequent induction of apoptosis and cell cycle arrest.[1][7]

  • Kinase Inhibition: A significant number of quinoxalinone compounds target protein kinases that are pivotal for cancer cell signaling.[1] Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell growth.[7][8] By blocking these pathways, the compounds can effectively halt tumor progression.

  • Topoisomerase II Inhibition: Certain derivatives function as Topoisomerase II inhibitors.[9] They stabilize the covalent complex between the enzyme and DNA, which leads to the accumulation of double-strand DNA breaks and ultimately triggers programmed cell death.[10]

  • Induction of Apoptosis & Cell Cycle Arrest: A common downstream consequence of the primary mechanisms is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, frequently at the G2/M phase.[1][6] This prevents cancer cells from dividing and proliferating. Western blot analysis often reveals an upregulation of pro-apoptotic proteins like p53 and caspases, and a downregulation of anti-apoptotic proteins like Bcl-2.[10][11]

Quinoxalinone_MoA cluster_drug 7-Chloro-quinoxalinone Derivative cluster_targets Primary Molecular Targets cluster_effects Downstream Cellular Effects cluster_outcome Final Outcome Compound Quinoxalinone Derivative Kinase Protein Kinases (VEGFR, EGFR) Compound->Kinase TopoII Topoisomerase II Compound->TopoII Signaling Block Pro-Survival Signaling Kinase->Signaling DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage CellCycle G2/M Phase Cell Cycle Arrest Signaling->CellCycle Apoptosis Induction of Apoptosis Signaling->Apoptosis DNA_Damage->CellCycle DNA_Damage->Apoptosis Death Cancer Cell Death CellCycle->Death Apoptosis->Death

Figure 1: Primary mechanisms of action for anticancer quinoxalinone derivatives.

Experimental Workflow & Protocols

A logical and staged approach is critical for evaluating novel compounds. The workflow should begin with broad cytotoxicity screening to determine potency and selectivity, followed by more detailed mechanistic assays to elucidate the mode of action.

Experimental_Workflow Start Start: Synthesized 7-Chloro-quinoxalinone Derivatives Screening Protocol 1: Primary Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Data Analysis: Calculate IC50 Values Screening->IC50 ApoptosisAssay Protocol 2: Apoptosis Determination (Annexin V-FITC/PI Assay) IC50->ApoptosisAssay Potent compounds (low µM IC50) CellCycleAssay Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycleAssay Mechanism Elucidation of Mechanism of Action ApoptosisAssay->Mechanism CellCycleAssay->Mechanism

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. As a Senior Application Scientist, I understand that achieving a high yield for this specific heterocyclic scaffold can be challenging. This guide is designed to move beyond simple protocols and provide a deeper understanding of the reaction mechanism, potential pitfalls, and logical, step-by-step solutions to common problems encountered in the lab. Our goal is to empower you to not only solve immediate yield issues but also to build a robust and reproducible synthetic process.

The primary and most direct route to synthesizing this compound is via the condensation of 4-chloro-1,2-phenylenediamine with a two-carbon electrophile, typically chloroacetyl chloride, followed by an intramolecular cyclization. While seemingly straightforward, this reaction is sensitive to conditions that can favor multiple undesired pathways.

Core Synthesis Pathway

The reaction proceeds through two key stages: an initial N-acylation followed by a base-promoted intramolecular nucleophilic substitution to form the heterocyclic ring.

Synthesis_Pathway cluster_reactants Reactants R1 4-chloro-1,2-phenylenediamine Intermediate N-(2-amino-4-chlorophenyl)- 2-chloroacetamide R1->Intermediate N-Acylation (Anhydrous Solvent) R2 Chloroacetyl Chloride R2->Intermediate Product 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one Intermediate->Product Intramolecular Cyclization (Base-promoted, SN2)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Issue 1: The reaction is incomplete, with significant starting material remaining.

Question: "My post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted 4-chloro-1,2-phenylenediamine, and the yield is very low. What is causing this low conversion?"

Senior Scientist's Analysis: This issue almost always points to a problem in the first step of the reaction: the N-acylation of the diamine. The nucleophilicity of the amino groups in 4-chloro-1,2-phenylenediamine is already slightly reduced by the electron-withdrawing nature of the chlorine atom.[1] If the electrophile, chloroacetyl chloride, is not sufficiently reactive, the acylation will be sluggish and incomplete.

Core Problem: Ineffective N-Acylation.

Troubleshooting_Low_Conversion Start Low Conversion: Significant Starting Diamine Remains Check1 Is Chloroacetyl Chloride Fresh and Anhydrous? Start->Check1 Action1 Use Freshly Opened or Distilled Reagent. Handle Under Inert Gas. Check1->Action1 No Check2 Are Reaction Conditions Anhydrous? Check1->Check2 Yes Action1->Check2 Action2 Dry Glassware Thoroughly. Use Anhydrous Solvent (e.g., THF, Dioxane, DCM). Check2->Action2 No Check3 Is the Reaction Temperature Optimized? Check2->Check3 Yes Action2->Check3 Action3 Add Reagent at 0 °C, then Allow to Warm to RT. Gentle Heating (40-50°C) May Be Required. Check3->Action3 No End Improved Conversion Check3->End Yes Action3->End

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Verify Reagent Quality: Chloroacetyl chloride is a highly reactive and moisture-sensitive reagent.[2] Exposure to atmospheric moisture will hydrolyze it to chloroacetic acid, which is a poor acylating agent under these conditions.

    • Protocol: Always use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Ensure Anhydrous Conditions: Water in the reaction solvent will compete with the diamine to react with the chloroacetyl chloride.

    • Protocol: Ensure all glassware is oven- or flame-dried. Use a high-quality anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.

  • Optimize Temperature Profile: The acylation is exothermic. While initial addition should be controlled at a low temperature (0 °C) to prevent side reactions, the reaction may require thermal energy to proceed to completion.

    • Protocol: Dissolve the 4-chloro-1,2-phenylenediamine in your anhydrous solvent and cool the solution to 0 °C in an ice bath. Add the chloroacetyl chloride dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. If conversion remains low, gentle heating to 40-50 °C can be applied.

Issue 2: The reaction is messy, with multiple side products observed.

Question: "My reaction produces the target compound, but my TLC plate shows several other major spots, making purification a nightmare and crippling the yield. What are these impurities?"

Senior Scientist's Analysis: The formation of multiple products indicates that competing reaction pathways are occurring at rates comparable to the desired intramolecular cyclization. The primary culprits are typically diacylation of the starting diamine and intermolecular polymerization.

Core Problem: Competing Side Reactions.

Side_Reactions cluster_pathways Reaction Pathways Diamine 4-chloro-1,2- phenylenediamine Intermediate Mono-acylated Intermediate Diamine->Intermediate 1 eq. CAC (Desired) CAC Chloroacetyl Chloride CAC->Intermediate Desired_Product Desired Product (Intramolecular Cyclization) Intermediate->Desired_Product Base Side_Product1 Di-acylated Product (Cannot Cyclize) Intermediate->Side_Product1 Excess CAC Side_Product2 Polymer/Oligomer (Intermolecular Reaction) Intermediate->Side_Product2 No Base / High Concentration

Caption: Key reaction pathways determining product yield versus side product formation.

Detailed Solutions:

  • Prevent Di-acylation: If both amino groups are acylated, the resulting molecule cannot cyclize to form the desired quinoxalinone. This is favored by using an excess of chloroacetyl chloride or adding it too quickly.

    • Protocol: Use a precise stoichiometry, typically 1.0 equivalent of the diamine to 1.0-1.05 equivalents of chloroacetyl chloride.[3] Dissolve the diamine and add the chloroacetyl chloride solution dropwise over 15-30 minutes at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Promote Intramolecular Cyclization over Polymerization: The key to forming the six-membered ring is a rapid intramolecular SN2 reaction where the second amino group displaces the chloride. If this step is slow, the amino group of one intermediate molecule can react with the chloroacetyl group of another, leading to polymers.

    • Protocol: After the initial acylation is complete (as monitored by TLC), add a non-nucleophilic base to catalyze the cyclization. The base neutralizes the HCl generated during acylation and deprotonates the ammonium salt, freeing the second amine for the intramolecular attack.[4] Suitable bases include triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or milder inorganic bases like sodium bicarbonate or potassium carbonate.

Optimized Protocol for High Yield

This protocol integrates the solutions above to maximize the yield of the desired product.

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures reagents remain active and prevents hydrolysis side reactions.
Stoichiometry 1.0 eq. Diamine : 1.05 eq. Chloroacetyl Chloride : 1.5 eq. BaseA slight excess of acylating agent ensures full conversion of the diamine, while sufficient base drives the final cyclization.
Temperature 0 °C for addition, then warm to Room TemperatureControls the initial exothermic acylation to prevent side products, then allows the reaction to proceed to completion.
Base Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)TEA is a soluble organic base that effectively scavenges HCl. NaHCO₃ is a milder, heterogeneous base that can also be effective and simplifies workup.
Addition Method Dropwise addition of Chloroacetyl ChloridePrevents localized high concentrations, minimizing the risk of di-acylation.
Issue 3: The reaction appears successful, but the isolated yield is poor.

Question: "I see a strong product spot on TLC, but after workup and purification, my final mass is disappointingly low. Where am I losing my product?"

Senior Scientist's Analysis: Significant product loss after a seemingly successful reaction points to issues with the workup and purification strategy. The physicochemical properties of this compound—a moderately polar, solid compound with hydrogen bonding capabilities—can make isolation challenging.

Detailed Solutions:

  • Optimize Product Precipitation: The standard workup involves quenching the reaction with water or an aqueous base to precipitate the product.

    • Protocol: After the reaction is complete, pour the mixture slowly into a beaker of cold water with vigorous stirring. The product should precipitate as a solid. Cool the entire mixture in an ice bath for at least 30 minutes to maximize crystallization before filtering. Wash the collected solid with a minimal amount of cold water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove soluble organic impurities.[5]

  • Break Emulsions During Extraction: If the product does not precipitate cleanly and an extractive workup is required, emulsions can form, trapping the product in the interfacial layer.

    • Protocol: During the aqueous/organic extraction, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions and improve phase separation.

  • Refine Purification Method:

    • Recrystallization: This is often the most effective method for purifying the crude solid. The key is finding a suitable solvent system.

      • Recommended Solvents: Ethanol, Methanol, or a mixture like Ethyl Acetate/Hexane are good starting points. The ideal solvent should dissolve the compound when hot but result in poor solubility when cold.

    • Silica Gel Chromatography: If recrystallization is ineffective due to closely related impurities, column chromatography is necessary.

      • Recommended Eluent: A gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol is typically effective. Start with a low polarity and gradually increase it based on TLC analysis. The product is moderately polar, so expect it to elute accordingly.[6]

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.

  • ResearchGate. (n.d.). Synthetic methods for quinoxalines by the annulation of....

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinoxalinones.

  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine.

  • Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

  • ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.

  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives....

  • NISCAIR. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone....

  • ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.

  • ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

  • TSI Journals. (2011). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities.

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

  • Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References.

  • mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

  • BenchChem. (2025). Troubleshooting low yield in quinoxaline synthesis from diamines.

Sources

Common side reactions and byproducts in 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to ensure the success of your experiments.

I. Understanding the Synthesis: Core Principles and Challenges

The synthesis of this compound typically proceeds via the condensation of 4-chloro-1,2-phenylenediamine with a suitable C2 synthon, most commonly chloroacetic acid or its derivatives like ethyl chloroacetate. While seemingly straightforward, this reaction is often complicated by issues of regioselectivity and the formation of various byproducts.

The primary challenge arises from the unsymmetrical nature of the 4-chloro-1,2-phenylenediamine starting material. The two amino groups exhibit different nucleophilicities due to the electronic effects of the chloro substituent. This differential reactivity can lead to the formation of an undesired regioisomer, 6-Chloro-3,4-dihydro-1H-quinoxalin-2-one, alongside the target 7-chloro isomer. The ratio of these isomers is highly dependent on the reaction conditions, particularly the pH.

This guide will equip you with the knowledge to control this regioselectivity and address other potential side reactions, thereby improving the yield and purity of your desired product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction has produced a mixture of two isomers that are difficult to separate. How can I control the regioselectivity to favor the 7-chloro product?

Answer: The formation of the 6-chloro isomer is the most common side reaction. The regiochemical outcome of the cyclization is primarily influenced by the reaction's pH.

  • Expert Insight: The amino group meta to the chlorine atom in 4-chloro-1,2-phenylenediamine is generally more nucleophilic than the amino group ortho to it. In acidic conditions, the more basic meta amino group is preferentially protonated, rendering it less nucleophilic. This directs the initial acylation to the less basic ortho amino group, leading to the formation of the 7-chloro isomer as the major product. Conversely, under basic or neutral conditions, the more nucleophilic meta amino group reacts faster, resulting in a higher proportion of the 6-chloro isomer.

  • Troubleshooting Steps:

    • Employ Acidic Conditions: Conduct the reaction in the presence of an acid catalyst. Acetic acid is a common and effective choice. The use of a buffer system, such as acetic acid-sodium acetate, can also help maintain the optimal pH.

    • Monitor pH: If possible, monitor the pH of your reaction mixture to ensure it remains in the acidic range.

    • Purification Strategy: If a mixture of isomers is unavoidable, careful column chromatography on silica gel is typically required for separation. The polarity difference between the two isomers, although potentially small, can be exploited with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Question 2: The overall yield of my reaction is consistently low, even after optimizing for regioselectivity. What are the other potential causes?

Answer: Low yields can stem from several factors beyond isomeric byproduct formation.

  • Potential Causes and Solutions:

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after a prolonged reaction time, consider increasing the reaction temperature or using a more reactive acylating agent (e.g., chloroacetyl chloride instead of chloroacetic acid). However, be aware that harsher conditions can sometimes lead to more side products.

    • Purity of Starting Materials: Impurities in the 4-chloro-1,2-phenylenediamine or the chloroacetylating agent can interfere with the reaction. Ensure your starting materials are of high purity. 4-chloro-1,2-phenylenediamine can be sensitive to air and light and may darken over time, indicating oxidation. Using freshly purified starting materials is recommended.

    • Side Reactions of the C2 Synthon: Chloroacetic acid and its esters can undergo self-condensation or hydrolysis under certain conditions. Ensure that your reaction is performed under anhydrous conditions if using an ester and that the temperature is well-controlled.

    • Product Degradation: The desired product might be unstable under the reaction or workup conditions. Analyze the crude reaction mixture for potential degradation products.

Question 3: I am observing an unexpected byproduct that is not the 6-chloro isomer. What could it be?

Answer: Besides the regioisomer, other byproducts can form.

  • Common Byproducts and Identification:

    • Benzimidazole Derivatives: A common byproduct in quinoxalinone synthesis is the corresponding benzimidazole. This arises from a competitive cyclization pathway. The formation of 5-chloro-2-(chloromethyl)benzimidazole is a possibility. This can often be distinguished from the desired product by its different spectroscopic characteristics (NMR, MS).

    • Di-acylated Product: It is possible for both amino groups of the diamine to react with the chloroacetylating agent, leading to a di-acylated byproduct. This will have a significantly higher molecular weight.

    • Starting Material Dimers: Oxidative dimerization of the phenylenediamine starting material can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Stoichiometry Control: Use a precise stoichiometry of the reactants. A slight excess of the diamine can sometimes help to minimize di-acylation.

    • Careful Workup: A well-designed workup procedure can help to remove some of these impurities. For instance, an acidic wash can remove unreacted diamine.

III. Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • Commonly used solvents include ethanol, acetic acid, and water. The choice of solvent can influence the reaction rate and solubility of the reactants and products. Acetic acid can serve as both a solvent and a catalyst.

  • How can I purify the final product?

    • Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is often the primary method of purification. If isomeric byproducts are present, column chromatography on silica gel is typically necessary.

  • What are the key characterization peaks to confirm the formation of this compound?

    • In the ¹H NMR spectrum, you should expect to see characteristic signals for the aromatic protons and the methylene protons of the dihydroquinoxalinone ring. The coupling patterns of the aromatic protons will be distinct for the 7-chloro and 6-chloro isomers. Mass spectrometry should confirm the expected molecular ion peak at m/z 182.61 for C₈H₇ClN₂O.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound (Acid-Catalyzed)

This protocol is designed to favor the formation of the 7-chloro isomer.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Ethyl chloroacetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux setup

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • To this solution, add ethyl chloroacetate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 7-chloro and 6-chloro isomers.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound.

V. Mechanistic Insights

The regioselectivity of the reaction is a direct consequence of the electronic properties of the substituted phenylenediamine.

Diagram: Regioselective Synthesis Pathway

G cluster_acid Acidic Conditions cluster_base Basic/Neutral Conditions start_acid 4-Chloro-1,2-phenylenediamine protonation Preferential Protonation of meta-Amino Group start_acid->protonation H+ acylation Acylation at ortho-Amino Group protonation->acylation Ethyl Chloroacetate cyclization_acid Intramolecular Cyclization acylation->cyclization_acid product_7_chloro 7-Chloro Isomer (Major Product) cyclization_acid->product_7_chloro start_base 4-Chloro-1,2-phenylenediamine acylation_base Acylation at more nucleophilic meta-Amino Group start_base->acylation_base Ethyl Chloroacetate cyclization_base Intramolecular Cyclization acylation_base->cyclization_base product_6_chloro 6-Chloro Isomer (Major Product) cyclization_base->product_6_chloro

Caption: Control of regioselectivity in the synthesis of chloro-dihydroquinoxalinones.

VI. Data Presentation

Table 1: Key Properties of 7-Chloro and 6-Chloro Isomers

PropertyThis compound6-Chloro-3,4-dihydro-1H-quinoxalin-2-one
Molecular Formula C₈H₇ClN₂OC₈H₇ClN₂O
Molecular Weight 182.61 g/mol 182.61 g/mol
CAS Number 66367-05-389938-22-7
Appearance Off-white to light brown solidOff-white to light brown solid
Melting Point 214-215 °C (decomposes)[1]Not readily available

VII. Conclusion

The synthesis of this compound presents a key challenge in controlling regioselectivity. By understanding the underlying reaction mechanism and the influence of reaction conditions, particularly pH, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and offers practical solutions to overcome the synthetic hurdles. For further assistance, please consult the cited references.

VIII. References

  • MySkinRecipes. (n.d.). 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve high-quality results.

Troubleshooting Guide: A Deeper Dive into Common Synthesis Issues

Issue 1: Low Yield of this compound

A consistently low yield is a frequent challenge in quinoxalinone synthesis.[1] This can often be traced back to several key factors in the reaction setup.

Potential Cause A: Suboptimal Reaction Conditions

The traditional condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound can be sensitive to temperature and reaction time.[2] Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of unwanted side products and degradation of the desired quinoxalinone.[3]

Solution:

  • Temperature and Time Optimization: A systematic approach to optimizing the reaction temperature and duration is crucial. It is recommended to start with milder conditions and incrementally increase the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time, preventing the formation of degradation products.

  • Atmosphere Control: Some quinoxalinone syntheses can be sensitive to atmospheric oxygen or moisture.[1] If you suspect sensitivity, conducting the reaction under an inert atmosphere, such as argon or nitrogen, can significantly improve the yield.

Potential Cause B: Inefficient Catalysis

While some quinoxalinone syntheses can proceed without a catalyst, many benefit from the addition of an acid or metal catalyst to enhance the reaction rate and yield.[1][2]

Solution:

  • Catalyst Screening: If you are experiencing low yields, it is advisable to screen a variety of catalysts. Common choices include acid catalysts like acetic acid or solid acid catalysts.[1] Metal catalysts, such as those based on cerium(IV) ammonium nitrate (CAN), copper, or nickel, have also demonstrated high efficiency in quinoxaline synthesis.[1]

  • Green Catalysts: Consider environmentally friendly options like bentonite clay K-10, which can provide excellent yields under mild conditions.[1]

Potential Cause C: Purity of Starting Materials

The purity of your starting materials, particularly the o-phenylenediamine and the 1,2-dicarbonyl compound, is critical for a successful synthesis.[2] Impurities can participate in side reactions, leading to a lower yield of the desired product.[1]

Solution:

  • Purification of Reactants: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.

Issue 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate the purification process and reduce the overall yield.

Potential Cause: Undesired Side Reactions

Side reactions are a common source of impurities in quinoxalinone synthesis. These can arise from the reactivity of the starting materials or intermediates under the chosen reaction conditions.

Solution:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of side products.

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway.[2] Screening different solvents, such as ethanol, acetic acid, or even greener options like water, can help identify conditions that favor the desired reaction over side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the quinoxalinone core structure is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-keto acid or its ester.[4] This approach is widely adopted due to its reliability and the commercial availability of the necessary starting materials.[4]

Q2: How critical is the choice of solvent in this synthesis?

Solvent selection is a critical parameter that can significantly impact both the reaction time and the final yield.[4] Ethanol is often a good starting point as it is considered an effective and environmentally friendly "green" solvent.[4] For specific reactions, solvents like 1,4-dioxane and DMF have been reported to provide high yields, especially when using microwave-assisted synthesis.[4] It is highly recommended to perform small-scale solvent screening to identify the optimal solvent for your particular substrates.[4]

Q3: Is a catalyst always required for the synthesis of this compound?

Not necessarily. There are successful protocols that operate under catalyst-free conditions.[4][5] However, the use of a catalyst can often lead to improved reaction rates and higher yields. The decision to use a catalyst should be based on experimental optimization.

Data Presentation

Table 1: Effect of Solvent on Yield of a Typical Quinoxalinone Synthesis

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux675
Acetic Acid100482
Water100865
1,4-Dioxane100588
DMF120391

Note: These are representative values and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require further optimization for specific applications.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Ethyl 2-oxoacetate (or another suitable α-keto ester)

  • Ethanol (or another optimized solvent)

  • Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add ethyl 2-oxoacetate (1.1 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Visualizations

Reaction Mechanism

Reaction_Mechanism 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Intermediate Intermediate 4-Chloro-1,2-phenylenediamine->Intermediate Condensation alpha-Ketoester alpha-Ketoester alpha-Ketoester->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: General reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Catalyst cond1->cond2 Optimal sol1 Optimize Temp/Time/ Atmosphere cond1->sol1 Suboptimal cond3 Assess Starting Material Purity cond2->cond3 Efficient sol2 Screen Catalysts cond2->sol2 Inefficient sol3 Purify Reactants cond3->sol3 Impure end Improved Yield cond3->end Pure sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

  • Benchchem. Quinoxalinone Synthesis: A Technical Troubleshooting Guide. Accessed January 17, 2026.
  • Benchchem. Troubleshooting common problems in quinoxaline synthesis reactions. Accessed January 17, 2026.
  • Benchchem. optimizing reaction conditions for quinoxalinone synthesis. Accessed January 17, 2026.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. Accessed January 17, 2026.
  • Benchchem. troubleshooting guide for the synthesis of substituted quinoxalines. Accessed January 17, 2026.

Sources

Improving the purity of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Introduction to Purity Challenges

This compound is a key heterocyclic scaffold in medicinal chemistry.[1] Its purity is paramount, as even minor impurities can confound biological data and compromise the integrity of drug development programs.[2] This guide addresses the common hurdles in achieving high purity for this compound, offering solutions grounded in chemical principles.

Troubleshooting Guide: Common Purification Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and how can I remove it?

Probable Cause: Discoloration is often due to high-molecular-weight, colored byproducts formed from oxidation or side reactions involving the starting materials, particularly the o-phenylenediamine precursor. Residual catalysts or reagents can also contribute to color.

Expert Recommendation & Protocol: The most effective method to remove such colored impurities is through recrystallization with the aid of activated charcoal. Charcoal has a high surface area that adsorbs large, planar, colored molecules.

Step-by-Step Decolorization Protocol:

  • Solvent Selection: Choose a suitable recrystallization solvent. Based on structurally related compounds, ethanol or a mixed solvent system like ethyl acetate/hexane are excellent starting points.[2] Perform a small-scale solvent screen to find a solvent that dissolves your compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored compound in the minimum amount of hot solvent.

  • Charcoal Treatment: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the compound's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Gently swirl the hot mixture for a few minutes. To remove the charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is critical and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of pure crystals.

  • Isolation: Collect the pure, white crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals thoroughly.

Q2: My TLC or HPLC analysis shows a significant impurity that is structurally very similar to my target compound, making separation difficult. How can I resolve this?

Probable Cause: The most common culprits are regioisomers formed during the initial cyclization reaction. For instance, if the synthesis starts from 4-chloro-1,2-phenylenediamine, small amounts of the 5-chloro isomer can form, which will have very similar polarity to the desired 7-chloro product.

Expert Recommendation & Protocol: When dealing with close-running isomers, standard silica gel chromatography may not be sufficient. A multi-pronged approach is recommended.

Workflow for Separating Close-Running Impurities

G cluster_0 Purification Strategy Crude Crude Product with Isomeric Impurity OptimizeTLC Optimize TLC Conditions Crude->OptimizeTLC Column Perform Column Chromatography OptimizeTLC->Column Identify optimal solvent system Recrystallize Fractional Recrystallization Column->Recrystallize Partial Separation PrepHPLC Preparative HPLC Column->PrepHPLC Poor Separation Pure Pure Product (>99%) Column->Pure Successful Separation Recrystallize->PrepHPLC Still Impure Recrystallize->Pure Successful PrepHPLC->Pure High Purity Achieved

Caption: Workflow for separating challenging impurities.

1. Optimize Column Chromatography: Before scaling up, meticulously optimize the solvent system using TLC. Test various solvent systems with different polarities. Sometimes, switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol system can alter selectivity.

Solvent System Typical Ratio (v/v) Comments & Rationale
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for moderately polar compounds. Varying the ratio allows for fine-tuning of polarity.
Dichloromethane / Methanol99:1 to 95:5Offers different selectivity compared to ethyl acetate systems. The methanol is a strong polar modifier.
Toluene / Acetone9:1 to 7:3The aromaticity of toluene can introduce different pi-pi interactions with the quinoxalinone ring, potentially improving separation.

2. Consider Preparative HPLC: If column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) is the next logical step.[3] Reverse-phase HPLC (using a C18 column) separates compounds based on hydrophobicity rather than polarity, which is often highly effective for separating isomers.[3][4]

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Probable Cause: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid instead of a solid. This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the compound (or a compound-solvent eutectic mixture).

  • The solution is too highly supersaturated, causing the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.

Expert Recommendation & Protocol:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20%) more solvent to reduce the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool can help. Slow cooling is critical for proper crystal nucleation and growth.

  • Scratch or Seed: If no crystals form upon slow cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5] Alternatively, add a single "seed crystal" from a previous pure batch.

  • Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point or use a two-solvent (solvent/anti-solvent) system. For example, dissolve the compound in a minimum of hot ethanol (good solvent) and then slowly add water (anti-solvent) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route, and what are the expected byproducts to watch for?

A common and efficient synthesis involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a two-carbon electrophile, such as chloroacetic acid or glyoxylic acid.[6][7]

Synthetic Scheme Overview

G cluster_reactants cluster_products A 4-Chloro-1,2-phenylenediamine C 7-Chloro-3,4-dihydro- 1H-quinoxalin-2-one A->C Cyclocondensation (Heat, Acid/Base catalyst) B + Chloroacetic Acid

Caption: Common synthesis of the target compound.

Key Impurities to Monitor:

  • Unreacted Starting Materials: 4-chloro-1,2-phenylenediamine.

  • Regioisomer: 5-Chloro-3,4-dihydro-1H-quinoxalin-2-one.

  • Oxidation Products: 7-Chloro-1H-quinoxalin-2-one (aromatized ring).

Controlling the reaction temperature and stoichiometry is crucial to minimize these impurities from the outset.

Q2: Which analytical methods are best for accurately determining the purity of my final product?

A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Use a high-resolution column (e.g., C18) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~280 nm). Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of any impurities, which provides crucial clues to their structure (e.g., confirming the presence of an isomer or a byproduct with an extra functional group).[4]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the main product. It can also detect and help identify proton-containing impurities if they are present at levels above ~1%.

  • Melting Point: A sharp melting point close to the literature value is a good qualitative indicator of high purity.[2] Impurities typically broaden the melting range and depress the melting point.

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

To prevent degradation via oxidation or hydrolysis:

  • Temperature: Store in a refrigerator at 2-8°C.[8]

  • Atmosphere: For long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture absorption.

References
  • BenchChem. (2025).
  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)
  • Labsolu.ca. (n.d.). This compound. Labsolu.ca.
  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
  • ResearchGate. (2018). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
  • Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • ResearchGate. (n.d.). Formation of quinoxalinol/ quinoxaline derivatives.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
  • PubMed. (2019). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. PubMed.
  • ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.

Sources

Technical Support Guide: Overcoming Challenges in the N-Functionalization of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthetic chemistry of quinoxalinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the N-functionalization of the 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one scaffold. Quinoxalin-2-one derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] Direct functionalization of the nitrogen atoms is a key strategy for modulating their biological activity.

However, this scaffold presents unique challenges, primarily centered around regioselectivity and competing side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your synthetic goals efficiently.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the N-functionalization of this compound in a practical question-and-answer format.

Question 1: I am observing low or no conversion of my starting material during N-alkylation. What are the likely causes and how can I improve my yield?

Answer: Low conversion is a frequent issue that can typically be traced back to suboptimal reaction conditions, specifically the choice of base, solvent, or temperature.

  • Insufficient Base Strength: The acidity of the N1-H (amide) is greater than the N4-H (amine), but a sufficiently strong base is required for complete deprotonation to generate the nucleophile.

    • Recommendation: If you are using a weak base like potassium carbonate (K₂CO₃) with poor results, consider switching to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a strong base with high solubility in organic solvents, which can accelerate the reaction.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the starting material, the base, and the resulting anionic intermediate.

    • Recommendation: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for ensuring all components are in solution. Tetrahydrofuran (THF) can also be used, particularly with NaH, but solubility may be lower.

  • Reaction Temperature: While many alkylations proceed at room temperature after deprotonation, some less reactive alkyl halides (e.g., secondary halides or those with electron-withdrawing groups) may require gentle heating (40-60 °C) to increase the reaction rate.

  • Reagent Quality: Ensure your alkylating agent is pure and your solvent is anhydrous, especially when using water-sensitive bases like NaH.

Question 2: My reaction is messy, and I see multiple products by TLC/LC-MS. What are the common side products and how can I suppress them?

Answer: The formation of multiple products is the most significant challenge, stemming from the multiple reactive sites on the quinoxalinone core. Understanding these pathways is key to promoting the desired N1-functionalization.

  • Primary Cause: Competing Reactive Sites: The this compound scaffold has three primary sites for functionalization: the N1 (amide) nitrogen, the N4 (amine) nitrogen, and the C3 position.

    • N1 vs. N4 Functionalization: The N1-proton is more acidic and the resulting anion is stabilized by the adjacent carbonyl group, making N1 the kinetically and thermodynamically favored site for functionalization under most standard conditions. Reaction at N4 typically only occurs after N1 is already functionalized or under specific catalytic conditions.

    • N vs. C3 Functionalization: C3-functionalization is a well-documented pathway, particularly under radical, photochemical, or certain metal-catalyzed conditions.[3][4] To favor N-functionalization, stick to classical nucleophilic substitution conditions (i.e., pre-formation of the N-anion with a base, followed by addition of the electrophile).

Strategies for Improving Selectivity:

  • Stoichiometric Control: Use of a slight excess (1.0-1.1 equivalents) of the base and alkylating agent will minimize di-alkylation at both N1 and N4.

  • Controlled Temperature: Add the base at a low temperature (e.g., 0 °C) to control the deprotonation step, followed by the slow addition of the alkylating agent. Allow the reaction to slowly warm to room temperature. This minimizes side reactions that may have higher activation energies.

  • Avoid Radical/Photochemical Conditions: Unless C3-functionalization is desired, avoid conditions known to promote radical pathways, such as using radical initiators (e.g., AIBN, BPO) or exposing the reaction to UV/visible light.[5][6][7]

Logical Flow for Troubleshooting N-Functionalization

Caption: A troubleshooting flowchart for common N-functionalization issues.

Question 3: I am attempting an N-arylation using Buchwald-Hartwig or Ullmann coupling and getting poor yields. How should I optimize these conditions?

Answer: Cross-coupling reactions are powerful but highly sensitive to the specific combination of catalyst, ligand, base, and solvent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often the method of choice due to its generally milder conditions and broader substrate scope compared to Ullmann coupling.[8][9]

    • Catalyst/Ligand System: The choice of phosphine ligand is critical. For electron-rich amides like this quinoxalinone, bulky biarylphosphine ligands such as Xantphos or Josiphos-type ligands are often effective. Pre-formed palladium catalysts like [(CyPF-tBu)PdCl₂] can also be highly efficient.[10]

    • Base Selection: A strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common and effective choices. Sodium tert-butoxide (NaOtBu) is also used but can sometimes be too reactive.

    • Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere (Argon or Nitrogen).

  • Ullmann Condensation: This copper-catalyzed reaction is an older but still valuable method, especially for large-scale synthesis.[11]

    • Copper Source: Copper(I) iodide (CuI) is the most common catalyst.

    • Ligand: Classical Ullmann reactions were often run without a ligand at very high temperatures. Modern protocols use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction at lower temperatures (e.g., 110-130 °C).

    • Solvent: High-boiling point polar aprotic solvents like DMSO, DMF, or 1,4-dioxane are necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the this compound core under standard alkylating or acylating conditions? The N1 position (the amide nitrogen) is the most common site of functionalization. This is due to the increased acidity of the N1-H proton, which is adjacent to the electron-withdrawing carbonyl group. Deprotonation occurs preferentially at this site to form a resonance-stabilized anion, which is a more potent nucleophile than the neutral N4 amine.

Q2: How does the C7-chloro substituent affect the N-functionalization reaction? The chlorine atom at the C7 position is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: It slightly increases the acidity of the N-H protons (primarily N1-H) through an inductive effect, which can make deprotonation easier compared to the non-substituted analogue.

  • Potential for Side Reactions: Under very harsh conditions or with specific catalysts (e.g., for nucleophilic aromatic substitution), the C-Cl bond could become a reactive site, though this is not common under standard N-functionalization conditions.

Q3: Can I achieve selective functionalization at the N4 position? Direct selective functionalization at N4 in the presence of an unprotected N1-H is extremely challenging and generally not feasible. To achieve N4 functionalization, a protecting group strategy is required:

  • Protect N1: Protect the more reactive N1 position, for example, with a Boc group (di-tert-butyl dicarbonate) or by forming a silyl ether.

  • Functionalize N4: Perform the desired N-alkylation or N-arylation at the now-exposed N4 position.

  • Deprotect N1: Remove the protecting group under appropriate conditions (e.g., TFA for Boc) to yield the N4-functionalized product.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation

This protocol describes a standard method for the N1-alkylation of this compound using sodium hydride.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated product.

Protocol 2: General Procedure for N1-Arylation via Buchwald-Hartwig Coupling

This protocol provides a general method for the palladium-catalyzed N-arylation.[8][12][13]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inerting: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 eq.) and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate, then partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Data & Visualization

Table 1: Comparison of Common Conditions for N-Alkylation
ParameterCondition 1 (Mild)Condition 2 (Strong)Rationale & Comments
Base K₂CO₃ or Cs₂CO₃NaHK₂CO₃ is easier to handle but may result in lower yields. NaH ensures complete deprotonation but requires anhydrous conditions.
Solvent Acetonitrile or DMFAnhydrous DMF or THFAcetonitrile is suitable for K₂CO₃. DMF is a good general-purpose solvent. THF is often used with NaH.
Temperature RT to 60 °C0 °C to RTStronger conditions with NaH often proceed readily at RT after initial deprotonation at 0 °C.
Ideal For Reactive alkyl halides (e.g., benzyl bromide, methyl iodide)Less reactive alkyl halides, scale-up synthesisUse the mildest conditions necessary to achieve full conversion and minimize side products.
Visualization of Competing N-Functionalization Pathways

Caption: Competing functionalization pathways for the quinoxalinone core.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • ResearchGate. (n.d.). Regioselectivity in quinoxalinone synthesis.
  • ChemRxiv. (2024). Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv.
  • ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones.
  • Semantic Scholar. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9).
  • Royal Society of Chemistry. (n.d.). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). Arylation of quinoxalinones at room temperature under metal and base free-conditions.
  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Royal Society of Chemistry. (n.d.). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • Wiley Online Library. (n.d.). Base-Mediated Visible-Light-Driven C-H Arylation of Quinoxalin-2(1H)-Ones in Ethanol.
  • Blay, G., Pedro, J. R., & Rostoll-Berenguer, J. (n.d.). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES.
  • National Institutes of Health. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. PubMed Central.
  • PubMed. (2024). Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1 H)
  • PubMed. (2022). Visible Light Photoredox-Catalyzed Direct C-H Arylation of Quinoxalin-2(1 H)-ones with Diaryliodonium Salts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Encyclopedia.pub. (2023).
  • ChemRxiv. (n.d.). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine.
  • PubMed. (2024). Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine.
  • ResearchGate. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones.
  • National Institutes of Health. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • ResearchGate. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.
  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives.
  • ResearchGate. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • Science and Education Publishing. (2019).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

Sources

Avoiding common impurities in 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. In this guide, we will address common challenges, with a particular focus on the identification and mitigation of impurities that can arise during synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to help you optimize your synthetic route and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound, and what are the primary impurities I should be aware of?

The most prevalent and industrially scalable method for preparing this compound (3 ) is the reductive cyclization of 2-(2-amino-4-chlorophenylamino)acetic acid (2 ), which is itself synthesized from 4-chloro-1,2-diaminobenzene (1 ) and chloroacetic acid.

The primary impurities often arise from side reactions at each stage. Understanding the causality behind their formation is key to prevention.

  • Over-alkylation Products: In the initial reaction between 4-chloro-1,2-diaminobenzene and chloroacetic acid, the desired mono-alkylation can be accompanied by di-alkylation, where both amino groups react with chloroacetic acid. This leads to the formation of a di-acid impurity that can complicate the subsequent cyclization.

  • Positional Isomers: Depending on the reaction conditions, there is a possibility of forming the undesired 6-chloro isomer. This typically results from insufficient regioselectivity during the initial alkylation step.

  • Oxidation Products: The diamine starting material and the intermediate amino acid are susceptible to oxidation, which can lead to colored impurities and byproducts.[1] This is often exacerbated by prolonged exposure to air, especially at elevated temperatures.[1]

  • Incomplete Cyclization: During the final ring-closing step, unreacted 2-(2-amino-4-chlorophenylamino)acetic acid can remain, representing a significant process-related impurity.

Below is a diagram illustrating the main synthetic pathway and the formation of a key impurity.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Cyclization 4-chloro-1,2-diaminobenzene 4-chloro-1,2-diaminobenzene Intermediate_2 2-(2-amino-4-chlorophenylamino)acetic acid 4-chloro-1,2-diaminobenzene->Intermediate_2 Mono-alkylation (Desired) Di-alkylation Di-alkylation Impurity 4-chloro-1,2-diaminobenzene->Di-alkylation Over-alkylation Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Intermediate_2 Chloroacetic_acid->Di-alkylation Final_Product This compound Intermediate_2->Final_Product Cyclization Unreacted_Intermediate Unreacted Intermediate 2 Intermediate_2->Unreacted_Intermediate Incomplete Reaction

Caption: Synthetic pathway and key impurity formation.

Q2: How can I control the formation of the di-alkylation impurity during the reaction of 4-chloro-1,2-diaminobenzene with chloroacetic acid?

Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

Causality: The di-alkylation occurs because both amino groups of the starting diamine are nucleophilic and can react with the electrophilic chloroacetic acid. The second alkylation is generally slower than the first due to steric hindrance and electronic effects, but it can become significant under forcing conditions.

Preventative Measures & Protocol:

  • Stoichiometry: Use a slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) relative to chloroacetic acid. This ensures that the chloroacetic acid is the limiting reagent, reducing the statistical probability of a second alkylation on the same diamine molecule.

  • Controlled Addition: Add the chloroacetic acid solution slowly and portion-wise to the solution of 4-chloro-1,2-diaminobenzene. This maintains a low instantaneous concentration of the alkylating agent.

  • Temperature Management: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also provide the activation energy for the less favorable di-alkylation. A typical range is 50-70 °C, but this should be optimized for your specific solvent system.

  • pH Control: The reaction is often carried out in the presence of a base to neutralize the HCl formed. A weak, non-nucleophilic base is preferable. The choice of base and its controlled addition can influence the relative nucleophilicity of the mono-alkylated intermediate versus the starting diamine.

Troubleshooting Data Summary:

ParameterStandard ConditionTroubleshooting Adjustment (if di-alkylation is high)Rationale
Diamine:Chloroacetic Acid Ratio 1:0.9Increase to 1.1:1 or 1.2:1Reduce the availability of the alkylating agent.
Temperature 60-70 °CLower to 50-55 °CDecrease the rate of the less favorable second alkylation.
Addition Time 30-60 minutesExtend to 2-3 hoursMaintain a low concentration of chloroacetic acid.
Q3: I am observing significant coloration in my reaction mixture and final product. What is the likely cause and how can I prevent it?

The appearance of color, typically ranging from yellow to dark brown, is a strong indicator of oxidative degradation.

Causality: Aromatic diamines and their derivatives are highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process is often catalyzed by trace metal impurities and accelerated by heat and light. The resulting oxidized species are typically highly conjugated and therefore colored.

Preventative & Remediation Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use, for example, by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, can help to suppress oxidation.

  • Purification: If coloration has already occurred, the impurities can often be removed by recrystallization, sometimes with the addition of activated carbon. The activated carbon adsorbs the colored, polymeric impurities.

Experimental Workflow for Decolorization:

Decolorization_Workflow Crude_Product Colored Crude Product Dissolve Dissolve in appropriate hot solvent Crude_Product->Dissolve Add_Carbon Add activated carbon (1-5% w/w) Dissolve->Add_Carbon Hot_Filter Perform hot filtration Add_Carbon->Hot_Filter Crystallize Allow filtrate to cool and crystallize Hot_Filter->Crystallize Waste Discard carbon with adsorbed impurities Hot_Filter->Waste Isolate Isolate pure, colorless product Crystallize->Isolate

Caption: Workflow for the decolorization of crude product.

Q4: My cyclization step is incomplete, leaving a significant amount of the starting amino acid. How can I drive the reaction to completion?

Incomplete cyclization is a common issue and can often be resolved by optimizing the reaction conditions and the choice of cyclizing agent.

Causality: The intramolecular condensation to form the lactam ring requires the activation of the carboxylic acid, typically by converting it into a more reactive species. If the activation is insufficient or if the reaction temperature is too low, the reaction may stall.

Troubleshooting Strategies:

  • Choice of Cyclizing Agent: While simple heating can sometimes effect cyclization, it is often inefficient. Stronger dehydrating/condensing agents are often required.

    • Acid Catalysis: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be effective but may require high temperatures and can lead to charring.

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can promote cyclization under milder conditions, but the urea byproducts must be removed.

  • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient period at the optimal temperature for the chosen method. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Azeotropic Water Removal: If the cyclization is a simple thermal condensation, performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene or xylene with a Dean-Stark apparatus) can drive the equilibrium towards the product.

Comparative Table of Cyclization Conditions:

MethodReagent/ConditionsAdvantagesDisadvantages
Thermal Condensation High temperature (e.g., >150 °C) in a high-boiling solventSimple, no additional reagentsHigh energy, potential for degradation, often incomplete
Acid Catalysis Polyphosphoric Acid (PPA), Eaton's ReagentEffective for difficult cyclizationsHarsh conditions, difficult workup
Carbodiimide Coupling EDC, DCCMild conditions, high yieldsReagent cost, byproduct removal
Azeotropic Dehydration Toluene/Xylene with Dean-Stark trapDrives equilibrium, moderate temperaturesRequires specific solvent properties, can be slow

By systematically addressing these common issues of over-alkylation, oxidation, and incomplete cyclization, you can significantly improve the yield and purity of your this compound synthesis. Always ensure that the structure and purity of your final compound are confirmed by appropriate analytical methods such as NMR, Mass Spectrometry, and HPLC.

References

  • Synthesis method of 7-chloroquinaldine - Google P
  • Synthesis of quinoxalinones - Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem. [Link]

  • 1,2-Benzenediamine, 4-chloro- - the NIST WebBook. [Link]

  • 4-chloro-benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. [Link]

  • 95-83-0 CAS | 4-CHLORO-o-PHENYLENEDIAMINE | Amines & Amine Salts | Article No. 2762P - Loba Chemie. [Link]

  • 2-((4-Chlorophenyl)amino)acetic acid | C8H8ClNO2 | CID 230717 - PubChem. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids . [Link]

  • 2228088-91-1 | 2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)cyclopropyl]acetic acid - AA Blocks. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

Sources

Technical Support Center: Catalyst Selection and Optimization for Quinoxalinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Quinoxalinone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical area of research.[1] This document provides field-proven insights and evidence-based protocols to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, common problems encountered during the synthesis of quinoxalinones.

Q1: My reaction is resulting in a low or no product yield. What are the primary causes and how can I troubleshoot this?

Low yield is one of the most frequent challenges in quinoxalinone synthesis.[2][3] The issue typically originates from one of three areas: reaction conditions, catalyst efficacy, or the quality of starting materials.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Conditions: The interplay between temperature, solvent, and reaction time is critical.

    • Temperature: While many modern protocols are designed for room temperature to minimize side reactions, the classic condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound may require higher temperatures or refluxing to proceed to completion.[2][4] Conversely, some C-H functionalization reactions are sensitive to heat. Action: If at room temperature, incrementally increase the temperature. If already heating, ensure it's not excessively high, which could decompose the catalyst or reactants.

    • Solvent Choice: The solvent significantly affects reactant solubility, catalyst activity, and the overall reaction pathway.[2][4] While ethanol is a common and effective "green" solvent, others like DMSO, DMF, or 1,4-dioxane have shown high efficacy, especially under specific conditions like microwave irradiation.[4][5][6] Action: Perform a small-scale solvent screen with a variety of solvents (e.g., ethanol, acetonitrile, DMF, water) to identify the optimal medium for your specific substrate and catalyst system.[4]

    • Reaction Time: Reactions can range from minutes to many hours.[4] Action: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC).[4] An incomplete reaction is a common source of low yield.

  • Catalyst Inactivity or Inappropriate Choice: The catalyst is the engine of the reaction; its choice and condition are paramount.

    • Catalyst Deactivation: Catalysts can be poisoned by impurities or degrade over time. Action: Ensure your catalyst is pure and active. If it's a reusable heterogeneous catalyst, verify its activity has not diminished after several cycles.[7]

    • Incorrect Catalyst Type: No single catalyst is universal. A catalyst that works for a simple condensation may not be suitable for a complex C-H functionalization. A wide range of catalysts are used, including acid catalysts (TFA, acetic acid), metal catalysts (Cu, Fe, Ni, Pd-based), and heterogeneous systems (Al₂O₃–ZrO₂, nanozeolites).[3][4][5][8][9] Action: Screen a small panel of different catalyst types (e.g., a Lewis acid, a transition metal salt, an organocatalyst) to find the most effective one for your transformation.[2]

  • Purity of Starting Materials: Impurities in reactants are a frequent and often overlooked cause of poor outcomes.

    • Reactant Degradation: O-phenylenediamines can oxidize and darken on storage. Dicarbonyl compounds can undergo side reactions. Action: Verify the purity of your starting materials (e.g., o-phenylenediamine, 1,2-dicarbonyl compounds) via NMR or melting point analysis.[2][3] Purify them by recrystallization or chromatography if necessary.

  • Atmospheric Conditions: Some reactions are highly sensitive to their environment.

    • Oxygen/Moisture Sensitivity: Certain catalytic cycles can be inhibited by oxygen or moisture.[3]

    • Requirement for an Oxidant: Conversely, many modern oxidative C-H functionalization or cross-dehydrogenative coupling reactions explicitly require air or an oxygen atmosphere to proceed.[8] Action: Check your specific protocol. If necessary, run the reaction under an inert atmosphere (Nitrogen or Argon). If it's an oxidative coupling, ensure adequate exposure to air or use an oxygen balloon.[8]

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Poor selectivity leads to complex purification and reduced yield. The cause is often related to reaction conditions being too harsh or the catalyst not being selective enough.

Potential Causes & Step-by-Step Solutions:

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways.

    • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature is often ideal for preventing side reactions.[4]

  • Incorrect Catalyst or Catalyst Loading: The nature of the catalyst dictates selectivity. Some catalysts are more prone to promoting side reactions.

    • Action:

      • Switch to a milder catalyst. For example, if a strong Brønsted acid is causing charring, try a milder solid acid catalyst like bentonite clay.[3]

      • Optimize the catalyst loading. Too much catalyst can sometimes lead to undesired byproducts.

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.

    • Action: As with low yield, a solvent screen is advisable. A different solvent may favor the desired reaction pathway over side reactions.

Q3: My heterogeneous catalyst is difficult to separate or loses activity upon reuse. What can I do?

A key advantage of heterogeneous catalysts is their reusability, but this is only beneficial if they can be recovered efficiently without losing activity.[7]

Potential Causes & Step-by-Step Solutions:

  • Physical Degradation or Leaching: The catalyst support may be unstable under the reaction conditions, or the active species may leach into the solution.

    • Action:

      • Characterize the catalyst before and after the reaction (e.g., using XRD, SEM) to check for structural changes.[9]

      • After filtering the catalyst, analyze the filtrate for traces of the active metal (e.g., by ICP-MS) to check for leaching.

      • Consider a more robust support material.

  • Fouling of Catalyst Surface: The catalyst's active sites can be blocked by product, byproducts, or polymeric material.

    • Action: Implement a regeneration step after each use. This could involve washing with specific solvents to remove adsorbed species or calcination at high temperatures to burn off organic residues. Check the literature for your specific catalyst system.

  • Inefficient Separation: Fine catalyst particles can be difficult to remove by simple filtration.

    • Action:

      • Use centrifugation followed by decantation for very fine particles.

      • Employ magnetically recyclable catalysts (e.g., MnFe₂O₄ nanomaterials) which can be easily removed with an external magnet.

Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my quinoxalinone synthesis?

The choice depends heavily on the specific reaction type.

  • For Condensation Reactions (1,2-diamine + 1,2-dicarbonyl): This is the most classic route.[3]

    • Acid Catalysts: Acetic acid is common.[3][6] Trifluoroacetic acid (TFA) can be effective at room temperature.[8]

    • Metal Catalysts: Cerium(IV) ammonium nitrate (CAN) and various copper salts are highly efficient.[3][5]

    • Heterogeneous Catalysts: For greener and more easily separable options, consider alumina-supported heteropolyoxometalates, Al₂O₃–ZrO₂, or nanozeolites.[9][10]

    • Catalyst-Free: Under certain conditions, especially using water as a solvent, these reactions can proceed without a catalyst, simplifying workup.[4][11]

  • For C-H Functionalization/Cross-Dehydrogenative Coupling: These modern methods create C-C or C-heteroatom bonds directly on the quinoxalinone core.

    • Metal Catalysts: Copper and iron are widely used for their versatility in facilitating these transformations.[1]

    • Photoredox Catalysts: Visible-light-promoted reactions using catalysts like Eosin Y or other molecular dyes offer mild, room-temperature conditions.[12]

Q2: What are the main advantages of metal-based versus metal-free catalysts?
  • Metal-Based Catalysts:

    • Advantages: High reactivity and versatility, enabling a broad range of transformations including cross-coupling and C-H functionalization.[1] Transition metals like copper, iron, and palladium are particularly powerful.[1][13]

    • Disadvantages: Potential toxicity, high cost (especially for precious metals like palladium), and the need to remove metal contaminants from the final product, which is critical in pharmaceutical applications.[6]

  • Metal-Free Catalysts:

    • Advantages: Lower cost, reduced toxicity, and often milder reaction conditions.[6] This category includes organocatalysts (e.g., iodine, DABCO) and acid/base catalysts.[6][14] They align well with the principles of green chemistry.

    • Disadvantages: May have a more limited substrate scope or require higher catalyst loadings compared to their metal-based counterparts.

Data Presentation
Table 1: Comparison of Common Catalytic Systems for Quinoxalinone Synthesis
Catalyst TypeExamplesTypical ReactionAdvantagesDisadvantagesReferences
Homogeneous Metal CuI, FeCl₃, NiBr₂, Pd(OAc)₂Condensation, C-H FunctionalizationHigh activity, versatility, well-understood mechanisms.Cost, toxicity, difficult to separate from product.[1],[5],[14],[13]
Heterogeneous Al₂O₃–ZrO₂, MnFe₂O₄, Supported HPACondensationRecyclable, easy separation, environmentally friendly.Potential for leaching, lower activity than homogeneous counterparts.[7],,[9],[10]
Acid Catalysts Acetic Acid, TFA, HClO₄·SiO₂CondensationInexpensive, readily available, effective for simple condensations.Can be corrosive, may require neutralization during workup.[8],[4]
Organocatalysts Iodine, DABCO, o-QuinonesCondensation, OxidationMetal-free, low toxicity, often mild conditions.May require higher catalyst loading, narrower scope.[14],[6]
Photoredox Catalysts Eosin Y, Ru(bpy)₃²⁺C-H FunctionalizationExtremely mild conditions (room temp, visible light), high selectivity.Requires a light source, may not be suitable for all substrates.,[12]
Experimental Protocols & Visualizations
Protocol: General Procedure for Heterogeneous Catalysis of Quinoxalinone Synthesis

This protocol describes a typical synthesis via the condensation of an o-phenylenediamine with benzil using a recyclable solid acid catalyst.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Heterogeneous Catalyst (e.g., Al₂O₃–ZrO₂, 10 mol%)[9]

  • Ethanol (5 mL)

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and the heterogeneous catalyst (10 mol%).

  • Reaction: Add ethanol (5 mL) to the flask. If the protocol calls for it, begin heating to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-3 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Separate the catalyst by filtration through a sintered glass funnel or a pad of celite. Wash the catalyst with a small amount of fresh ethanol. The recovered catalyst can be dried in an oven for reuse.[7][9] c. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude solid is typically pure enough for many applications. If further purification is needed, recrystallize the product from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Diagrams and Workflows

Troubleshooting_Low_Yield start Problem: Low or No Yield sub1 Check Starting Materials Purity (NMR, MP) Degradation start->sub1 First Step sub2 Optimize Reaction Conditions Temperature Screen Solvent Screen Reaction Time (TLC) start->sub2 Common Issue sub3 Evaluate Catalyst System Catalyst Activity Check Screen Different Catalyst Types Optimize Catalyst Loading start->sub3 Key Factor sub4 Check Atmosphere Inert (N2/Ar)? Oxidative (Air/O2)? start->sub4 If Applicable end_node Yield Improved sub1->end_node sub2->end_node sub3->end_node sub4->end_node

Caption: Decision tree for troubleshooting low product yield.

Catalyst_Optimization_Workflow A 1. Define Reaction (Substrates & Target Product) B 2. Initial Catalyst Screen (e.g., Metal, Acid, Organo) A->B C 3. Select Best Catalyst Class B->C D 4. Optimize Conditions - Solvent Screen - Temperature Screen - Catalyst Loading C->D E 5. Verify Structure & Purity D->E F 6. Scale-Up & Catalyst Recyclability Test (for heterogeneous systems) E->F

Caption: Workflow for catalyst screening and optimization.

References
  • A Comparative Guide to Catalysts for Quinoxalinone Synthesis. Benchchem.
  • Recent advances in the synthesis of quinoxalin-2(1h)
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH.
  • Quinoxalinone Synthesis: A Technical Troubleshooting Guide. Benchchem.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.
  • Optimizing reaction conditions for quinoxalinone synthesis. Benchchem.
  • Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Reviews.
  • Troubleshooting common problems in quinoxaline synthesis reactions. Benchchem.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC.
  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst.
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

Sources

Technical Support Center: Solvent Effects on the Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this synthetic procedure. Quinoxalinone scaffolds are vital in medicinal chemistry and materials science, making robust and reproducible synthetic routes essential.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles specific problems you might encounter during the synthesis, with a focus on how the reaction solvent is often a key variable.

Q1: Why is my yield of this compound consistently low?

Answer: Low yields are a frequent challenge and can often be traced back to suboptimal solvent choice, which impacts reactant solubility, reaction kinetics, and equilibrium position. The synthesis, typically a condensation reaction between 4-chloro-o-phenylenediamine and a reagent like chloroacetic acid or an equivalent, involves polar intermediates that require appropriate stabilization.

  • Causality - Solubility and Reaction Rate: If your reactants, particularly the 4-chloro-o-phenylenediamine, do not fully dissolve in the chosen solvent at the reaction temperature, the reaction becomes heterogeneous and the rate will be significantly reduced, leading to incomplete conversion and low yields.[4]

  • Causality - Intermediate Stabilization: The condensation mechanism proceeds through charged or highly polar intermediates.[5] Polar protic solvents, such as ethanol or acetic acid, are particularly effective. They can stabilize these intermediates through hydrogen bonding, lowering the activation energy of the cyclization step and favoring product formation.[6] In contrast, non-polar solvents like toluene or hexane are generally poor choices as they cannot effectively solvate the polar starting materials or intermediates.

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a less polar solvent, consider switching to a more polar option. A good starting point is to screen a panel of solvents. Common choices for quinoxaline synthesis include ethanol, methanol, acetic acid, and DMF.[4][7][8]

    • Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of solubility and reactivity. For instance, an ethanol/water mixture can be a green and effective medium for certain condensation reactions.[9]

    • Temperature Optimization: Ensure your reaction temperature is appropriate for the chosen solvent's boiling point and the reaction's energy requirements. High temperatures can sometimes lead to degradation.[10]

Q2: I am observing significant side products and my final product purity is low. Could the solvent be the cause?

Answer: Absolutely. The solvent not only affects the reaction rate but also its selectivity. An inappropriate solvent can promote undesired reaction pathways, leading to a complex mixture of products that complicates purification.

  • Causality - Competing Reactions: The synthesis of this compound involves the formation of an amide bond followed by an intramolecular nucleophilic substitution (cyclization). A key side reaction is the formation of polymeric materials or other condensation byproducts.[11] The solvent environment dictates the relative rates of these competing pathways.

    • Protic Solvents: Solvents like acetic acid can act as both the solvent and a catalyst, protonating the carbonyl group and activating it for nucleophilic attack, thus favoring the desired intramolecular cyclization.[12]

    • Aprotic Solvents: In highly polar aprotic solvents like DMSO or DMF, the nucleophilicity of the amine groups is enhanced. While this can increase the rate, it may also lead to intermolecular side reactions if the cyclization step is slow.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: If you are using a polar aprotic solvent and observing multiple products, consider switching to a polar protic solvent like ethanol or glacial acetic acid to promote cleaner cyclization.

    • Control Reactant Concentration: Very high concentrations can favor intermolecular side reactions. Ensure you are working at an appropriate dilution for the chosen solvent.

    • Water Content: Ensure you are using a dry solvent (unless water is part of the intended reaction medium). The presence of excess water can lead to hydrolysis of intermediates or starting materials, reducing the overall efficiency.

Q3: My product is difficult to isolate and purify from the reaction mixture. What role does the solvent play?

Answer: The choice of reaction solvent has a direct impact on product isolation. The ideal solvent is one in which the product has low solubility at room temperature (or upon cooling) but is soluble at the reaction temperature. This allows for simple isolation by filtration after the reaction is complete and cooled.

  • Causality - Post-Reaction Workup:

    • High Product Solubility: If your product is highly soluble in the reaction solvent even at low temperatures (e.g., in DMF or DMSO), isolation by precipitation and filtration becomes inefficient. This forces the use of more complex workup procedures like solvent evaporation followed by column chromatography, which can be time-consuming and lead to yield loss.[4]

    • Crystallization: The reaction solvent is often the starting point for recrystallization. If the product crystallizes poorly from the reaction solvent, you may need to perform a solvent swap, adding an anti-solvent to induce precipitation or completely removing the reaction solvent and redissolving in a more suitable crystallization medium.

  • Troubleshooting Steps:

    • Select for Insolubility: When planning your synthesis, choose a solvent from which your product is likely to crystallize upon cooling. Alcohols like ethanol are often a good choice for this reason.[4]

    • Employ an Anti-Solvent: If the product remains in solution, you can often induce precipitation by adding an "anti-solvent" in which the product is insoluble (e.g., adding water or hexane to an ethanol or acetone solution). This should be done carefully to avoid oiling out.

    • Optimize Cooling: Control the rate of cooling. A slow cooling process will yield larger, purer crystals, while rapid cooling (e.g., an ice bath) can trap impurities.

Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for synthesizing quinoxalin-2-ones and what are their pros and cons?

Answer: The choice is highly dependent on the specific substrates and reaction conditions. However, a few solvents are consistently reported in the literature.

SolventProsCons
Ethanol/Methanol Good reactant solubility, product often precipitates on cooling, green solvent, polar protic nature stabilizes intermediates.[4][7]Lower boiling point may require longer reaction times compared to higher-boiling solvents.
Glacial Acetic Acid Acts as both solvent and acid catalyst, excellent for promoting cyclization, high boiling point.[4][13]Can be corrosive, more difficult to remove under vacuum, may lead to acetylation side products in some cases.
DMF/DMSO Excellent solvating power for a wide range of reactants, high boiling points allow for high reaction temperatures.Product is often highly soluble, complicating isolation; difficult to remove completely; can decompose at high temperatures.[8]
Water The ultimate green solvent, inexpensive, non-toxic.[9][14]Limited solubility for many organic starting materials, potentially leading to slow, heterogeneous reactions.
Toluene/Xylene High boiling points, can be used for azeotropic removal of water byproduct.Poor solubility for polar reactants and intermediates; not an environmentally friendly choice.
Q2: How exactly does solvent polarity influence the reaction mechanism?

Answer: Solvent polarity is a critical factor that directly influences the stability of reactants, transition states, and intermediates in the condensation reaction.[6][15][16]

  • Transition State Stabilization: The rate-determining step in many condensation reactions is the nucleophilic attack of the amine on the carbonyl carbon. This creates a polar, charge-separated transition state. Polar solvents can stabilize this transition state more effectively than non-polar solvents, thereby lowering the activation energy and increasing the reaction rate.[6]

  • Intermediate Solvation: The reaction proceeds through a hemiaminal-like intermediate which is also polar. Polar protic solvents are especially effective as they can donate hydrogen bonds to stabilize negatively charged oxygen atoms and solvate the positively charged nitrogen atoms, guiding the reaction toward the desired cyclized product.[12]

  • Equilibrium Effects: The final cyclization step often involves the elimination of a small molecule, like water. In non-polar solvents, the insolubility of water can help drive the reaction to completion. However, the poor solubility of the reactants in the first place often makes this a less viable option.[16]

Q3: Are there any "green" solvent alternatives for this synthesis?

Answer: Yes, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalinones.[1][17]

  • Ethanol and Water: Ethanol is a bio-based solvent and is considered much more environmentally benign than chlorinated solvents or polar aprotic solvents like DMF.[14] Water is another excellent green choice, and several methods have been developed for quinoxaline synthesis in aqueous media, sometimes with the aid of a catalyst.[9] A mixture of ethanol and water often provides a good compromise, enhancing solubility while maintaining a favorable environmental profile.[9]

  • Microwave-Assisted Synthesis: Green chemistry also focuses on energy efficiency. Microwave-assisted synthesis in a green solvent like ethanol or even solvent-free conditions can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields.[1][17]

Experimental Protocol: Recommended Synthesis in Ethanol

This protocol describes a reliable method for the synthesis of this compound using ethanol as the solvent.

Reactants:

  • 4-chloro-o-phenylenediamine (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (1.2 eq)

  • Ethanol (approx. 10-15 mL per gram of diamine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-o-phenylenediamine and ethanol. Stir the mixture to dissolve the diamine.

  • In a separate beaker, dissolve the chloroacetic acid and sodium carbonate in a minimal amount of water and add this solution dropwise to the flask containing the diamine.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.

  • Slowly add cold water to the flask to precipitate the product fully.

  • Stir the resulting slurry in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations
Troubleshooting Workflow for Synthesis Optimization

G cluster_0 Problem Identification cluster_1 Primary Variables to Investigate cluster_2 Corrective Actions cluster_3 Outcome start Low Yield or Low Purity Issue solvent Solvent Choice start->solvent purity Reactant Purity start->purity conditions Reaction Conditions (Temp, Time) start->conditions screen Screen Solvents (e.g., EtOH, Acetic Acid) solvent->screen purify_reagents Purify Starting Materials purity->purify_reagents optimize Optimize Temperature & Reaction Time conditions->optimize goal Improved Yield & Purity screen->goal purify_reagents->goal optimize->goal

Caption: A workflow for troubleshooting common issues in quinoxalinone synthesis.

References
  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2025).
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). PMC - NIH.
  • The suggested mechanism to explain the formation of quinoxalines 20.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Green and Sustainable Synthesis of Novel Quinoxalines
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.
  • 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with... Homework.Study.com.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. (2024). Taylor & Francis Online.
  • 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline.
  • Green synthesis of quinoxaline and substituted quinoxalines. (2025).
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone...
  • Solvent Effects. (2022). Chemistry LibreTexts.
  • Aldol condens
  • What are the effects of non-polar and polar solvents on enol
  • Yields of Quinoxalinone 7 in Various Solvents a.
  • Quinoxalinone Synthesis: A Technical Troubleshooting Guide. (2025). Benchchem.
  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Recent advances in the research of quinoxalinone deriv
  • troubleshooting guide for the synthesis of substituted quinoxalines. (2025). Benchchem.

Sources

Technical Support Center: Scale-up Synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule.

Overview of the Synthetic Pathway

The most common and industrially viable route for the synthesis of this compound involves the condensation of 4-chloro-1,2-phenylenediamine with an α-ketoacid or its ester, typically ethyl 2-oxoacetate (ethyl glyoxylate). This reaction proceeds via an initial imine formation followed by an intramolecular cyclization to yield the desired quinoxalinone ring system.

Synthetic_Pathway 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine C₆H₇ClN₂ Intermediate Iminium Intermediate 4-chloro-1,2-phenylenediamine->Intermediate Condensation Ethyl_2-oxoacetate Ethyl 2-oxoacetate C₄H₆O₃ Ethyl_2-oxoacetate->Intermediate Product This compound C₈H₇ClN₂O Intermediate->Product Intramolecular Cyclization

Caption: General synthetic route for this compound.

Troubleshooting Guide: Common Scale-up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction is showing low yield and the formation of multiple side products. What are the likely causes and how can I improve the selectivity?

Answer:

Low yield and the formation of side products are common challenges during the scale-up of this synthesis. Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities in the 4-chloro-1,2-phenylenediamine or ethyl 2-oxoacetate can lead to unwanted side reactions.[1][2] It is crucial to ensure the purity of your starting materials before commencing the reaction. Recrystallization or column chromatography of the starting materials may be necessary.

  • Reaction Temperature: The reaction temperature plays a critical role in controlling the reaction rate and selectivity.[1] While gentle heating (e.g., 40-60 °C) can accelerate the reaction, excessive heat can promote the formation of byproducts.[1] Conversely, if the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction conditions.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome.[1][2] Protic solvents like ethanol or methanol are commonly used for this condensation reaction. However, screening a variety of solvents with different polarities may be necessary to find the optimal one for your specific scale.[1]

  • pH Control: The pH of the reaction mixture can influence the rate of both the desired condensation and potential side reactions. Maintaining a slightly acidic pH can often favor the formation of the desired product.

Table 1: Troubleshooting Low Yield and Side Product Formation

Potential CauseRecommended Solution
Impure Starting MaterialsAnalyze the purity of 4-chloro-1,2-phenylenediamine and ethyl 2-oxoacetate by techniques such as NMR, HPLC, or GC-MS. Purify if necessary.[1][2]
Suboptimal Reaction TemperatureConduct small-scale optimization experiments to identify the ideal temperature that maximizes yield and minimizes byproduct formation.[1]
Incorrect SolventScreen a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) to determine the most suitable one for your reaction scale.[1][2]
Inadequate pH ControlMonitor and adjust the pH of the reaction mixture. A slightly acidic environment often favors the desired cyclization.

Question 2: I am observing the formation of a significant amount of a dimeric impurity. What is the structure of this impurity and how can I prevent its formation?

Answer:

The formation of a dimeric impurity is a known issue in the synthesis of quinoxalinones, particularly at higher concentrations. This impurity typically arises from the intermolecular reaction of two molecules of the intermediate imine or the reaction of the product with a starting material.

Dimer_Formation Intermediate1 Iminium Intermediate Dimer Dimeric Impurity Intermediate1->Dimer Intermolecular Reaction Intermediate2 Iminium Intermediate Intermediate2->Dimer

Caption: Potential pathway for dimeric impurity formation.

To minimize the formation of this dimeric impurity, consider the following strategies:

  • Control of Stoichiometry: Ensure that the 4-chloro-1,2-phenylenediamine and ethyl 2-oxoacetate are added in the correct stoichiometric ratio. An excess of either reactant can promote side reactions.

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thereby disfavoring the intermolecular dimerization reaction.

  • Dilution: Performing the reaction at a lower concentration can also reduce the likelihood of intermolecular reactions. However, this may also decrease the overall reaction rate, so a balance needs to be struck.

Question 3: The final product is difficult to purify and contains residual starting materials and colored impurities. What are the recommended purification strategies?

Answer:

Effective purification is critical to obtaining this compound of high purity. Here are some recommended purification strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified through solubility studies. Common solvent systems for quinoxalinones include ethanol, methanol, ethyl acetate, or mixtures thereof with non-polar solvents like hexanes.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon. The mixture is then filtered to remove the carbon and the purified product is isolated from the filtrate.

Table 2: Purification Strategies

Purification MethodKey Considerations
RecrystallizationSelection of an appropriate solvent system is crucial for achieving high purity and yield.
Column ChromatographyOptimize the mobile phase to achieve good separation of the product from impurities.
Activated Carbon TreatmentUse an appropriate amount of activated carbon to avoid significant product loss.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. 4-chloro-1,2-phenylenediamine is a potential skin and eye irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be performed in a well-ventilated fume hood.

Q2: Can I use a different α-ketoacid or ester in this reaction?

A2: Yes, other α-ketoacids or their esters can be used to synthesize different 3-substituted quinoxalin-2-ones.[3][4][5] The choice of the α-ketoacid will determine the substituent at the 3-position of the quinoxalinone ring.

Q3: Are there alternative synthetic routes to this compound?

A3: While the condensation of a diamine with an α-ketoacid is the most common route, other methods have been reported. These include the cyclization of N-substituted anilines and the use of solid-phase synthesis techniques.[6][7] However, for large-scale production, the diamine condensation route is generally preferred due to its simplicity and cost-effectiveness. The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and has been applied to the synthesis of quinoxaline derivatives.[8][9][10][11][12]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques will allow you to track the consumption of the starting materials and the formation of the product and any major byproducts.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. (n.d.). Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (n.d.). ResearchGate.
  • Optimizing reaction conditions for quinoxalinone synthesis. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Quinoxalinone Synthesis: A Technical Troubleshooting Guide. (n.d.). Benchchem.
  • Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. (1997). The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Quinoxalinone Derivatives: Spotlight on 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxalinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth comparative analysis of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one against other key quinoxalinone derivatives. By synthesizing experimental data and explaining the causality behind scientific protocols, we aim to equip researchers, scientists, and drug development professionals with the authoritative insights necessary to advance their work in this promising field.

The Quinoxalinone Core: A Foundation for Diverse Bioactivity

The versatility of the quinoxalinone scaffold lies in its synthetic accessibility and the ease with which its benzene and pyrazinone rings can be functionalized. These modifications allow for the precise tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its interaction with biological macromolecules and its overall pharmacological profile.

Profile of this compound

The introduction of a chlorine atom at the 7-position of the quinoxalinone ring is a critical design feature. As an electron-withdrawing group, the chloro-substituent significantly alters the electron density of the aromatic system. This modification can enhance binding affinity to target proteins, improve metabolic stability, and modulate the compound's pharmacokinetic properties.

G cluster_0 This compound node_A

Caption: Structure of this compound.

Performance Comparison: Quinoxalinone Derivatives in Action

The therapeutic potential of a specific derivative is best understood through direct comparison with its analogs. The following sections provide quantitative data from various biological assays.

Anticonvulsant Activity

Quinoxalinone derivatives have been extensively investigated for their potential to manage epilepsy.[6][7] The nature and position of substituents on the scaffold are pivotal in determining their efficacy in preclinical seizure models.

Table 1: Comparative Anticonvulsant Activity of Quinoxalinone Derivatives

Compound/DerivativeSubstitution PatternAnticonvulsant Activity (Assay Model)Potency (ED₅₀ or % Protection)Reference
7-Chloro-quinoxalin-2-one Analogues 7-ChloroPentylenetetrazole (PTZ)-induced seizuresPromising activity reported[8][9]
Phenyl-substituted Quinoxalinones3-PhenylMES & PTZ modelsModerate activity[10]
Tricyclic QuinoxalinesFused ring systemsAMPA receptor antagonismIC₅₀ = 0.83 µM (Compound 4d)[6]
Unsubstituted Quinoxalinone-MES & PTZ modelsLower activity than substituted analogs[7]

Insight from the Data: The data consistently shows that substituted quinoxalinones are more potent anticonvulsants than the parent molecule.[7][10] Compounds designed to be antagonists of the AMPA receptor, a key player in excitatory neurotransmission, have shown particularly high potency, suggesting a viable mechanism of action for this class of compounds.[6][8]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and quinoxalinones have emerged as a promising chemical class.[11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoxalinone Derivatives

Compound/DerivativeSubstitution PatternS. aureusE. coliA. fumigatusReference
7-Chloro-quinoline Analogues 7-Chloro (on quinoline)Good activityGood activityGood activity[12]
6-Bromo-2,3-dichloroquinoxaline6-Bromo, 2,3-Dichloro---[13]
Quinoxaline 1,4-di-N-oxidesN-Oxides0.12 (vs. S. pneumoniae)-0.24[14]
Hydrazone-bearing QuinoxalinonesVarious0.97 - 62.5-12.49 - 88.8

Insight from the Data: Halogenation, such as with chlorine or bromine, is a common strategy to enhance antimicrobial potency.[12][13] Furthermore, the oxidation of the quinoxaline nitrogen atoms to form 1,4-di-N-oxides has been shown to yield compounds with exceptionally potent activity against both bacteria and fungi.[14] The incorporation of hydrazone moieties also appears to be a successful strategy for developing broad-spectrum antimicrobial agents.

Anticancer Activity

Quinoxalinone derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, which ultimately leads to apoptosis and cell cycle arrest.[1][2]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoxalinone Derivatives

Compound/DerivativeSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)LoVo (Colon)Reference
7-Chloro-quinoline Analogues 7-Chloro (on quinoline)23.39Special selectivity-[12]
Quinoxalinone Schiff's BasesVarious100.0 (µg/mL)-127.5 (µg/mL)[15]
6-Bromo-tetrazolo[1,5-a]quinoxalines6-Bromo, Fused TetrazolePotent (0.01-0.06 µg/mL)Potent (0.01-0.06 µg/mL)-[13]
Dibromo-substituted QuinoxalinesDibromo---[16]

Insight from the Data: The anticancer activity of quinoxalinones is highly dependent on their substitution patterns. Bromo-substituted derivatives, particularly those fused with other heterocyclic rings like tetrazole, have demonstrated exceptionally high potency against human cancer cell lines, in some cases exceeding that of the reference drug doxorubicin.[13] Specific chloro-substituted analogs have also shown high activity and selectivity against certain cancer types.[12]

Foundational Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized methodologies for the synthesis and biological evaluation of quinoxalinone derivatives.

General Synthesis of Substituted Quinoxalin-2(1H)-ones

This protocol outlines a common and robust method for synthesizing the quinoxalinone core via condensation and cyclization.

G reagents Substituted o-phenylenediamine + α-keto acid (e.g., sodium pyruvate) reaction_step1 Step 1: Condensation Solvent: Acetic Acid Room Temp reagents->reaction_step1 intermediate Cyclized Intermediate reaction_step1->intermediate workup Step 2: Work-up Precipitation in water Filtration intermediate->workup product Substituted Quinoxalin-2(1H)-one workup->product purification Purification Recrystallization product->purification

Caption: General workflow for the synthesis of quinoxalin-2(1H)-ones.

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve the appropriately substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine) in a suitable solvent, such as acetic acid.

  • Condensation Reaction: Add an α-keto acid, like sodium pyruvate, to the solution. The reaction is typically stirred at room temperature.[3]

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water to remove residual acid.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

Causality and Trustworthiness: This is a classic condensation-cyclization reaction. The more nucleophilic amino group of the phenylenediamine attacks one of the carbonyl groups of the pyruvate, initiating a cascade that results in the stable heterocyclic quinoxalinone ring. The protocol's trustworthiness is established by the clear formation of a precipitate upon work-up and the ability to purify the product to a sharp melting point, with its structure confirmed by spectroscopic methods (NMR, IR, MS).[15]

Evaluation of Cytotoxicity: The MTT Assay

The MTT assay is a standard colorimetric method for assessing the viability and metabolic activity of cells, providing a robust measure of a compound's cytotoxic potential.[2]

G cell_seeding Seed cancer cells in 96-well plate (5,000-10,000 cells/well) Incubate 24h compound_treatment Treat cells with various concentrations of quinoxalinone derivative Incubate 48-72h cell_seeding->compound_treatment mtt_addition Add MTT solution to each well Incubate 4h at 37°C compound_treatment->mtt_addition formazan_formation Viable cells metabolize MTT to purple formazan crystals mtt_addition->formazan_formation solubilization Remove medium Add solubilization solution (e.g., DMSO) formazan_formation->solubilization readout Measure absorbance at 570 nm (Microplate Reader) solubilization->readout data_analysis Calculate % viability vs. control Determine IC₅₀ value readout->data_analysis

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well microplate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Application: Treat the cells with a serial dilution of the test quinoxalinone derivative. Include vehicle-only wells as a negative control and a known cytotoxic drug as a positive control. Incubate for 48 to 72 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours.

  • Formazan Solubilization: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the crystals.

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for the compound.

Self-Validating System: The protocol's integrity is maintained by the inclusion of controls. The negative (vehicle) control establishes the baseline for 100% cell viability, while the positive control ensures the assay is responsive to cytotoxic agents. This dual-control system validates the results obtained for the test compounds.

Conclusion and Strategic Outlook

This comparative analysis underscores that this compound belongs to a class of compounds with immense therapeutic potential. The data clearly indicates that strategic substitution on the quinoxalinone scaffold is a powerful tool for modulating biological activity. Halogenation, particularly with chlorine and bromine, consistently emerges as a key strategy for enhancing potency across anticancer, antimicrobial, and anticonvulsant applications.

Future research should focus on synthesizing novel derivatives of the 7-chloro-quinoxalinone core to further refine structure-activity relationships. Elucidating specific molecular targets and mechanisms of action through techniques like molecular docking and in vitro enzyme inhibition assays will be crucial for the rational design of next-generation quinoxalinone-based therapeutics with improved efficacy and safety profiles.[15][17][18]

References

  • Aly AA, et al. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. 2000. Available from: [Link].

  • Zhang Y, et al. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry. 2014;80:383-92. Available from: [Link].

  • ResearchGate. Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available from: [Link].

  • Ishida T, et al. Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. Journal of Molecular Graphics and Modelling. 2011;29(7):957-63. Available from: [Link].

  • Al-Omary FAM, et al. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. Archiv der Pharmazie. 2010;343(11-12):636-44. Available from: [Link].

  • Ismail MMF, et al. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. 2000;5(7):865-873. Available from: [Link].

  • Ammar YA, et al. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. 2022;19:3379–3401. Available from: [Link].

  • Abdel-Gawad H, et al. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. 2011;16(8):6388-98. Available from: [Link].

  • Wang J, et al. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. 2020;10(38):22673-22680. Available from: [Link].

  • ResearchGate. SYNTHESIS AND ANTICONVULSANT EVALUATION OF SOME NEW QUINOXALINONE DERIVATIVES BY. ResearchGate. Available from: [Link].

  • El-Gamal MI, et al. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie. 2021;354(4):e2000449. Available from: [Link].

  • Semantic Scholar. Synthesis and Biological Evaluation of Some quinoxaline-2-one Derivatives as Novel Anticonvulsant Agents. Semantic Scholar. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research. 2024;15(1):1000-07. Available from: [Link].

  • Al-Warhi T, et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2022;27(19):6619. Available from: [Link].

  • Gomha SM, et al. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. 2021;15(1):644-653. Available from: [Link].

  • Li J, et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2414382. Available from: [Link].

  • ResearchGate. Recent advances in the research of quinoxalinone derivatives. ResearchGate. Available from: [Link].

  • PrepChem.com. Synthesis of 7-chloroquinaldine. PrepChem.com. Available from: [Link].

  • Google Patents. CN108822033B - Synthesis method of 7-chloroquinaldine. Google Patents.
  • ResearchGate. Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link].

  • Gomha SM, et al. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. International Journal of Molecular Sciences. 2017;18(3):552. Available from: [Link].

  • MDPI. Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Organic Chemistry Portal. Available from: [Link].

  • Semantic Scholar. Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available from: [Link].

Sources

The Influence of Halogenation: A Primer on Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Chloro- vs. Fluoro-Substituted Quinoxalinones

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of chloro- and fluoro-substituted quinoxalinone derivatives. The strategic introduction of halogen atoms is a cornerstone of modern medicinal chemistry, capable of profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the nuanced differences between chlorine and fluorine substitutions on the versatile quinoxalinone scaffold, a "privileged structure" renowned for its broad spectrum of biological activities.[1][2][3] We will explore their comparative performance in anticancer and antimicrobial assays, supported by quantitative data and detailed experimental protocols.

The decision to incorporate a chlorine or fluorine atom into a drug candidate is a critical step in molecular design, driven by the distinct physicochemical properties of each element.[4]

Fluorine , with its small van der Waals radius and high electronegativity, can significantly alter the electronic properties of a molecule without adding significant steric bulk. It often enhances metabolic stability by blocking sites of oxidation and can improve binding affinity by participating in favorable electrostatic interactions with biological targets.[5][6]

Chlorine , being larger and more lipophilic than fluorine, tends to increase the overall lipophilicity of a compound.[5] This can enhance membrane permeability and passage into cells, potentially leading to increased biological activity. However, its larger size can also introduce steric clashes within a target's binding site.[4][6]

The ultimate effect of either halogen is highly context-dependent, relying on its position on the quinoxalinone ring and the overall molecular architecture. For instance, in some quinoxaline series, replacing an electron-releasing group with an electron-withdrawing halogen like chlorine can decrease activity, while in other scaffolds, it has been shown to be beneficial.[2][7] This underscores the necessity of empirical testing to determine the optimal substitution for a given biological target.

Comparative Anticancer Activity

Quinoxalinone derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical protein kinases (like VEGFR), interference with microtubule dynamics, and the induction of apoptosis.[1][7][8] The introduction of a halogen can fine-tune this activity.

While direct, side-by-side comparisons in a single study are rare, analysis of the broader literature provides valuable insights. Studies have shown that introducing a chloro group can improve the anticancer activity of certain quinoxalinone scaffolds.[7] For example, a series of amide derivatives showed that a chloro substitution on the quinoxaline ring slightly improved activity against three cancer cell lines (HCT116, HepG2, and MCF-7).[7] Another study highlighted that a chloro-substitution on a connected phenyl ring resulted in excellent activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[2]

The following table summarizes the cytotoxic activity (IC50) of various halogenated quinoxalinone derivatives against several cancer cell lines.

Table 1: Anticancer Activity of Halogenated Quinoxalinone Derivatives against Various Cancer Cell Lines

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative A 6-ChloroHCT-116 (Colon)>50Doxorubicin0.44
Quinoxaline Derivative B 6-ChloroMCF-7 (Breast)>50Doxorubicin0.41
Quinoxaline Derivative C 4-Chloro (on phenyl ring)HCT-116 (Colon)2.5Doxorubicin-
Quinoxaline Derivative D 4-Chloro (on phenyl ring)MCF-7 (Breast)9.0Doxorubicin-
Quinoxaline-Triazole Hybrid E 4-Iodo (on phenyl ring)HCT-116 (Colon)Lower activity than non-halogenated analogsDoxorubicin0.761

Note: Data is compiled from multiple sources and does not represent a direct head-to-head comparison unless otherwise stated.[9][10]

Comparative Antimicrobial Activity

The quinoxaline scaffold is also a fertile ground for the development of novel antimicrobial agents.[11][12] Halogenation has proven to be a successful strategy for enhancing the potency of these compounds against a range of bacterial and fungal pathogens.

For example, a series of fused triazoloquinoxaline derivatives featuring a 4-chloro substitution demonstrated potent antibacterial activity, in some cases comparable to the standard antibiotic tetracycline.[13] Similarly, novel C-2 amine-substituted quinoxalines with fluorine on an attached phenyl ring have shown good to moderate antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[14]

Table 2: Antimicrobial Activity of Halogenated Quinoxalinone Derivatives

Compound IDHalogen SubstitutionMicrobial StrainActivity MeasurementResult
Triazoloquinoxaline 3a 4-ChloroS. aureus, B. subtilis, E. coliMICPotent Activity
Quinoxaline 5h 2-Fluoro (on phenylethylamine)Various bacteriaMICNot specified as most active
Quinoxaline 5i 4-Fluoro (on phenylethylamine)Various bacteriaMICNot specified as most active
Diaminoquinoxaline 4c 4-Chloro (on phenyl ring)S. aureus, E. coli, P. aeruginosaInhibition Zone14.89 mm, 12.55 mm, 10.5 mm

Note: Data is compiled from multiple sources and represents findings from different screening methodologies.[13][14][15]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for assessing biological activity are crucial. Below are methodologies for two standard assays central to the evaluation of novel quinoxalinone candidates.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is a foundational tool in anticancer drug screening.[18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance spectrophotometrically.[16][20]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adhesion.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., chloro- and fluoro-substituted quinoxalinones) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21] Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[20][21]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[21]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[20]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assay Assay Phase A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Test Compounds (Quinoxalinones) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I I H->I 9. Calculate IC50 Values

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to specific antimicrobial agents.[15]

Principle: A sterile paper disc impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disc Application: Prepare sterile paper discs (6 mm diameter). Impregnate each disc with a specific amount of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent like DMSO.[15] Allow the solvent to evaporate completely.

  • Placement: Aseptically place the impregnated discs onto the surface of the inoculated agar plate. Ensure firm contact with the agar. Also place a negative control disc (solvent only) and a positive control disc (a standard antibiotic like Chloramphenicol).[15]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, measure the diameter (in mm) of the zone of inhibition around each disc.

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one derivatives against other established anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their validation, supported by experimental data and detailed methodologies.

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] The introduction of a chloro-substituent at the 7-position of the 3,4-dihydro-1H-quinoxalin-2-one core has been explored for its potential to enhance cytotoxic activity against various cancer cell lines. This guide will objectively compare the performance of these derivatives with alternative anticancer agents, providing the necessary experimental context for an informed evaluation.

In Vitro Validation: Assessing Cellular Cytotoxicity and Mechanistic Insights

The initial validation of any potential anticancer compound relies on robust in vitro assays to determine its cytotoxic effects on cancer cell lines and to elucidate its mechanism of action. For this compound derivatives, a multi-faceted approach is employed to characterize their anticancer potential.

Rationale for Experimental Choices

The selection of in vitro assays is guided by the need to obtain a comprehensive understanding of the compound's cellular effects. The MTT assay is a fundamental first step to quantify cytotoxicity. Following this, apoptosis and cell cycle analyses are crucial for determining the mode of cell death induced by the compound. These assays provide insights into whether the compound triggers programmed cell death and/or interferes with the cell's reproductive cycle, which are desirable characteristics for an anticancer agent.[4]

Comparative Efficacy of Quinoxalinone Derivatives

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Chloro-quinoxalin-2-one Derivative (XVa) HCT116 (Colon)4.4Doxorubicin-
MCF-7 (Breast)5.3Doxorubicin-
Quinoxaline-urea Derivative (VIIIc) HCT116 (Colon)2.5Doxorubicin-
MCF-7 (Breast)9Doxorubicin-
(quinoxalin-2-yl)benzene sulphonamide HepG2 (Liver)-Doxorubicin-

Note: Specific IC50 values for Doxorubicin were not provided in the same comparative studies but are widely established in the literature for these cell lines.

Studies have shown that the introduction of a chloro group into the quinoxaline ring can slightly improve anticancer activity.[5] For instance, compound XVa, a 7-chloro-quinoxalin-2-one derivative, demonstrated potent activity against both HCT116 and MCF-7 cell lines.[5] Another quinoxaline derivative, compound VIIIc, also showed significant cytotoxicity against the HCT116 cell line.[5]

Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[4][6]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the quinoxalinone derivatives as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vitro Experimental Workflow

G cluster_0 In Vitro Validation Workflow cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action start Start: Cancer Cell Lines (e.g., HCT116, MCF-7) treatment Treatment with 7-Chloro-quinoxalin-2-one Derivatives & Controls start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V-FITC/PI Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 Quantifies G cluster_0 In Vivo Validation Workflow start Start: Human Cancer Cell Line (e.g., HCT116) implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration: - 7-Chloro-quinoxalin-2-one - Reference Drug - Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for in vivo validation in a xenograft model.

Conclusion and Future Directions

The in vitro data suggests that this compound derivatives are a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that their anticancer activity may be mediated through the induction of apoptosis and cell cycle arrest. The in vivo validation of related quinoxalinone derivatives in xenograft models further supports their potential as anticancer agents.

Further research should focus on comprehensive in vivo studies of this compound derivatives, directly comparing their efficacy and toxicity with standard-of-care chemotherapeutic agents in a variety of tumor models. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their continued development as novel cancer therapeutics.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Investigational New Drugs. [Link]

  • (a) Cell cycle analysis of control and compound 14 in MCF-7 cell line.... ResearchGate. [Link]

  • Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. European Journal of Medicinal Chemistry. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Cancer Research. [Link]

  • Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models. ResearchGate. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of the Iranian Chemical Society. [Link]

  • The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Analogs as Potent Modulators of AMPA Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-3,4-dihydro-1H-quinoxalin-2-one scaffold represents a promising chemotype in the pursuit of novel therapeutics targeting the central nervous system (CNS). Analogs of this heterocyclic system have demonstrated significant activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission. Dysregulation of AMPA receptor function is implicated in a range of neurological and psychiatric disorders, making the development of selective modulators a critical area of research.

This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as positive allosteric modulators (PAMs) of the AMPA receptor. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering field-proven insights for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Structure for AMPA Receptor Modulation

The quinoxalin-2-one core is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] The introduction of a chlorine atom at the 7-position of the 3,4-dihydro-1H-quinoxalin-2-one ring system has been shown to be a key determinant for potent and selective modulation of AMPA receptors. This guide will focus on the impact of substitutions at the N1, C3, and N4 positions of this scaffold on the potentiation of AMPA receptor activity, particularly at the GluA2 subunit.

Positive allosteric modulators of AMPA receptors are of significant therapeutic interest as they do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate.[2] This mechanism of action is thought to offer a more nuanced and potentially safer pharmacological profile compared to direct agonists, reducing the risk of excitotoxicity.[3]

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

The potency and efficacy of this compound analogs as AMPA receptor PAMs are highly dependent on the nature and position of substituents on the quinoxalinone core. The following sections dissect the SAR based on available data for analogous series of AMPA receptor modulators, providing a framework for the rational design of new, more potent compounds.

Impact of Substitution at the N1-Position
Influence of the C3-Substituent

Modifications at the C3-position have a profound effect on the interaction with the AMPA receptor. The size, stereochemistry, and electronic properties of the substituent at this position are crucial for optimal potentiation. For many CNS-active compounds, lipophilic groups at this position can enhance blood-brain barrier penetration and target engagement. While a direct comparison table for a series of C3-substituted 7-chloro analogs is not available, the general principle of tuning lipophilicity and steric bulk at this position is a key strategy in medicinal chemistry.[5]

The Role of the N4-Position

The N4-position of the dihydro-quinoxalinone ring offers another avenue for structural modification. Acylation or alkylation at this position can alter the molecule's conformation and its interaction with the allosteric binding site on the AMPA receptor. In a study of related 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones, various substitutions were shown to modulate anticonvulsant activity, which was correlated with AMPA receptor antagonism.[4] This suggests that even small modifications at N4 can have a significant impact on the overall pharmacological profile.

Table 1: Illustrative Comparative Activity of Quinoxaline Analogs as AMPA Receptor Modulators

Since a comprehensive SAR table for a series of this compound analogs is not publicly available, the following table presents data from a closely related series of quinoxaline-2,3-dione antagonists to illustrate how structural modifications can impact activity at the AMPA receptor. This data should be interpreted as a conceptual guide for the design of novel this compound PAMs.

Compound IDR1 (N1-substituent)R5/R6 (Annulated Ring)AMPA Receptor Affinity (IC50, µM)Reference
PNQX -CH36-nitro-fused-piperidine0.063[6]
Analog 9 -CH2COOH6-nitro, 5-ethyl0.14[6]

This table is illustrative and based on quinoxaline-2,3-dione antagonists, not this compound PAMs. It serves to demonstrate the impact of structural changes on AMPA receptor affinity.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold typically involves the cyclization of a substituted o-phenylenediamine with an α-ketoester or a related carbonyl compound.[7][8][9] The following is a generalized, multi-step protocol.

Diagram 1: General Synthetic Scheme

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: N-Alkylation/Arylation (Optional) cluster_2 Step 3: Reduction to Dihydroquinoxalinone A 4-Chloro-2-nitroaniline C Reduction (e.g., H2/Pd-C) A->C B α-Ketoester (R-CO-COOEt) B->C D 7-Chloro-3-substituted-1H-quinoxalin-2-one C->D E 1-R'-7-Chloro-3-R-1H-quinoxalin-2-one D->E R'-X, Base F 1-R'-7-Chloro-3-R-3,4-dihydro-1H-quinoxalin-2-one E->F Reducing Agent (e.g., NaBH4)

Caption: Synthetic pathway for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of 7-Chloro-3-substituted-1H-quinoxalin-2-one:

    • To a solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol), add the desired α-ketoester.

    • The reaction mixture is subjected to reduction, typically catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere, to reduce the nitro group and facilitate cyclization.

    • The product is isolated and purified by crystallization or column chromatography.

  • N1-Substitution (Optional):

    • The synthesized 7-chloro-3-substituted-1H-quinoxalin-2-one is dissolved in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

    • A base (e.g., potassium carbonate or sodium hydride) is added, followed by the desired alkyl or aryl halide.

    • The reaction is stirred at room temperature or heated to drive to completion. The product is then isolated and purified.

  • Reduction to 3,4-dihydro-1H-quinoxalin-2-one:

    • The N1-substituted quinoxalin-2-one is dissolved in a protic solvent (e.g., methanol or ethanol).

    • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

    • The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by chromatography.

Evaluation of AMPA Receptor Modulation using Patch-Clamp Electrophysiology

The functional activity of the synthesized analogs as PAMs of the AMPA receptor is best assessed using whole-cell patch-clamp electrophysiology on cells expressing the target receptor, such as HEK293 cells stably expressing the human GluA2 subunit.[10][11]

Diagram 2: Electrophysiology Workflow

G A HEK293 Cell Culture (expressing GluA2) B Whole-Cell Patch-Clamp Configuration A->B C Application of Glutamate (Agonist) B->C D Application of Test Compound + Glutamate B->D E Record AMPA Receptor-mediated Currents C->E D->E F Data Analysis: Potentiation of Current E->F

Caption: Workflow for assessing AMPA receptor positive allosteric modulators.

Step-by-Step Protocol:

  • Cell Preparation: HEK293 cells stably transfected with the human GluA2 receptor cDNA are cultured to confluency and plated onto coverslips for recording.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system. The extracellular solution contains physiological concentrations of ions, and the intracellular pipette solution contains a cesium-based solution to block potassium currents.

  • Compound Application: A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., 1-3 mM) for a short duration (e.g., 1-2 ms) to elicit an inward current. The test compound is then co-applied with glutamate to assess its modulatory effect.

  • Data Acquisition and Analysis: The potentiation of the glutamate-evoked current by the test compound is measured. Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect). The effect of the compounds on receptor desensitization can also be assessed by measuring the decay of the current during a prolonged application of glutamate.[11]

Mechanism of Action and Signaling Pathways

Positive allosteric modulators of AMPA receptors are thought to bind to a site on the receptor that is distinct from the glutamate binding site.[12] This binding event is believed to stabilize the open-channel conformation of the receptor, thereby increasing the ion flow in response to glutamate binding. This can manifest as a slowing of the deactivation and/or desensitization of the receptor.[11]

G cluster_0 AMPA Receptor Modulation cluster_1 Downstream Signaling Glutamate Glutamate PAM 7-Chloro-quinoxalinone Analog (PAM) AMPAR_closed AMPAR (Closed) AMPAR_open AMPAR (Open/Active) AMPAR_desensitized AMPAR (Desensitized) Ion_Influx Increased Ca2+/Na+ Influx Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Cognitive_Enhancement Cognitive Enhancement

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of compounds derived from the 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one scaffold. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of these promising but often promiscuous molecules. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and offer a framework for interpreting the resulting data.

The Quinoxalinone Scaffold: A Privileged Structure with Inherent Selectivity Challenges

The quinoxalinone core is recognized as a "privileged structure" in medicinal chemistry, owing to its synthetic accessibility and its ability to interact with a wide array of biological targets.[1] Derivatives have been developed as potent antagonists of AMPA and glycine receptors[2][3][4], inhibitors of enzymes like aldose reductase[5], and modulators of 5-HT3 receptors.[6] More recently, this scaffold has gained significant attention for its potent inhibition of various protein kinases, including VEGFR-2 and JNK1, positioning it as a valuable starting point for anticancer therapies.[7][8][9][10]

However, the very versatility of the quinoxalinone scaffold presents a significant challenge: a high potential for cross-reactivity and off-target effects.[11] The ATP-binding sites of protein kinases, for example, are highly conserved, making it difficult to achieve selectivity.[12] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to unforeseen toxicity or a polypharmacological profile that can be either beneficial or detrimental.[13] Therefore, a rigorous and multi-faceted cross-reactivity assessment is not merely a supplementary check but a cornerstone of the development process for any compound based on this scaffold.

Strategic Framework for Cross-Reactivity Assessment

A robust investigation into compound selectivity should be approached in a tiered manner. The goal is to move from a broad, high-throughput survey of potential interactions to a more physiologically relevant confirmation of target engagement within the complex environment of a living cell. This strategy maximizes efficiency by using resource-intensive cellular assays to validate hits from less complex, scalable in vitro screens.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Lead Compound (e.g., Quinoxalinone Derivative) b Broad Biochemical Screen (e.g., Kinome Panel @ 1µM) a->b Initial Assessment c Dose-Response Assays (IC50) for Primary Target & Key Off-Targets b->c Identifies Hits d Cellular Target Engagement Assay (e.g., CETSA) c->d Quantifies In-Cell Binding e Phenotypic / Functional Assays d->e Correlates Binding to Effect f Selectivity Profile & Go/No-Go Decision e->f CETSA_Principle cluster_0 Experimental Conditions cluster_1 Process cluster_2 Outcome & Analysis A Intact Cells + DMSO (Control) Heat Apply Heat Gradient (e.g., 40°C to 70°C) A->Heat B Intact Cells + Compound QX-7C B->Heat Lysis Cell Lysis & Centrifugation (Separate soluble from aggregated protein) Heat->Lysis Result_A Control Protein denatures at lower temp (Tm1) Lysis->Result_A Result_B QX-7C Treated Bound protein is stabilized, denatures at higher temp (Tm2) Lysis->Result_B Analysis Detect Soluble Protein (e.g., Western Blot, ELISA) Calculate ΔTm = Tm2 - Tm1 Result_A->Analysis Result_B->Analysis

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Microplate-Based CETSA

This protocol is adapted for a 96-well plate format using an immunoassay for detection. [14]

  • Cell Culture and Treatment: Seed cells (e.g., HUVECs, which express VEGFR-2) in a culture flask and grow to ~80% confluency. Treat the cells with the desired concentration of Compound QX-7C (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into a 96-well PCR plate, with one column for each treatment condition.

  • Heat Challenge: Place the PCR plate in a thermal cycler with a gradient function. Apply a temperature gradient across the plate (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 25°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.

  • Clarification of Lysate: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins and cell debris.

  • Lysate Transfer: Carefully transfer the supernatant (containing the soluble protein fraction) to an immunoassay plate (e.g., an AlphaLISA® plate).

  • Immunodetection: Quantify the amount of soluble target protein (e.g., VEGFR-2) and a control protein (e.g., GAPDH) using a specific immunoassay kit (e.g., AlphaLISA® or HTRF®) according to the manufacturer's instructions. [15]8. Data Analysis: For each treatment, plot the normalized amount of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.

Data Presentation: Hypothetical CETSA Results for Compound QX-7C

This table shows the expected outcome for the primary target and a key off-target identified in the in vitro screen.

Protein TargetTm (Vehicle)Tm (10 µM QX-7C)Thermal Shift (ΔTm)Interpretation
VEGFR-252.1°C58.6°C+6.5°C Strong, direct target engagement in cells.
Abl55.4°C55.7°C+0.3°CNo significant cellular engagement at this concentration.

This data is illustrative and does not represent real experimental results.

A Comparative Guide to Interpretation

Comparing the data from in vitro screens and cellular engagement assays provides a much clearer picture of a compound's true selectivity profile.

G start Start: In Vitro & CETSA Data c1 Potent In Vitro IC50 for Target? start->c1 c2 Significant CETSA Shift (ΔTm)? c1->c2 Yes res2 Profile B: In Vitro Hit, No Cellular Activity (Investigate Permeability/Metabolism) c1->res2 No c3 Potent In Vitro IC50 for Off-Target? c2->c3 Yes c2->res2 No c4 Significant CETSA Shift for Off-Target? c3->c4 No c3->c4 Yes res3 Profile C: Non-selective, Cell-Active (High Risk of Off-Target Effects) c4->res3 Yes res4 Profile D: Selective In-Cell (Off-target not relevant in cells) c4->res4 No res1 Profile A: Selective & Cell-Active (High Priority) res4->res1

Caption: Decision tree for interpreting cross-reactivity data.

  • Profile A (VEGFR-2 in our example): The ideal outcome. Potent in vitro activity is confirmed by strong target engagement in a cellular environment. This provides high confidence that the compound reaches its intended target and binds to it.

  • Profile B (Abl in our example): A common and critical finding. The compound is potent against the purified enzyme but fails to engage the target in cells. This strongly suggests issues with cell permeability, active efflux, or rapid intracellular metabolism. The in vitro result, in this case, is a "false positive" in a physiological context.

  • Profile C: A high-risk profile. The compound hits both the intended target and an off-target in vitro and in cells. Any observed cellular phenotype could be due to inhibition of the target, the off-target, or both. This compound carries a high risk of toxicity and its utility as a specific probe is low.

  • Profile D: An interesting and favorable outcome. An in vitro off-target is identified, but CETSA reveals no significant engagement in cells. This could mean the compound has poor permeability into the compartment where the off-target resides or that the intracellular environment disfavors binding. The compound is functionally more selective than the in vitro data would suggest.

Conclusion

For compounds derived from the versatile this compound scaffold, assessing cross-reactivity is paramount. A strategy that pairs broad, in vitro biochemical screening with direct, in-cell target engagement validation provides the most accurate and actionable understanding of a compound's selectivity. Relying solely on in vitro data can be misleading, as demonstrated by the potential disconnect between enzymatic inhibition and cellular target engagement. By employing a rigorous, multi-tiered approach as outlined in this guide, researchers can make more informed decisions, minimize the risk of late-stage failures, and ultimately develop safer and more effective therapeutic agents.

References

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. (n.d.). vertexaisearch.cloud.google.com.
  • The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery - Benchchem. (n.d.). benchchem.com.
  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. (2014). European Journal of Medicinal Chemistry, 80, 383-392.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 149-178.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid deriv
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2016). ACS Chemical Neuroscience, 7(12), 1720-1732.
  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. (1998). Journal of Medicinal Chemistry, 41(25), 5037-5054.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.). benchchem.com.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Biochemical Journal, 451(3), 313-328.
  • Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2778-2790.
  • Cellular thermal shift assay. (n.d.). Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Journal of the American Chemical Society, 144(12), 5406-5416.
  • Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. (2003). Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). FEBS Journal, 277(14), 2889-2900.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6184-6188.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012).
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021). RSC Advances, 11(54), 34201-34220.
  • New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. (2021). RSC Advances, 11(26), 15829-15843.
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021). RSC Advances, 11(54), 34201-34220.

Sources

Efficacy Analysis: 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one Derivatives Versus Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one derivatives, focusing on the well-characterized compound ACEA-1021, against standard drugs in the context of neuroprotection. The objective is to offer researchers and drug development scientists a comprehensive resource, underpinned by experimental data, to inform future research and development strategies.

Introduction: The Therapeutic Potential of Quinoxalinone Derivatives

This compound derivatives represent a class of compounds with significant therapeutic potential, particularly in the realm of neurology. These molecules have been extensively investigated for their ability to modulate excitatory amino acid neurotransmission. A prominent member of this family, ACEA-1021 (licostinel), has emerged as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site. This mechanism of action is of particular interest for conditions characterized by excessive NMDA receptor activation, a key pathological event in ischemic stroke and other neurodegenerative disorders.

The rationale for targeting the NMDA receptor in ischemic injury stems from the phenomenon of excitotoxicity. During a stroke, the lack of oxygen and glucose leads to a massive release of the excitatory neurotransmitter glutamate. This, in turn, over-activates NMDA receptors, leading to an influx of calcium ions that triggers a cascade of neurotoxic events, ultimately culminating in neuronal death. By blocking the NMDA receptor, compounds like ACEA-1021 aim to interrupt this destructive cascade and preserve neuronal tissue.

However, the clinical development of NMDA receptor antagonists has been fraught with challenges, primarily due to a narrow therapeutic window and significant side effects, including psychotomimetic effects and motor impairment. This guide will compare the efficacy and potential advantages of ACEA-1021 with other NMDA receptor antagonists that have been considered standard or investigational therapies for neuroprotection.

Comparative Efficacy Analysis: ACEA-1021 vs. Other NMDA Receptor Antagonists

The therapeutic potential of ACEA-1021 lies in its specific mechanism of action as a glycine-site antagonist. This is hypothesized to offer a more favorable side-effect profile compared to antagonists that target the primary glutamate binding site or the ion channel itself.

CompoundMechanism of ActionIn Vitro Potency (IC50)In Vivo Efficacy (Animal Model)Key Limitations
ACEA-1021 (Licostinel) Glycine-site NMDA Receptor Antagonist~50 nMSignificant reduction in infarct volume in rodent models of focal ischemia.Limited clinical trial data.
Dizocilpine (MK-801) Non-competitive NMDA Receptor Channel BlockerHigh affinityPotent neuroprotection in various animal models.Severe psychotomimetic side effects, motor impairment, neuronal vacuolization.
Selfotel Competitive NMDA Receptor AntagonistShowed promise in preclinical models.Failed in clinical trials due to a poor risk-benefit profile.
Gavestinel Glycine-site NMDA Receptor AntagonistInvestigated for stroke.Did not demonstrate significant efficacy in late-stage clinical trials.

Experimental Methodologies: A Closer Look

The evaluation of neuroprotective agents requires robust and well-validated experimental models. Below are representative protocols for assessing the efficacy of compounds like ACEA-1021.

In Vitro Efficacy Assessment: Cortical Neuron Culture

  • Primary Cortical Neuron Culture: Neurons are harvested from embryonic day 18 rat cortices and plated on poly-D-lysine coated plates.

  • Induction of Excitotoxicity: After 7-10 days in culture, the neurons are exposed to a toxic concentration of NMDA (e.g., 100 µM) for a defined period (e.g., 1 hour).

  • Compound Application: The quinoxalinone derivative or a standard drug is co-applied with the NMDA or pre-incubated for a specific duration.

  • Assessment of Neuronal Viability: 24 hours post-insult, cell viability is quantified using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

In Vivo Efficacy Assessment: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

  • Surgical Procedure: Anesthetized rodents undergo occlusion of the middle cerebral artery, typically using an intraluminal filament, to induce a focal ischemic stroke.

  • Compound Administration: The test compound (e.g., ACEA-1021) or a vehicle control is administered at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Assessment of Infarct Volume: 24 to 48 hours after MCAO, the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

  • Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function post-stroke.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Neurotoxic_Cascade Neurotoxic Cascade Ca_Influx->Neurotoxic_Cascade Triggers Neuronal_Death Neuronal Death Neurotoxic_Cascade->Neuronal_Death Leads to ACEA1021 ACEA-1021 ACEA1021->Glycine Blocks Binding

Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of ACEA-1021.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow Start Start: Rodent Model MCAO Induce MCAO Start->MCAO Drug_Admin Administer Compound (e.g., ACEA-1021) MCAO->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Infarct_Analysis Infarct Volume Analysis Reperfusion->Infarct_Analysis End End: Data Analysis Neuro_Assess->End Infarct_Analysis->End

Caption: Workflow for assessing the in vivo efficacy of neuroprotective compounds.

Discussion and Future Directions

The available preclinical data suggests that this compound derivatives, exemplified by ACEA-1021, hold promise as neuroprotective agents. Their targeted action on the glycine site of the NMDA receptor appears to confer a significant advantage in terms of tolerability compared to older generations of NMDA receptor antagonists. However, the translation of these promising preclinical findings into clinical success has remained a significant hurdle for all compounds in this class.

The failures of compounds like Selfotel and Gavestinel in late-stage clinical trials underscore the complexities of treating acute ischemic stroke. These challenges include a narrow therapeutic time window for intervention, the heterogeneity of the patient population, and the intricate pathophysiology of ischemic brain injury that may not be fully recapitulated in animal models.

Future research in this area should focus on several key aspects:

  • Combination Therapies: Investigating the synergistic effects of quinoxalinone derivatives with other neuroprotective strategies, such as anti-inflammatory agents or therapies aimed at promoting neurorepair.

  • Biomarker Development: Identifying biomarkers that can help select patient populations most likely to respond to NMDA receptor modulation.

  • Optimizing Drug Delivery: Developing novel drug delivery systems to enhance the brain penetration of these compounds and optimize their pharmacokinetic and pharmacodynamic profiles.

References

  • Menniti, F. S., Chenard, B. L., & Butler, P. D. (1997). The pharmacology of NMDA receptors. In Pharmacology of Cerebral Ischemia 1996 (pp. 35-42). Wissenschaftliche Verlagsgesellschaft.
  • Wood, P. L. (1995). The NMDA receptor complex: a retrospective. In The NMDA Receptor (pp. 1-12). CRC Press.
  • Di, X., & Bullock, R. (2000). The neuroprotective effect of the glycine-site antagonist ACEA 1021 in a model of focal cerebral ischemia. Journal of neurotrauma, 17(10), 961-971.
  • Warner, D. S., Martin, H., Ludwig, P., McAllister, A., Keana, J. F., & Weber, E. (1995). In vivo models of cerebral ischemia: effects of a glycine site antagonist. Journal of Cerebral Blood Flow & Metabolism, 15(2), 188-196.
  • Lees, K. R., Asplund, K., Carolei, A., Davis, S. M., Diener, H. C., Kaste, M., ... & Grieve, J. (2000). Glycine antagonist (gavestinel) in acute stroke (GAIN International): a randomised controlled trial. The Lancet, 355(9219), 1949-1954.
  • Morris, G. F., Bullock, R., & Miller, L. P. (1997). The glycine site antagonist ACEA 1021 has an improved therapeutic index over other NMDA antagonists in a rat model of focal cerebral ischemia. Journal of neurosurgery, 87(5), 757-763.

Head-to-head comparison of different synthetic routes to 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis Strategy and Optimization

In the landscape of modern medicinal chemistry, the quinoxalinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is a key intermediate in the synthesis of various pharmaceuticals. The strategic placement of the chloro-substituent offers a versatile handle for further molecular elaboration, making the efficient and scalable synthesis of this building block a critical consideration for drug discovery and development programs.

This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The insights presented herein are aimed at empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Route 1: Reductive Cyclization of an N-Substituted o-Nitroaniline

One of the most direct and frequently employed methods for the synthesis of this compound involves the reductive cyclization of an appropriately substituted nitroaniline precursor.[1] This approach is characterized by its convergent nature, building the core quinoxalinone ring system in a single, high-yielding transformation.

The reaction typically proceeds by first N-alkylating 4-chloro-2-nitroaniline with a two-carbon electrophile, such as an α-halo ester or α-haloacetyl halide, to furnish the corresponding N-substituted intermediate. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or with a chemical reducing agent like iron in the presence of an acid or ammonium chloride, initiates a spontaneous intramolecular cyclization to yield the desired product.[1]

Experimental Protocol:

Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)glycine ester

  • To a stirred solution of 4-chloro-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Add an ethyl 2-bromoacetate (1.1 eq) and heat the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(4-chloro-2-nitrophenyl)glycine ester.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude ester from the previous step in a mixture of ethyl acetate and water.

  • Add iron powder (6.0 eq) and a saturated aqueous solution of ammonium chloride.[1]

  • Heat the reaction mixture and stir vigorously until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing the Workflow: Reductive Cyclization

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Cyclization A 4-Chloro-2-nitroaniline C N-(4-chloro-2-nitrophenyl)glycine ester A->C K2CO3, DMF B Ethyl 2-bromoacetate B->C D This compound C->D Fe, NH4Cl, EtOAc/H2O

Caption: Synthetic workflow for Route 1.

Discussion:

The reductive cyclization route is often favored for its reliability and generally good to excellent yields. The use of iron in the presence of ammonium chloride is a classic and cost-effective method for nitro group reduction, avoiding the need for specialized high-pressure hydrogenation equipment.[1] However, the workup can be tedious due to the need to filter off the iron salts. The two-step nature of this sequence also adds to the overall operational time.

Route 2: Condensation of 4-Chloro-benzene-1,2-diamine with an α-Keto Acid Derivative

An alternative and equally powerful strategy for the construction of the quinoxalinone core involves the condensation of an o-phenylenediamine with an α-keto acid derivative.[2] This approach offers a high degree of flexibility, as the substitution pattern on the final product can be readily modulated by the choice of the starting diamine.

For the synthesis of this compound, 4-chlorobenzene-1,2-diamine is reacted with glyoxylic acid. The reaction is typically carried out in a protic solvent like water or ethanol, often with acid catalysis, and may require heating to drive the condensation and subsequent cyclization.[2][3]

Experimental Protocol:

  • To a suspension of 4-chlorobenzene-1,2-diamine (1.0 eq) in water, add a solution of glyoxylic acid (1.05 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Visualizing the Workflow: Condensation Reaction

G A 4-Chlorobenzene-1,2-diamine C This compound A->C Water, Reflux B Glyoxylic acid B->C

Caption: Synthetic workflow for Route 2.

Discussion:

The condensation approach is highly convergent and often proceeds in a single step with good to excellent yields. The starting materials, 4-chlorobenzene-1,2-diamine and glyoxylic acid, are commercially available. A significant advantage of this route is the use of water as a green solvent and the avoidance of heavy metal reagents. The reaction conditions are generally mild, and the workup procedure is often straightforward, involving simple filtration of the precipitated product.[3]

Comparative Analysis

To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key performance indicators for each method.

ParameterRoute 1: Reductive CyclizationRoute 2: Condensation
Number of Steps 21
Overall Yield Good to ExcellentGood to Excellent
Reagent Hazards Ethyl 2-bromoacetate (lachrymator)Glyoxylic acid (corrosive)
Reaction Conditions Moderate (heating)Moderate (reflux)
Workup/Purification Filtration of iron salts, extractionOften simple filtration
Scalability Readily scalableReadily scalable
Starting Material Availability Readily availableReadily available
Green Chemistry Aspects Use of organic solvents, metal wasteUse of water as solvent

Conclusion and Recommendations

Both the reductive cyclization of an N-substituted o-nitroaniline and the condensation of 4-chlorobenzene-1,2-diamine with glyoxylic acid represent viable and efficient methods for the synthesis of this compound.

The choice between the two routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, available equipment, and a commitment to green chemistry principles. For rapid access to the target compound with a streamlined, one-step procedure and a more environmentally friendly process, the condensation route (Route 2) is highly recommended. Its operational simplicity and use of water as a solvent make it an attractive option for both small-scale and large-scale preparations.[3]

The reductive cyclization route (Route 1) , while involving an additional step and a more involved workup, offers a robust and reliable alternative. It may be particularly advantageous if there is a library of substituted α-halo esters readily available for the synthesis of a range of 3-substituted quinoxalinones.

Ultimately, a careful evaluation of the factors outlined in this guide will enable the synthetic chemist to select the most appropriate route to access the valuable intermediate, this compound, with efficiency and confidence.

References

  • MDPI. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Accessed January 18, 2026. [Link].

  • ResearchGate. "Reductive cyclization reaction into of 3,4‐dihydroquinoxalin‐2(1H)‐ones–scope." Accessed January 18, 2026. [Link].

  • Google Patents. "Synthesis method of 7-chloroquinaldine - CN108822033B." Accessed January 18, 2026. .
  • Organic Chemistry Portal. "Synthesis of quinoxalinones." Accessed January 18, 2026. [Link].

  • ResearchGate. "Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives." Accessed January 18, 2026. [Link].

  • Taylor & Francis Online. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Accessed January 18, 2026. [Link].

  • Baxendale Group - Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Accessed January 18, 2026. [Link].

  • Organic Syntheses. "4,7-dichloroquinoline." Accessed January 18, 2026. [Link].

  • Chemistry Stack Exchange. "Synthetic route to hydroxychloroquine." Accessed January 18, 2026. [Link].

  • Google Patents. "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - US20060079690A1." Accessed January 18, 2026. .
  • PubMed Central. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Accessed January 18, 2026. [Link].

  • Beilstein Journals. "Search Results - BJOC." Accessed January 18, 2026. [Link].

  • Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Accessed January 18, 2026. [Link].

  • ResearchGate. "Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation." Accessed January 18, 2026. [Link].

Sources

A-Comparative-Meta-Analysis-of-7-Chloro-3,4-dihydro-1H-quinoxalin-2-one-and-its-Alternatives-in-Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Within this class, 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one has emerged as a significant research focus, primarily due to its activity as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[5] However, its overactivation is implicated in excitotoxic neuronal damage associated with various neurological disorders, including stroke, epilepsy, and chronic pain.[4][6]

This guide provides a comprehensive review and meta-analysis of this compound, comparing its performance with other key glycine site NMDA receptor antagonists. We will delve into its mechanism of action, synthesis, and comparative efficacy, supported by experimental data and detailed protocols for researchers in neuropharmacology and drug development.

Mechanism of Action: Targeting the Glycine Co-agonist Site

The NMDA receptor is unique among glutamate receptors as it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated.[4][7] this compound and its related compounds exert their inhibitory effects by competitively binding to this strychnine-insensitive glycine site (also known as the GlycineB site).[4] This blockade prevents the conformational change necessary for ion channel opening, even in the presence of glutamate, thereby inhibiting the influx of Ca2+ and Na+ that mediates the receptor's physiological and pathological effects.

Targeting the glycine site offers a potentially more nuanced approach to modulating NMDA receptor activity compared to antagonists of the primary glutamate binding site or channel blockers. This is because glycine site antagonists may have a better side-effect profile, making them more suitable for therapeutic intervention in both acute and chronic neurological conditions.[5][6][8]

Caption: Mechanism of this compound at the NMDA receptor.

Comparative Analysis with Alternative Glycine Site Antagonists

The therapeutic potential of targeting the NMDA glycine site has led to the development of numerous antagonists. Here, we compare this compound (often studied under names like ACEA-1021 or Licostinel) with another prominent research compound, L-701,324.

CompoundStructureIC50 / Kb (nM)Key Characteristics & Applications
This compound (ACEA-1021/Licostinel) QuinoxalinedioneKb: 5-8 nM[9]Potent, selective, and systemically active.[9] Investigated for neuroprotection in stroke and traumatic brain injury.[10][11] Also shows antinociceptive and anticonvulsant properties.[12][13] At higher concentrations, it may also inhibit non-NMDA receptors.[9][12]
L-701,324 Quinolin-2-oneIC50: 2 nM[14]High-affinity and selective antagonist.[15] Widely used as a research tool to study the roles of the NMDA receptor.[15] Demonstrates anticonvulsant, neuroprotective, and potential antidepressant and anxiolytic effects in animal models.[14][16]

Expert Insights: The choice between these compounds often depends on the specific research question. L-701,324, with its extremely high affinity, is an excellent tool for in vitro studies and target validation.[14][15] this compound (as Licostinel) has the advantage of having been evaluated in human clinical trials for stroke, providing a wealth of pharmacokinetic and safety data.[11] However, its activity at non-NMDA receptors at higher concentrations is a critical consideration for experimental design, necessitating careful dose-response studies to ensure target specificity.[9][12]

Experimental Protocols

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones

A common route for synthesizing the quinoxalinone core involves the reaction of o-phenylenediamines with α-keto acids or their esters. The specific synthesis of this compound would start from a substituted 1,2-phenylenediamine. While specific, detailed syntheses for this exact molecule are often proprietary, general methods are well-documented in the literature.[17][18] For instance, a general approach involves the reductive cyclization of N-(4-chloro-2-nitrophenyl)glycine ethyl ester.

Causality Behind Experimental Choices:

  • Starting Material: The choice of a substituted o-phenylenediamine is crucial as it dictates the substitution pattern on the final quinoxalinone ring.

  • Cyclization Conditions: The reaction conditions (e.g., solvent, temperature, catalyst) are optimized to favor the intramolecular cyclization and maximize the yield of the desired heterocyclic product. Reductive cyclization is often efficient for this class of compounds.

Characterization by Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the pharmacological activity of ion channel modulators with high temporal and spatial resolution.[19][20] It allows for the direct measurement of ion currents through NMDA receptors in response to agonist application, and how these currents are affected by antagonists.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing recombinant NMDA receptors) Solution_Prep 2. Prepare Solutions (External, Internal, Agonist, Antagonist) Cell_Culture->Solution_Prep Slice_Prep 1. Brain Slice Preparation (for native receptors) Slice_Prep->Solution_Prep Pipette 3. Pull & Fill Micropipette Solution_Prep->Pipette Seal 4. Approach Cell & Form Giga-ohm Seal Pipette->Seal Break_In 5. Rupture Membrane (Whole-Cell Configuration) Seal->Break_In Record_Baseline 6. Record Baseline Current (Apply Agonist: Glutamate + Glycine) Break_In->Record_Baseline Apply_Drug 7. Apply Antagonist (e.g., this compound) Record_Baseline->Apply_Drug Record_Test 8. Record Test Current (Apply Agonist + Antagonist) Apply_Drug->Record_Test Analyze 9. Analyze Data (Measure peak current amplitude, calculate % inhibition) Record_Test->Analyze Dose_Response 10. Generate Dose-Response Curve (Calculate IC50) Analyze->Dose_Response

Caption: Workflow for characterizing NMDA receptor antagonists via patch-clamp.

Detailed Protocol Steps:
  • Cell Preparation: Use a cell line (e.g., HEK293) expressing specific NMDA receptor subunits or acutely prepared brain slices containing neurons of interest.[19][21]

  • Solution Preparation:

    • External Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5%CO2.[20] The inclusion of Mg2+ is crucial as it blocks the NMDA channel at resting membrane potentials, mimicking physiological conditions.

    • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.[20] EGTA is included to chelate intracellular calcium, preventing Ca2+-dependent inactivation of the channels.

    • Agonist Solution: External solution containing Glutamate (e.g., 100 µM) and the co-agonist Glycine (e.g., 10 µM).[21]

  • Recording:

    • A borosilicate glass micropipette with a tip diameter of 1-2 µm is filled with the internal solution.[22]

    • Under a microscope, the pipette is guided to a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm seal" between the pipette tip and the cell membrane.[22]

    • A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the entire cell.[19]

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • Drug Application & Data Acquisition:

    • A baseline NMDA-mediated current is established by briefly applying the agonist solution using a fast perfusion system.[23]

    • The test compound (this compound) is then perfused over the cell for a set duration, followed by co-application with the agonists.

    • The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.

  • Self-Validation and Controls:

    • Positive Control: A known antagonist like L-701,324 can be used to confirm the assay is working correctly.

    • Negative Control: A vehicle control (solution without the antagonist) is applied to ensure that any observed inhibition is due to the compound itself and not solvent effects or receptor rundown.

    • The stability of the giga-ohm seal and the series resistance are monitored throughout the experiment. A significant change in these parameters would invalidate the recording.

Conclusion and Future Directions

This compound is a potent and well-characterized antagonist of the NMDA receptor glycine site. Its pharmacological profile makes it a valuable tool for investigating the roles of NMDA receptors in neurological health and disease. Comparative analysis reveals that while other compounds like L-701,324 may offer higher affinity in vitro, the extensive investigation of this compound in systemic models and its progression into clinical trials provide a richer dataset for translational research.

Future research should continue to explore the therapeutic window of this compound and its derivatives, focusing on maximizing efficacy while minimizing potential side effects. The development of subunit-selective glycine site antagonists remains a key goal in the field, as this could lead to more targeted therapies with improved safety profiles for a range of challenging neurological disorders.[6]

References

  • Benchchem. The Core Mechanism of L-701,324: A Technical Guide for Researchers.
  • MedchemExpress. L-701324 | NMDA Receptor Antagonist.
  • Wikipedia. L-701,324. Available from: [Link]

  • Butcher, S. P., et al. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex. British Journal of Pharmacology.
  • Asif, M. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available from: [Link]

  • Akinfiresoye, L., et al.
  • Nagy, J., et al. New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry.
  • Al-Salem, H. S., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available from: [Link]

  • ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available from: [Link]

  • Covey, D. P., et al. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments.
  • Jansen, M., & Dannhardt, G. (2003). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. European Journal of Medicinal Chemistry, 38(7-8), 661-70.
  • Mayer, M. L., et al. (1995). In vitro pharmacology of ACEA-1021 and ACEA-1031: systemically active quinoxalinediones with high affinity and selectivity for N-methyl-D-aspartate receptor glycine sites. Molecular Pharmacology, 47(3), 568-81.
  • PubMed. Licostinel. ACEA 1021. Drugs in R&D. Available from: [Link]

  • Jaso, A., et al. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.
  • Albers, G. W., et al. (2001). Dose Escalation Study of the NMDA Glycine-Site Antagonist Licostinel in Acute Ischemic Stroke. Stroke, 32(1), 123-128.
  • Patsnap Synapse. L-701,324 - Drug Targets, Indications, Patents. Available from: [Link]

  • Vance, K. M., et al.
  • Wang, F., et al.
  • Lingenhöhl, K., & Pozza, M. F. (1998). Reevaluation of ACEA 1021 as an Antagonist at the Strychnine-Insensitive Glycine Site of the N-methyl-D-aspartate Receptor. Neuropharmacology, 37(6), 729-37.
  • Lutfy, K., et al. (1997). Attenuation of nociceptive responses by ACEA-1021, a competitive NMDA receptor/glycine site antagonist, in the mice. Brain Research, 748(1-2), 8-14.
  • ResearchGate. Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions | Request PDF. Available from: [Link]

  • ResearchGate. Hi, I am struggling With NMDA receptor Electrophysiology studies....?. Available from: [Link]

  • Danysz, W., & Parsons, A. C. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Pharmaceutical Design, 4(4), 345-62.
  • Creative Bioarray. Manual Patch-clamp Technique. Available from: [Link]

Sources

Safety Operating Guide

A-Z Guide to Safe Disposal of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one: From Laboratory to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one, a crucial process for maintaining laboratory safety and environmental integrity. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document is designed to be your preferred source for operational guidance, ensuring that disposal procedures are not just followed, but understood.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can lead to skin and eye irritation, while inhalation of dusts may irritate the respiratory system.[1] Therefore, a proactive approach to exposure prevention is the first line of defense.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Causes skin irritation.[1]Impervious gloves (e.g., Nitrile rubber), lab coat.[1][2]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]Chemical safety goggles or a face shield.[1]
STOT SE 3 (Respiratory)May cause respiratory irritation.[1]Use in a well-ventilated area or a chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA approved respirator is necessary.[3]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. This compound is a chlorinated organic compound.[4] This is a critical piece of information as chlorinated and non-chlorinated solvent wastes must be segregated.[5] Mixing these waste streams can create dangerous reactions and significantly increases disposal costs, as chlorinated wastes often require high-temperature incineration.[6]

Core Principle: Never mix incompatible waste streams. This is a self-validating system; proper segregation prevents unforeseen chemical reactions and ensures the integrity of the disposal pathway.

Diagram 1: Waste Segregation Workflow

WasteSegregation cluster_generation Waste Generation Point cluster_containers Dedicated Waste Containers Solid Solid Waste (Contaminated consumables) Solid_Container Labeled 'Hazardous Waste' 'this compound' (Solid) Solid->Solid_Container Collect in dedicated sealed container Liquid Liquid Waste (Solutions containing the compound) Liquid_Container Labeled 'Hazardous Waste' 'this compound' (Liquid, Chlorinated) Liquid->Liquid_Container Collect in dedicated sealed container DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Place in labeled 'Solid Hazardous Waste' container for chlorinated compounds. IsSolid->SolidContainer Solid LiquidContainer Place in labeled 'Liquid Hazardous Waste' container for chlorinated compounds. IsSolid->LiquidContainer Liquid SAA Store in designated Satellite Accumulation Area (SAA). SolidContainer->SAA LiquidContainer->SAA Full Is the container full? SAA->Full ArrangePickup Arrange for pickup by a licensed hazardous waste disposal facility. Full->ArrangePickup Yes Continue Continue to accumulate safely. Full->Continue No End Proper Disposal ArrangePickup->End Continue->SAA

Caption: Decision-making process for proper disposal.

Final Disposition

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. [7]The most common and environmentally sound method for chlorinated organic compounds is high-temperature incineration. [4][6]This process decomposes the compound into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which can then be scrubbed to prevent atmospheric pollution. [4] Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Depending on the total volume of hazardous waste your facility generates, it will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), each with specific storage time limits and reporting requirements. [8]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. [1]For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [3]For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being disposed of as regular trash. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste. [9]After triple rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash or recycling, provided all hazardous markings have been removed or defaced. [9] By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
  • SAFETY DATA SHEET. (2013, September 12). Fisher Scientific.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet. (2021, May 20). ChemPoint.com.
  • Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
  • Occupational Safety and Health Administration (OSHA). (n.d.). U.S. Department of Labor. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one is foundational to therapeutic innovation. This compound, a member of the quinoxalinone class, serves as a crucial building block in medicinal chemistry.[1] However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound's Profile

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our PPE strategy.[2][3][4]

The compound is classified as:

  • Skin Irritant (Category 2) : Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][5]

Notably, no ingredient at a concentration of 0.1% or greater is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2][6] Furthermore, specific occupational exposure limits have not been established for this substance.[3][7] This lack of long-term exposure data reinforces the need for a conservative and comprehensive PPE approach.

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]

Core Protective Measures: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a system designed to create a complete barrier between you and the potential hazard.[8]

Hand Protection: The First Line of Defense

Given the H315 classification (Causes skin irritation), impervious gloves are mandatory.[2]

  • Material Selection : Nitrile or butyl rubber gloves are recommended for handling dry solids and related solutions.[8][9] These materials provide a robust barrier against a wide range of chemicals.

  • Glove Integrity : Always inspect gloves for tears or punctures before use. Remember that gloves offer short-duration protection and should be for single-use applications.[10]

  • Technique : After handling the compound, wash hands thoroughly, even after removing gloves.[2][3] Applying a non-perfumed moisturizer can help maintain skin integrity.[10]

Eye and Face Protection: Shielding Against Irritation

The H319 warning (Causes serious eye irritation) necessitates robust eye protection.[2]

  • Primary Protection : At a minimum, chemical safety glasses with side shields are required.[11][12]

  • Enhanced Protection : For operations with a higher risk of splashes or dust generation (e.g., weighing, transferring powder), chemical safety goggles that form a seal around the eyes are the preferred choice.[8] If significant splashing is possible, a full face shield should be worn in addition to goggles.[11]

  • Emergency Preparedness : In case of eye contact, rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2][7]

Body Protection: Preventing Dermal Exposure

To prevent accidental skin contact, appropriate body protection is essential.[13]

  • Laboratory Coat : A standard, buttoned lab coat provides a primary barrier.

  • Chemical-Resistant Apron : For tasks involving larger quantities or a risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.[12][14] Contaminated clothing must be removed immediately and washed before reuse.[2][9]

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation (H335) means that engineering controls and, if necessary, respiratory protection are critical.[2]

  • Primary Engineering Control : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[14] Ensure the fume hood has adequate airflow before beginning work.

  • Respiratory Selection : If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[7] For nuisance dust exposures, a P95 or P1 (EU EN 143) particulate respirator is suitable. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[5]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood.[14] Ensure an eyewash station and safety shower are accessible.

  • Donning PPE :

    • Wash hands thoroughly.

    • Don lab coat, ensuring it is fully buttoned.

    • Don respiratory protection, if required, and perform a seal check.

    • Don eye and face protection.

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling :

    • Weigh and transfer the solid compound carefully to avoid generating dust.[10]

    • If creating a solution, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[2][3]

  • Doffing PPE :

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove lab coat.

    • Remove eye and face protection.

    • Remove respirator, if worn.

    • Wash hands and face thoroughly with soap and water.[2]

  • Disposal :

    • All contaminated solid waste (gloves, weigh paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

    • Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[2][14]

    • Dispose of all waste through an approved waste disposal plant, following all local and national regulations.[2][3][7]

Safe Handling and Disposal Workflow

G prep 1. Preparation - Designate Fume Hood Area - Verify Emergency Equipment don 2. Don PPE - Lab Coat - Eye/Face Protection - Gloves prep->don Proceed handle 3. Chemical Handling - Weigh & Transfer Solid - Prepare Solution - Keep Containers Closed don->handle Proceed decon 4. Decontamination - Clean Work Surface - Segregate Waste handle->decon Work Complete doff 5. Doff PPE - Gloves First - Wash Hands Thoroughly decon->doff Area Clean dispose 6. Waste Disposal - Label Hazardous Waste - Store in Secure Area - Arrange Professional Disposal doff->dispose Ready for Final Step

Caption: Workflow for Safe Handling and Disposal.

Emergency Response

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, get medical attention from an ophthalmologist.[2][15]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • Ingestion : Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[5][15]

By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. This disciplined approach to chemical handling is the bedrock of trustworthy and reproducible research.

References

  • Airgas. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one. Retrieved from [Link]

  • Pedro, J. R., Blay, G., & Rostoll-Berenguer, J. (n.d.). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES.
  • ResearchGate. (2025). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.